molecular formula C6H6ClNO B053492 4-Chloro-2-methoxypyridine CAS No. 72141-44-7

4-Chloro-2-methoxypyridine

カタログ番号: B053492
CAS番号: 72141-44-7
分子量: 143.57 g/mol
InChIキー: WTDUQQXDOAPXAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDUQQXDOAPXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627204
Record name 4-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72141-44-7
Record name 4-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-methoxypyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-methoxypyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. We will move beyond simple data recitation to explore the structural nuances, reactivity principles, and strategic applications that make this compound a valuable tool in the synthesis of complex molecular architectures.

Core Molecular Profile and Structural Attributes

This compound is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is fundamental to numerous biologically active molecules. The specific substitution pattern of this compound—a chloro group at the 4-position and a methoxy group at the 2-position—imparts a unique electronic and steric profile that dictates its reactivity and utility.

Chemical Identity and Key Identifiers

A consistent and accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 72141-44-7[1][2][3]
Molecular Formula C₆H₆ClNO[2][3][4]
Molecular Weight 143.57 g/mol [2][3]
Canonical SMILES COC1=NC=CC(=C1)Cl[2]
InChI InChI=1S/C6H6ClNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3[1][2]
InChIKey WTDUQQXDOAPXAQ-UHFFFAOYSA-N[1][2]
Physicochemical Properties

The physical properties of a compound govern its handling, storage, and behavior in reaction media. It is typically a colorless to yellowish liquid or solid with a pungent odor.[4]

PropertyValueSource
Appearance Colorless to White to Yellow Solid or Liquid[1]
Boiling Point 175-176 °C[4]
Melting Point -8.5 °C[4]
Density 1.36 g/cm³[4]
Solubility Slightly soluble in water; Soluble in ethanol and ether[4]
Structural Visualization

The arrangement of atoms in this compound is key to understanding its chemical behavior. The diagram below illustrates its structure.

Caption: Structure of this compound.

Spectroscopic Profile

SpectroscopyExpected Characteristics
¹H NMR - A singlet for the methoxy (-OCH₃) protons, expected around δ 3.9-4.0 ppm. - Three distinct signals in the aromatic region (δ 6.5-8.5 ppm) for the pyridine ring protons at positions 3, 5, and 6. The coupling patterns (doublets, doublet of doublets) would be characteristic of the substitution pattern.
¹³C NMR - A signal for the methoxy carbon around δ 55 ppm. - Five signals for the pyridine ring carbons. The carbon attached to the methoxy group (C2) would be significantly downfield (e.g., >160 ppm), as would the carbon attached to the chlorine (C4). The remaining C3, C5, and C6 signals would appear in the typical aromatic region (δ 110-150 ppm).
IR - C-H stretching (aromatic and aliphatic) just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. - C=C and C=N stretching in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. - A strong C-O stretching band for the methoxy group, typically around 1250-1000 cm⁻¹. - A C-Cl stretching band, usually found in the 850-550 cm⁻¹ region.
Mass Spec (EI) - The molecular ion peak (M⁺) would be observed at m/z 143. - A characteristic M+2 peak at m/z 145 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[5]

Synthesis and Reactivity

This compound is not just a final product but a crucial intermediate. Understanding its synthesis and subsequent reactivity is key to its application.

Synthetic Pathways

Several routes can be envisioned for its synthesis, typically involving the modification of a pre-existing pyridine ring. A common laboratory-scale method involves the functionalization of a substituted pyridine precursor.

One documented method involves a halogen-metal exchange followed by quenching with an electrophilic chlorine source.[6] This approach offers good regioselectivity.

SynthesisWorkflow cluster_reagents1 Step 1: Grignard Formation cluster_reagents2 Step 2: Chlorination Reactant 4-Iodo-2-methoxypyridine Intermediate Pyridyl-magnesium Chloride Intermediate Reactant->Intermediate Product This compound Intermediate->Product Reagent1 i-PrMgCl (Tetrahydrofuran, 0°C to RT) Reagent2 N-Chlorosuccinimide (NCS) (Room Temperature)

Caption: Grignard-based synthesis of this compound.

Core Reactivity

The reactivity of this compound is dominated by the interplay between the electron-donating methoxy group and the electron-withdrawing chloro group on the electron-deficient pyridine ring.

  • Nucleophilic Aromatic Substitution (SNA_r_): The chloro group at the 4-position is the primary site for reactivity. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the C4 position (para to the nitrogen) for attack by nucleophiles. This makes it an excellent substrate for introducing a wide variety of functional groups (amines, thiols, alcohols, etc.) via SNA_r_ reactions. This is analogous to the high reactivity of 4-chloropyridine with nucleophiles like methoxide.[7]

  • Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds. This versatility is a cornerstone of modern medicinal chemistry for building molecular diversity.[8]

  • Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the activating effect of the methoxy group might direct weak electrophiles to the C3 or C5 positions, though this is a less common reaction pathway compared to nucleophilic substitution.

Reactivity cluster_main Reactivity of this compound Core This compound SNAr Nucleophilic Aromatic Substitution (at C4) Core->SNAr Nu⁻ Coupling Palladium-Catalyzed Cross-Coupling (at C4) Core->Coupling Pd(0) catalyst RingN N-Alkylation / N-Oxidation (at Ring Nitrogen) Core->RingN R-X / m-CPBA

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Organic Synthesis

The true value of an intermediate is realized in its applications. This compound is a versatile reagent used in biochemical research and as a building block for more complex molecules.[3][9]

  • Pharmaceutical Intermediate: Its structure is a key scaffold for constructing active pharmaceutical ingredients (APIs). The pyridine core is a well-established pharmacophore, and the handles at the C2 and C4 positions allow for systematic modification to optimize potency, selectivity, and pharmacokinetic properties (ADME). It is particularly valuable in creating libraries of compounds for high-throughput screening in drug discovery programs.[8][9][10][11]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound serves as a precursor in the development of novel pesticides and herbicides.[9] The specific substitution pattern can be tailored to target biological pathways in pests or plants.

  • Catalyst Synthesis: It has been used as a reagent in the preparation of specialized organometallic catalysts, such as cyclopalladated ferrocenylimines, which are efficient for preparing arylboronate esters.[6]

Experimental Protocols

The following protocols are representative of the synthesis and application of this compound.

Protocol 1: Synthesis from 4-Iodo-2-methoxypyridine[6]

Objective: To synthesize this compound via a Grignard intermediate.

Materials:

  • 4-Iodo-2-methoxypyridine

  • Isopropylmagnesium chloride (2 M in THF)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 4-iodo-2-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add isopropylmagnesium chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • In a separate flask, prepare a solution of N-chlorosuccinimide (1.5 eq) in anhydrous THF.

  • Slowly add the NCS solution to the Grignard reagent mixture at room temperature.

  • Stir the reaction for 1 hour at room temperature. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Nucleophilic Aromatic Substitution with a Primary Amine

Objective: To demonstrate a typical SNA_r_ reaction using this compound.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO as the solvent to create a stirrable mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to yield the desired 4-amino-substituted pyridine derivative.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is an irritant and should be handled with care.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some sources also indicate it may be harmful if swallowed (H302) and is a combustible liquid (H227).[2]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[12][13]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][12]

    • Avoid breathing fumes, vapor, or dust.[12][13]

    • Wash hands and any exposed skin thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][14]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If on skin, wash with plenty of soap and water.[13] If inhaled, move to fresh air.[13]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant value in synthetic chemistry. Its well-defined reactivity, particularly at the C4 position, allows for its use as a versatile building block in the construction of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage its full potential in creating novel chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-Chloro-2-methoxypyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its utility stems from the presence of three key features: the pyridine core, a versatile scaffold in many biologically active molecules; a methoxy group at the 2-position, which can influence the electronic properties of the ring and participate in further transformations; and a chlorine atom at the 4-position, which serves as a reactive handle for nucleophilic substitution and cross-coupling reactions. This unique combination of functional groups makes it a crucial intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1]

Physical and Chemical Properties [1]

PropertyValue
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Colorless to light yellow solid or liquid
CAS Number 72141-44-7

Synthesis of this compound: A Regioselective Approach

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyridine with sodium methoxide. This reaction leverages the higher reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack.

Mechanistic Rationale and Regioselectivity

The regioselectivity of the methoxide substitution on 2,4-dichloropyridine is a critical aspect of this synthesis. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. When the nucleophile attacks the 4-position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, leading to a more stable transition state. In contrast, attack at the 2-position does not allow for this direct resonance stabilization by the nitrogen atom. This inherent electronic preference makes the synthesis of this compound from 2,4-dichloropyridine a highly regioselective and efficient process.

Experimental Protocol: Synthesis of this compound

This protocol details a robust procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 2,4-Dichloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous methanol.

  • Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. An exothermic reaction may be observed. If using a sodium methoxide solution in methanol, it can be added dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Start Start: 2,4-Dichloropyridine & Sodium Methoxide in Methanol Reaction Reflux (4-6 h) Start->Reaction Heat Workup Work-up: - Evaporation of Methanol - DCM/Water Extraction - Bicarbonate & Brine Wash Reaction->Workup Purification Purification: - Drying (Na2SO4) - Concentration - Vacuum Distillation or  Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the successful synthesis of this compound.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1Doublet1HH6
~6.9Doublet of Doublets1HH5
~6.8Doublet1HH3
~3.9Singlet3H-OCH₃

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~164C2
~150C6
~149C4
~117C5
~110C3
~53-OCH₃

Note: Predicted NMR data is based on computational models and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-Cl, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond Vibration
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (-OCH₃)
1600-1450Aromatic C=C and C=N stretch
1250-1200Aryl-O stretch
800-700C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Mass Spectrometry Data:

m/zInterpretation
143/145Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom
128/130[M - CH₃]⁺
113[M - OCH₃]⁺
108[M - Cl]⁺
78Pyridine fragment

The presence of the M+2 peak at approximately one-third the intensity of the M+ peak is characteristic of a molecule containing one chlorine atom.

Characterization Workflow:

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the characterization of this compound.

Safety Considerations

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are mandatory.

Conclusion

This technical guide has outlined a reliable and regioselective method for the synthesis of this compound from 2,4-dichloropyridine. The detailed experimental protocol and comprehensive characterization data provided herein will serve as a valuable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The principles of nucleophilic aromatic substitution and the rationale behind the observed regioselectivity have also been discussed to provide a deeper understanding of the underlying chemistry.

References

An In-Depth Technical Guide to 4-Chloro-2-methoxypyridine (CAS No. 72141-44-7): A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-2-methoxypyridine, a pivotal heterocyclic intermediate for professionals in pharmaceutical and agrochemical research and development. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in constructing complex, high-value molecules.

Core Physicochemical & Safety Profile

This compound is a substituted pyridine derivative whose unique electronic and steric properties make it a versatile building block.[1] A comprehensive understanding of its physical properties and safety hazards is the foundation of its effective and safe utilization in any laboratory setting.

Physicochemical Data

The compound typically presents as a colorless to light yellow solid or liquid, a physical state dependent on ambient temperature and purity.[2] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 72141-44-7[2][3][4]
Molecular Formula C₆H₆ClNO[3][4][5]
Molecular Weight 143.57 g/mol [3][4]
Appearance Colorless to White to Yellow Solid or Liquid[2]
Boiling Point 175-176°C[5]
Melting Point -8.5°C[5]
Density 1.36 g/cm³[5]
Solubility Slightly soluble in water; Soluble in ethanol and ether[5]
IUPAC Name This compound[2][4]
SMILES COC1=NC=CC(=C1)Cl[4]
Safety & Handling: A Self-Validating Protocol

Trustworthiness in the lab begins with rigorous safety protocols. This compound is classified as an irritant and requires careful handling to mitigate risks.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4] It is also classified as harmful if swallowed (H302) and as a combustible liquid (H227).[4]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6][7] Ensure that safety showers and eyewash stations are readily accessible.[8]

    • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[5][6]

    • Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, such as a refrigerator.[2][5][7]

    • First Aid: In case of eye contact, rinse immediately and cautiously with plenty of water for several minutes.[5][7] For skin contact, wash off immediately with soap and plenty of water.[7] If inhaled, move the person to fresh air.[6][7] In all cases of exposure, seek medical advice.[5]

Synthesis and Mechanistic Insight

While several synthetic routes exist, a common and illustrative method involves the chlorination of a pyridone precursor. Understanding the mechanism allows for optimization and adaptation. A general approach involves reacting the corresponding pyridine derivative with a chlorinating agent.[5] For instance, a related compound, 4-chloro-3-methoxy-2-methylpyridine, is synthesized by refluxing 3-Methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride (POCl₃).[9]

General Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis of a 4-chloro-substituted pyridine from its corresponding pyridone, a common strategy in heterocyclic chemistry.

G cluster_0 Synthesis Workflow Start Start: Pyridone Precursor Reaction Chlorination Reaction (Reflux) Start->Reaction Reagent Chlorinating Agent (e.g., POCl₃) Reagent->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup 1. Concentrate 2. Add to ice water Extraction Organic Extraction (e.g., Chloroform) Workup->Extraction Basify (e.g., K₂CO₃) Purification Purification (Column Chromatography) Extraction->Purification Dry & Evaporate Product Product: This compound Purification->Product

Caption: Conceptual workflow for the synthesis of 4-chloropyridines.

Detailed Experimental Protocol (Illustrative)

This protocol is adapted from a similar synthesis and illustrates the key steps.[9]

  • Reaction Setup: Suspend the starting pyridone (e.g., 2-methoxy-4(1H)-pyridone) in an excess of phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.

  • Chlorination: Heat the mixture to reflux for several hours (e.g., 10 hours) to drive the conversion of the hydroxyl/keto group to the chloride.

  • Quenching & Workup: After cooling, carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃. The residue is then cautiously quenched by adding it to ice water.

  • Extraction: Make the aqueous layer alkaline with a base like potassium carbonate to neutralize any remaining acid and deprotonate the pyridine nitrogen, rendering the product soluble in organic solvents. Extract the product into an organic solvent such as chloroform or diethyl ether.[9][10]

  • Purification: Combine the organic layers, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. The resulting crude product is then purified, typically by silica gel column chromatography, to yield the final this compound.[9]

Spectroscopic Characterization

Unambiguous characterization is essential. The following data are typical for confirming the structure and purity of this compound.

TechniqueKey FeatureExpected Chemical Shift / Value
¹H NMR (400 MHz, CDCl₃)Methoxy Protons (-OCH₃)δ ≈ 3.91 ppm (singlet, 3H)
Pyridine Ring Proton (H-3)δ ≈ 6.70 ppm (doublet, 1H, J ≈ 2.0 Hz)
Pyridine Ring Proton (H-5)δ ≈ 6.81 ppm (doublet of doublets, 1H, J ≈ 6.0, 2.0 Hz)
Pyridine Ring Proton (H-6)δ ≈ 7.99 ppm (doublet, 1H, J ≈ 6.0 Hz)
¹³C NMR Methoxy Carbonδ ≈ 55 ppm
Aromatic Carbonsδ ≈ 110-165 ppm
Mass Spec (MS) Molecular Ion (M⁺)m/z ≈ 143/145 (due to ³⁵Cl/³⁷Cl isotopes)
Infrared (IR) C-O stretch, C-Cl stretch, Aromatic C=C/C=NCharacteristic peaks in the fingerprint region

Note: ¹H NMR data is based on reported values.[10] Other values are predictive based on standard spectroscopic tables.

Reactivity and Strategic Applications in Drug Development

The utility of this compound stems from the differential reactivity of its functional groups. It is a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and fungicides.[1][11][12]

The Duality of Reactive Sites: Nucleophilic Substitution vs. Cross-Coupling

The molecule possesses two primary sites for elaboration:

  • C4-Position (Chloro Group): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen activates the C4 position, making it electrophilic and ready for attack by nucleophiles.

  • C-Cl Bond: The carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds, connecting the pyridine scaffold to other molecular fragments.[13][14][15]

The choice of reaction conditions and reagents dictates which pathway is favored, providing chemists with precise control over molecular construction.

G cluster_0 Reactivity Pathways cluster_1 Nucleophilic Substitution (SNAr) cluster_2 Cross-Coupling Reactions Start This compound SNAr_Product 4-Substituted-2-methoxypyridine Start->SNAr_Product CC_Product 4-Aryl/Alkyl-2-methoxypyridine Start->CC_Product Nu Nucleophile (e.g., R-OH, R-NH₂) Nu->SNAr_Product Displaces Cl⁻ CC Coupling Partner (e.g., R-B(OH)₂) + Pd Catalyst CC->CC_Product Forms C-C bond

Caption: Competing reaction pathways for this compound.

Application Example: Synthesis of a Pharmaceutical Intermediate

A patent demonstrates the use of this compound in synthesizing an intermediate for O-GlcNAcase (OGA) inhibitors, which are targets in neurodegenerative disease research.[16]

Protocol: Nucleophilic Substitution with an Alcohol [16]

  • Reagents: this compound (starting material) and a suitable alcohol (e.g., l-Boc-4-hydroxypiperidine) are used as the nucleophile.

  • Conditions: The reaction is typically carried out in a suitable solvent with a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

  • Execution: The alkoxide attacks the C4 position of the pyridine ring, displacing the chloride leaving group.

  • Purification: Following the reaction, a standard workup and purification by flash column chromatography are performed to isolate the desired ether product.

This reaction exemplifies how the chloro group serves as a reliable handle for introducing complexity, directly leading to scaffolds relevant to drug discovery.

Conclusion

This compound (CAS 72141-44-7) is more than a mere catalogue chemical; it is a strategically designed building block that offers predictable reactivity and synthetic versatility. Its robust synthesis, well-defined physicochemical properties, and dual modes of reactivity—nucleophilic substitution and cross-coupling—make it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its handling, synthesis, and reactivity, as detailed in this guide, empowers researchers to harness its full potential in the creation of novel and impactful molecules.

References

An In-depth Technical Guide to 4-Chloro-2-methoxypyridine: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing chloro group and the electron-donating methoxy group, render it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its reactivity and applications, particularly in the realm of medicinal chemistry.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental physical and spectroscopic properties of a reagent is paramount for its effective utilization in research and development.

Physical Properties

This compound is typically a colorless to pale yellow liquid or solid at room temperature, with a characteristic odor.[1][2] Its key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₆ClNO[3]
Molecular Weight 143.57 g/mol [3]
Appearance Colorless to pale yellow solid or liquid[1][2]
Melting Point 26 °C[4]
Boiling Point 177 °C[5]
Density 1.210 g/cm³[4]
Solubility Slightly soluble in water, soluble in common organic solvents like ethanol and ether.[6]
Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. While experimental spectra are ideally obtained in the laboratory, the following provides an expected profile based on its structure and data from analogous compounds.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the methoxy group protons.

  • Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz):

    • A doublet for the proton at C6 (ortho to the nitrogen), influenced by the adjacent proton at C5.

    • A doublet of doublets for the proton at C5, coupled to the protons at C6 and C3.

    • A doublet for the proton at C3, coupled to the proton at C5.

    • A singlet for the methoxy (-OCH₃) protons.

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • The carbon attached to the methoxy group (C2) will appear downfield.

    • The carbon bearing the chlorine atom (C4) will also be deshielded.

    • The remaining pyridine ring carbons (C3, C5, and C6) will resonate at characteristic chemical shifts.

    • The carbon of the methoxy group will appear in the aliphatic region.[7]

1.2.3 Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • Expected Characteristic Peaks (cm⁻¹):

    • C-H stretching vibrations from the aromatic ring and the methoxy group.[8]

    • C=C and C=N stretching vibrations characteristic of the pyridine ring.[8]

    • C-O stretching of the methoxy group.[8]

    • C-Cl stretching vibration.[9]

1.2.4 Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation Pattern:

    • The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (143.57).

    • A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the isotopic abundance of ³⁷Cl.

    • Common fragmentation pathways may include the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or a chlorine radical (•Cl).[5][10]

Part 2: Chemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic nature of the substituted pyridine ring, making it a valuable substrate for a variety of organic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing chloro group further activates the ring towards nucleophilic attack. The 4-position is particularly susceptible to nucleophilic aromatic substitution.

G cluster_0 SNAr Mechanism This compound This compound Meisenheimer_Complex Meisenheimer Complex (Intermediate) This compound->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Product Product Meisenheimer_Complex->Product - Cl⁻

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Common nucleophiles such as amines, alkoxides, and thiolates can displace the chloride ion to afford a range of functionalized 2-methoxypyridine derivatives.[4][11]

Experimental Protocol: General Procedure for Nucleophilic Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) (1.5-3.0 eq).

  • The reaction mixture is heated to a temperature between 80-150 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-amino-2-methoxypyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

2.2.1 Suzuki-Miyaura Coupling

This reaction facilitates the formation of a C-C bond between the pyridine ring and various aryl or vinyl groups using a boronic acid or ester in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow start Reactants (this compound, Boronic Acid, Base) reaction Reaction (Heating in Solvent) start->reaction catalyst Palladium Catalyst + Ligand catalyst->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Chromatography) workup->purification product Product (4-Aryl-2-methoxypyridine) purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12][13]

  • In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are combined.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., toluene, dioxane, DMF, often with water) is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until completion.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography.

2.2.2 Buchwald-Hartwig Amination

This powerful method allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand.[14][15]

Buchwald_Hartwig cluster_workflow Buchwald-Hartwig Amination Workflow reactants Reactants (this compound, Amine, Base) reaction Reaction (Inert Atmosphere, Heating) reactants->reaction catalyst Palladium Precatalyst + Phosphine Ligand catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Product (4-Amino-2-methoxypyridine) purification->product

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [16][17]

  • To a reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

  • Add the this compound (1.0 eq) and the amine (1.0-1.2 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture with stirring at a temperature typically between 80-120 °C until the starting materials are consumed.

  • After cooling, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by an appropriate method, such as column chromatography.

Part 3: Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of a suitable precursor. A common method involves the treatment of 2-methoxy-4-pyridone with a chlorinating agent.

Experimental Protocol: Synthesis from 2-Methoxy-4-pyridone [6][18]

  • To a flask containing phosphorus oxychloride (POCl₃) as both the reagent and solvent, 2-methoxy-4-pyridone is added portion-wise with stirring.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is cautiously quenched with ice-water.

  • The aqueous solution is neutralized with a base (e.g., sodium carbonate or potassium carbonate) to a basic pH.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and the solvent is removed in vacuo.

  • The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Part 4: Applications in Drug Discovery and Development

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound, as a key intermediate, provides a gateway to a diverse array of substituted pyridines for screening and lead optimization in drug discovery programs. Its utility in forming C-C and C-N bonds allows for the systematic modification of molecular structures to enhance potency, selectivity, and pharmacokinetic properties.

Part 5: Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be rinsed immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the preparation of complex molecules, particularly within the pharmaceutical industry. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The reactivity profile, especially its susceptibility to nucleophilic substitution and its utility in palladium-catalyzed cross-coupling reactions, underscores its importance as a key building block for the synthesis of novel compounds with potential therapeutic applications.

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers not just raw data, but also the underlying scientific principles and practical insights necessary for the accurate identification and characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for understanding the molecule's structural features.

Introduction

This compound (C₆H₆ClNO) is a substituted pyridine derivative with significant applications in organic synthesis.[1] Its structural elucidation is paramount for ensuring the purity and identity of synthesized compounds, and for understanding its reactivity in subsequent chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk you through the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, grounded in the principles of chemical structure and magnetic and vibrational properties.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the electronegative chlorine and methoxy substituents on the pyridine ring, give rise to a distinct spectroscopic fingerprint. Understanding the interplay of these features is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methoxy protons and the three aromatic protons on the pyridine ring.

Experimental Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.99d1HH-66.0
6.81dd1HH-56.0, 2.0
6.70d1HH-32.0
3.91s3H-OCH₃-
Data sourced from ChemicalBook.[1]

Interpretation:

The downfield shift of the H-6 proton (7.99 ppm) is attributed to the deshielding effect of the adjacent electronegative nitrogen atom. The H-5 proton appears as a doublet of doublets due to coupling with both H-6 and H-3. The H-3 proton is a doublet, coupling only with H-5. The sharp singlet at 3.91 ppm with an integration of 3H is characteristic of the methoxy group protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ) ppmRationale
C-2163-165Attached to both nitrogen and oxygen, highly deshielded.
C-4145-148Attached to chlorine, deshielded.
C-6148-150Adjacent to nitrogen, deshielded.
C-5115-118Influenced by adjacent chloro and methoxy groups.
C-3108-112Shielded relative to other ring carbons.
-OCH₃53-55Typical range for a methoxy carbon.

The prediction is based on the known effects of substituents on the pyridine ring. The carbons directly attached to electronegative atoms (N, O, Cl) will be the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the C-O, C-Cl, and aromatic C-N and C=C bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
2950-2850Medium-OCH₃ C-H stretch
1600-1550StrongAromatic C=N stretch
1500-1400StrongAromatic C=C stretch
1300-1200StrongC-O (asymmetric) stretch
1050-1000MediumC-O (symmetric) stretch
850-750StrongC-Cl stretch

The presence of strong bands in the 1600-1400 cm⁻¹ region confirms the aromatic pyridine ring. The C-O and C-Cl stretching vibrations are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 143, corresponding to the molecular weight of the molecule with the ³⁵Cl isotope.

  • M+2 Peak: Due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%), a significant peak at m/z 145 is expected, with an intensity of about one-third of the M⁺ peak.[4] The presence of this M/M+2 isotopic pattern is a strong indicator of a chlorine-containing compound.

  • Key Fragmentation Pathways: The fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 128, or the loss of a chlorine radical (•Cl) to give a fragment at m/z 108.

G M [C₆H₆ClNO]⁺˙ m/z = 143/145 M_minus_CH3 [C₅H₃ClNO]⁺ m/z = 128/130 M->M_minus_CH3 - •CH₃ M_minus_Cl [C₆H₆NO]⁺ m/z = 108 M->M_minus_Cl - •Cl

References

Reactivity and stability of 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its utility stems from a well-defined reactivity profile, dominated by the electrophilic nature of the C4 position. This guide provides a comprehensive analysis of the molecule's electronic structure, its propensity for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and its stability under various conditions. By elucidating the causality behind its reactivity, this document serves as a practical resource for scientists seeking to leverage this versatile intermediate in complex molecule synthesis.

Introduction: A Versatile Heterocyclic Intermediate

This compound, with the chemical formula C₆H₆ClNO, is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] Its structure features a pyridine core, an electron-donating methoxy group at the 2-position, and a halogen leaving group at the 4-position. This specific arrangement of substituents creates a unique electronic environment that dictates its chemical behavior, making it a predictable and reliable synthon for constructing complex molecular architectures.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's physical properties and safety profile is essential for its effective and safe utilization in a laboratory or industrial setting.

Physical and Chemical Data

The key properties of this compound are summarized below. It is typically a colorless to light yellow solid or liquid with a low melting point.[1][3]

PropertyValueSource(s)
CAS Number 72141-44-7[1][4]
Molecular Formula C₆H₆ClNO[3][4][5]
Molecular Weight 143.57 g/mol [3][4][5]
Appearance Colorless to Yellow Solid or Liquid[1]
Melting Point 26°C[3]
Boiling Point 175-177°C at 760 mmHg[1][3]
Density ~1.2 g/cm³[3]
Solubility Slightly soluble in water; Soluble in ethanol, ether, chloroform, DMSO, and ethyl acetate.[1][6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[6][7]
Hazard Identification and Safe Handling

This compound is classified as a hazardous substance and requires careful handling.[5]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (tightly fitting safety goggles).[1][8][9]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[9][10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][8] If on skin, wash with plenty of soap and water.[8][9] If inhaled, move the person to fresh air.[9]

Core Reactivity Analysis: An Electron-Deficient Heterocycle

The reactivity of the pyridine ring is fundamentally governed by the electronegative nitrogen atom, which reduces electron density at the ortho (2,6) and para (4) positions. This intrinsic electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a reactivity pattern opposite to that of benzene. In this compound, this effect is modulated by the substituents.

  • 2-Methoxy Group: Acts as an electron-donating group (EDG) through resonance, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine.

  • 4-Chloro Group: Acts as an electron-withdrawing group (EWG) through induction and serves as an excellent leaving group in substitution reactions.

The confluence of these electronic effects makes the C4 position the primary site of reactivity for nucleophilic displacement and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The most characteristic reaction of this compound is nucleophilic aromatic substitution (SNA_r). The reaction proceeds via an addition-elimination mechanism.

Causality of Reactivity: Nucleophilic attack is highly favored at the C4 (para) position. The initial attack by a nucleophile breaks the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[11][12] The stability of this intermediate is the key determinant of the reaction's feasibility.[11][12] When attack occurs at C4, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[11][12][13] This delocalization provides significant stabilization that is not possible if the attack occurs at the C3 position.[11][12] This makes the C4 position significantly more electrophilic and prone to substitution.

Reaction Workflow: Nucleophilic Aromatic Substitution (SNA_r)

SNA_r_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-Determining Step) Product 4-Substituted-2-methoxypyridine + Cl⁻ Intermediate->Product Elimination (Loss of Leaving Group)

Caption: Workflow for Nucleophilic Aromatic Substitution (SNA_r).

Experimental Protocol: General Procedure for Amination via SNA_r

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, NMP, or DMF) in a sealed reaction vessel, add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Heating: Heat the reaction mixture to 80-140°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which enable the formation of C-C and C-N bonds, further expanding its synthetic utility.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organoboron species with a halide.[14][15]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (with 4-Cl-2-MeO-Py) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (with R-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.

  • Heating: Heat the mixture to reflux (80-110°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[16] It offers a powerful alternative to classical SNA_r methods, often proceeding under milder conditions and with a broader substrate scope.[16]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (with 4-Cl-2-MeO-Py) AmineCoord [Ar-Pd(II)(Cl)(NHR₂)L] OxAdd->AmineCoord Amine Coordination & Deprotonation (Base) AmineCoord->Pd0 Reductive Elimination RedElim Ar-NR₂ AmineCoord->RedElim

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq.).[17][18]

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add this compound (1.0 eq.), the amine (1.0-1.2 eq.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Stir the mixture at elevated temperature (typically 80-110°C) for 2-24 hours until completion.

  • Workup: Cool the reaction mixture, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Stability Profile

The stability of this compound is a critical consideration for storage, handling, and reaction design.

  • Thermal Stability: The compound exhibits good thermal stability, with a relatively high boiling point, making it suitable for reactions requiring elevated temperatures.[2] However, prolonged exposure to very high temperatures can lead to decomposition.

  • pH-Dependent Stability (Hydrolysis): Like many chloropyridines, it is susceptible to hydrolysis, particularly under forcing acidic or basic conditions, to yield 4-hydroxy-2-methoxypyridine. The rate of hydrolysis is influenced by the electronic nature of the pyridine ring. The zwitterionic character of 4-substituted pyridones has been shown to enhance hydrolysis rates compared to 2-substituted analogues, suggesting the C4 position is inherently activated toward nucleophilic attack by water or hydroxide.[19] While generally stable under neutral conditions, prolonged storage in the presence of moisture should be avoided.

  • Storage and Handling: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, well-ventilated place, preferably under an inert atmosphere to prevent moisture ingress.[6][10]

Conclusion

This compound is a synthetically valuable building block defined by the pronounced electrophilicity of its C4 position. This reactivity is a direct consequence of the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the key anionic intermediate in nucleophilic aromatic substitution reactions. This inherent reactivity, coupled with its suitability as a substrate in modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides chemists with a reliable and versatile tool for the synthesis of complex nitrogen-containing molecules. A firm grasp of its reactivity, stability, and handling requirements enables its strategic and safe application in drug discovery and development.

References

A Senior Application Scientist's Guide to 4-Chloro-2-methoxypyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methoxypyridine has emerged as a highly versatile and strategic building block in organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing nitrogen and chlorine atoms and the electron-donating methoxy group, impart a distinct reactivity profile that synthetic chemists can exploit. This guide provides an in-depth exploration of its principal applications, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind catalyst and reagent selection, and provide field-proven experimental protocols. The objective is to equip researchers and drug development professionals with the technical knowledge to effectively integrate this valuable reagent into their synthetic programs, particularly in the construction of complex molecular architectures for medicinal chemistry and materials science.

Core Characteristics and Reactivity Profile

This compound is a substituted pyridine bearing a chlorine atom at the C4 position and a methoxy group at the C2 position.[1][2] This specific arrangement of substituents creates a molecule with a rich and predictable reactivity pattern, making it an invaluable tool for synthetic chemists.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2, C4, and C6 positions. The chlorine atom at C4 further withdraws electron density through a strong inductive effect, making this position highly activated towards nucleophilic attack. Conversely, the methoxy group at C2 is electron-donating through resonance, which can influence the overall electron distribution and reactivity of the molecule. This duality is the key to its utility: the activated C4-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions, while the electron-deficient C4 position is primed for nucleophilic aromatic substitution (SNAr).[3][4]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 72141-44-7 [1][5]
Molecular Formula C₆H₆ClNO [2]
Molecular Weight 143.57 g/mol [2]
Appearance Colorless to light yellow solid or liquid [1]
Boiling Point 175-176 °C [1]

| Solubility | Slightly soluble in water, soluble in ethanol and ether |[1] |

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[6] For this compound, these reactions provide a robust platform for introducing a vast array of functional groups at the C4 position. Activating the C-Cl bond, which is stronger than corresponding C-Br or C-I bonds, is often the primary challenge and necessitates carefully chosen catalyst systems.[6][7]

cluster_workflow General Cross-Coupling Workflow A Inert Atmosphere Setup (Schlenk Flask/Glovebox) B Add Reagents: - this compound - Coupling Partner - Base A->B C Add Catalyst System: - Pd Precursor - Ligand B->C D Add Degassed Solvent C->D E Reaction (Heating/Stirring) D->E F Work-up & Purification (Extraction, Chromatography) E->F G Product Characterization F->G

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthesis, particularly for creating biaryl structures prevalent in pharmaceuticals.[8] When using this compound, the choice of a palladium catalyst with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is critical.[6][9] These ligands facilitate the oxidative addition of the Pd(0) species into the relatively inert C-Cl bond, which is often the rate-determining step of the catalytic cycle.[8]

Pd(0)L2 Pd(0)L₂ Pd(II)Complex Ar-Pd(II)L₂-Cl Pd(0)L2->Pd(II)Complex Oxidative Addition Transmetalation Ar-Pd(II)L₂-R Pd(II)Complex->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Product Ar-R Transmetalation->Product ArCl 4-Cl-2-MeO-Py ArCl->Pd(II)Complex BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner Catalyst / Ligand Base Solvent Temp. (°C) Yield (%) Reference
Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 ~90 Analogous[7]
(4-methylphenyl)boronic acid PdCl₂(dppf) K₂CO₃ Dioxane/H₂O 110 91 Analogous[10]

| Alkyl Pinacol Boronic Ester | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 2-MeTHF | 80 | ~85 | Analogous[7] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[8]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the 2-methoxy-4-phenylpyridine product.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction has broad utility in medicinal chemistry, as the anilinopyridine scaffold is a privileged structure in many kinase inhibitors and other therapeutic agents. For substrates like this compound, specialized catalyst systems, often employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos), are required to achieve high efficiency and overcome the challenge of C-Cl bond activation.[13][14]

Pd(0)L Pd(0)L Pd(II)Complex Ar-Pd(II)L-Cl Pd(0)L->Pd(II)Complex Oxidative Addition AmideComplex Ar-Pd(II)L-NR₂ Pd(II)Complex->AmideComplex Amine Binding & Deprotonation AmideComplex->Pd(0)L Reductive Elimination Product Ar-NR₂ AmideComplex->Product ArCl 4-Cl-2-MeO-Py ArCl->Pd(II)Complex Amine HNR₂ + Base Amine->AmideComplex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), a suitable ligand like Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv).[14]

  • Reagent Addition: Add this compound (1.0 equiv) and aniline (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the vial and heat to 100 °C with vigorous stirring for 16 hours.[14]

  • Work-up: Cool the mixture, partition between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to afford the desired N-aryl-2-methoxypyridin-4-amine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16] It typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[17] This reaction is exceptionally useful for installing an alkynyl group, which can serve as a versatile handle for further transformations such as click chemistry, cyclizations, or reductions.

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) ox_add Ar-Pd(II)-Cl Pd(0)->ox_add Ar-Cl red_elim Reductive Elimination ox_add->red_elim Transmetalation (from Cu cycle) red_elim->Pd(0) Ar-alkyne (Product) Cu(I)X Cu(I)X Cu_acetylide Cu(I)-alkyne Cu(I)X->Cu_acetylide Alkyne + Base Cu_acetylide->ox_add Transfers acetylide to Palladium complex Cu_acetylide->Cu(I)X

Caption: Interdependent catalytic cycles of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the pyridine ring at the C4 position, amplified by the C4-chloro substituent, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[4] The mechanism proceeds via a two-step addition-elimination sequence.[18] The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[19] This intermediate is effectively stabilized by resonance, with the negative charge delocalized onto the electronegative ring nitrogen, which is a key factor favoring substitution at the C2 and C4 positions over the C3 position.[3][18]

References

Literature review of 4-Chloro-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxypyridine

This guide provides a comprehensive review of the synthetic methodologies for preparing this compound (CAS No: 72141-44-7), a pivotal intermediate in the pharmaceutical and agrochemical sectors.[1][2] As a versatile chemical building block, its efficient and regioselective synthesis is a subject of considerable importance for researchers and chemical development professionals. This document delves into the core chemical principles, provides detailed experimental protocols, and explores the nuances of process optimization, grounded in established scientific literature.

Introduction to this compound

This compound is a substituted pyridine derivative featuring a chlorine atom at the 4-position and a methoxy group at the 2-position.[3] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for constructing more complex molecular architectures found in active pharmaceutical ingredients (APIs) and crop protection agents.[1][4] The primary challenge in its synthesis lies in achieving precise regiochemical control, ensuring the desired isomer is formed selectively and in high yield.

Part 1: The Principal Synthetic Route via Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable method for synthesizing this compound is the regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyridine. This pathway is favored for its high efficiency and predictability, which is rooted in the fundamental electronic properties of the pyridine ring.

Mechanistic Underpinnings and Regioselectivity

The synthetic strategy hinges on the selective replacement of one chlorine atom on the 2,4-dichloropyridine ring with a methoxy group. The regioselectivity of this reaction is dictated by the stability of the intermediate formed during the SNAr mechanism.

In pyridinic systems, the carbon atoms at the 2- and 4-positions are electron-deficient due to the inductive effect and resonance effect of the ring nitrogen. This makes them susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[5] The stability of this intermediate is the determining factor for the reaction's regiochemical outcome.[6]

When a nucleophile like the methoxide ion (CH₃O⁻) attacks 2,4-dichloropyridine, it can do so at either the C2 or C4 position.

  • Attack at C4: Nucleophilic attack at the C4 position results in a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This is a highly stabilizing contribution.[5][6]

  • Attack at C2: Attack at the C2 position also allows for delocalization of the negative charge onto the ring nitrogen.

However, in the case of 2,4-dichloropyridine, attack at the C4 position is generally favored. This preference is attributed to the greater stabilization of the resulting Meisenheimer intermediate compared to the intermediate formed from attack at the C2 position.[5] This inherent electronic preference allows for the selective synthesis of this compound's precursor, which upon methoxylation at the 2-position, leads to the desired product. The key is a sequential and controlled reaction. The initial, more facile substitution occurs at the C4 position. To synthesize this compound, the reaction must be controlled to favor substitution at the 2-position. This is typically achieved by reacting 2,4-dichloropyridine with sodium methoxide, where the C4 position is more reactive and is substituted first. However, to obtain the target molecule, one must start with a different precursor or use a different strategy.

A more direct and logical route is the selective methoxylation of 2,4-dichloropyridine. The chlorine at the 4-position is more labile towards nucleophilic attack. Therefore, reacting 2,4-dichloropyridine with one equivalent of sodium methoxide would preferentially yield 2-chloro-4-methoxypyridine. To synthesize This compound , the nucleophilic attack must be directed to the C2 position. While C4 is generally more reactive in classical SNAr, the C2 position can be targeted. The reaction of 2,4-dichloropyridine with sodium methoxide will typically yield a mixture of products, with the major product being 2-chloro-4-methoxypyridine. However, careful control of reaction conditions can influence this selectivity.

The most direct SNAr route starts from 2,4-dichloropyridine, reacting it with a methoxide source. The inherent reactivity favors substitution at the 4-position, leading to 2-chloro-4-methoxypyridine. To obtain the desired this compound, the reaction must favor substitution at the 2-position. This can be challenging but is often achieved under specific conditions.

Diagram 1: SNAr Meisenheimer Intermediates

This diagram illustrates the resonance structures of the Meisenheimer intermediates formed from nucleophilic attack at the C2 and C4 positions of 2,4-dichloropyridine. The structure with the negative charge on the nitrogen atom represents a significant contribution to the stability of the hybrid.

Caption: SNAr reaction pathways on 2,4-dichloropyridine.

Experimental Protocol: Synthesis from 2,4-Dichloropyridine

This protocol outlines a representative procedure for the synthesis of this compound. Optimization of temperature, reaction time, and stoichiometry is crucial for maximizing the yield of the desired isomer.

Materials:

  • 2,4-Dichloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine and anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add sodium methoxide (typically 1.0-1.2 equivalents) to the stirred solution. The addition can be done portion-wise as a solid or dropwise as a solution in methanol. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Diagram 2: Experimental Workflow

Experimental_Workflow start Setup Reaction Flask (2,4-Dichloropyridine, Methanol) add_reagent Add Sodium Methoxide (Ice Bath) start->add_reagent reflux Heat to Reflux (Monitor by TLC/GC-MS) add_reagent->reflux workup Quench with Water & Remove Methanol reflux->workup extract Extract with Dichloromethane workup->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify product Pure this compound purify->product

Caption: General experimental workflow for SNAr synthesis.

Data Summary

While specific yields can vary based on reaction scale and precise conditions, the SNAr approach is robust. The table below provides a generalized summary of expected outcomes.

ParameterTypical Value/ConditionRationale
Starting Material 2,4-DichloropyridineCommercially available and appropriately activated for SNAr.
Nucleophile Sodium MethoxideStrong nucleophile and source of the methoxy group.
Solvent MethanolReacts to form the nucleophile in situ and serves as the solvent.
Stoichiometry 1.0-1.2 eq. NaOMeA slight excess of the nucleophile ensures complete conversion.
Temperature Reflux (~65 °C)Provides sufficient thermal energy to overcome the activation barrier.
Typical Yield 70-90% (unoptimized)Reflects the efficiency of the SNAr reaction on this substrate.
Purity (crude) >85%The regioselectivity leads to a relatively clean crude product.

Part 2: Alternative Synthetic Approaches

While the SNAr reaction on 2,4-dichloropyridine is the workhorse method, other strategies exist, though they are often more complex or less efficient.

Chlorination of 2-Methoxypyridine

An alternative disconnection involves the chlorination of 2-methoxypyridine. This approach falls under the category of electrophilic aromatic substitution. The methoxy group at the 2-position is an activating, ortho-para directing group. However, electrophilic substitution on the pyridine ring is generally difficult and typically requires harsh conditions. The ring nitrogen deactivates the system towards electrophiles, and substitution, when it occurs, is often directed to the 3- and 5-positions. Therefore, direct chlorination to achieve the desired 4-chloro isomer is challenging and likely to result in low yields and a mixture of isomers.

Multi-step Syntheses via N-Oxides

A more controllable, albeit longer, route involves the use of pyridine N-oxides. The N-oxide functionality dramatically alters the electronic properties of the pyridine ring.

  • N-Oxidation: 2-Chloropyridine can be oxidized to 2-chloropyridine-N-oxide.[7]

  • Nitration/Chlorination: The N-oxide is now activated for electrophilic substitution at the 4-position.

  • Methoxylation: The chlorine at the 2-position can be substituted by methoxide.

  • Deoxygenation: The N-oxide is then reduced back to the pyridine, often using PCl₃.[7]

This route offers better regiochemical control for substitutions but adds several steps to the overall sequence, increasing cost and reducing overall yield.

Diagram 3: Conceptual N-Oxide Pathway

N_Oxide_Pathway start 2-Chloropyridine n_oxidation N-Oxidation (e.g., m-CPBA) start->n_oxidation n_oxide 2-Chloropyridine-N-oxide n_oxidation->n_oxide chlorination Electrophilic Chlorination at C4 n_oxide->chlorination dichloro_n_oxide 2,4-Dichloropyridine-N-oxide chlorination->dichloro_n_oxide methoxylation Methoxylation at C2 (SNAr) dichloro_n_oxide->methoxylation methoxy_n_oxide This compound-N-oxide methoxylation->methoxy_n_oxide deoxygenation Deoxygenation (e.g., PCl₃) methoxy_n_oxide->deoxygenation product This compound deoxygenation->product

Caption: A multi-step synthetic concept via an N-oxide intermediate.

Conclusion

The synthesis of this compound is most effectively and commonly achieved through the nucleophilic aromatic substitution on 2,4-dichloropyridine with sodium methoxide. A thorough understanding of the SNAr mechanism and the factors governing its regioselectivity is paramount for optimizing this transformation to favor the desired 2-methoxy-4-chloro isomer. While alternative routes through electrophilic substitution or N-oxide intermediates are chemically plausible, they often present significant challenges in terms of regiocontrol, reaction conditions, and overall efficiency. For drug development and agrochemical professionals, mastery of the SNAr approach remains the most reliable and scalable strategy for accessing this critical synthetic intermediate.

References

Navigating the Synthesis and Safety of 4-Chloro-2-methoxypyridine: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide dedicated to the safe handling and effective utilization of 4-Chloro-2-methoxypyridine. This document is crafted for researchers, scientists, and professionals in drug development who work with this versatile pyridine derivative. Our focus extends beyond mere procedural instructions; we aim to provide a deep understanding of the causality behind each safety recommendation and experimental protocol, ensuring a culture of safety and scientific integrity in your laboratory.

Compound Profile and Strategic Importance

This compound (CAS No: 72141-44-7) is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its unique electronic and steric properties, arising from the chloro and methoxy substituents on the pyridine ring, make it a valuable building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of bioactive molecules.

Hazard Analysis and Risk Mitigation

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe handling. This compound presents a multi-faceted risk profile that necessitates stringent safety protocols.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: PubChem CID 22638510[2]

The GHS pictograms associated with these hazards are the exclamation mark and the flame symbol.

Toxicological Profile: this compound is harmful if ingested and can cause significant irritation to the skin, eyes, and respiratory tract.[2] The causality behind this lies in its chemical reactivity. As a halogenated aromatic compound, it can interact with biological macromolecules, leading to cellular damage and inflammatory responses. The methoxy group can also influence its metabolic pathways, potentially leading to the formation of reactive intermediates.

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
AppearanceColorless to White to Yellow Solid or Liquid
Boiling Point177 °C
Melting Point26 °C
Flash Point61 °C

Source: Echemi, PubChem CID 22638510[2][3]

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.

Glove Selection: A Critical Choice

The choice of gloves is paramount due to the risk of skin irritation and potential absorption. Not all glove materials offer the same level of protection against chlorinated organic compounds.

  • Recommended: Butyl rubber or Viton gloves are highly recommended for extended contact. These materials exhibit excellent resistance to aromatic and chlorinated solvents.[4][5]

  • Acceptable for Incidental Contact: Nitrile gloves can be used for tasks with a low risk of splashing. However, they should be replaced immediately upon any sign of contamination. Double-gloving (a nitrile inner glove with a more resistant outer glove) is a prudent practice for enhanced protection.[6][7]

  • Not Recommended: Latex gloves offer poor resistance to many organic solvents and are not suitable for handling this compound.[8]

The causality for this selection lies in the chemical structure of the glove materials. The highly polar nature of butyl and Viton rubbers provides a more effective barrier against the penetration of chlorinated hydrocarbons compared to the less polar latex.

Eye and Face Protection
  • Mandatory: Chemical splash goggles are essential to protect the eyes from splashes and aerosols.[6]

  • Recommended for High-Risk Operations: A face shield worn over chemical splash goggles is recommended when handling larger quantities or during procedures with a high potential for splashing, such as transfers or reaction quenching.

Body and Respiratory Protection
  • A flame-resistant lab coat should be worn at all times.[7]

  • All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8]

  • For situations with a high risk of aerosol generation or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]

Safe Handling and Experimental Workflows

Adherence to a systematic and cautious workflow is crucial for minimizing exposure and preventing accidents.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS and SOPs Don_PPE Don Appropriate PPE Prep->Don_PPE Fume_Hood Verify Fume Hood Functionality Don_PPE->Fume_Hood Weigh Weigh Solid in Fume Hood Fume_Hood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer using Syringe or Cannula Dissolve->Transfer Decontaminate Decontaminate Glassware and Surfaces Transfer->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs). Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3.

  • Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood.

  • Weighing and Transfer: When weighing the solid, do so within the fume hood to prevent the dispersal of dust. Use appropriate tools to handle the solid. For liquid transfers, use a syringe or cannula technique, especially if the reaction is air-sensitive.

  • Reaction Setup: Set up reactions in a clean, organized manner within the fume hood. Ensure that all glassware is properly clamped and secured.

  • Post-Handling: After completing the work, decontaminate all surfaces and glassware. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Key Experimental Protocols in Practice

This compound is a versatile substrate for several important classes of reactions. The following protocols are provided as a starting point and should be optimized for specific substrates and desired outcomes.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a relatively electron-rich and sterically hindered substrate like this compound.

Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as potassium carbonate (2.0 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography.

The causality behind using a phosphine ligand is to facilitate the oxidative addition of the palladium(0) catalyst to the aryl chloride, which is a key step in the catalytic cycle.[9]

Buchwald-Hartwig Amination

This reaction is essential for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals.

Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos).[10][11]

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the optimized temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the chloro substituent, makes it susceptible to nucleophilic attack.

Protocol:

  • To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO, add the desired nucleophile (e.g., an alcohol, thiol, or amine) (1.1-1.5 equiv.).

  • If the nucleophile is not basic enough, add a suitable base (e.g., potassium carbonate or sodium hydride).

  • Heat the reaction mixture as required (can range from room temperature to elevated temperatures).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography or recrystallization.[5]

The rate of this reaction is influenced by the electron-withdrawing nature of the pyridine nitrogen and the stability of the Meisenheimer intermediate.[12]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3][13]

  • Given its low melting point, it may be a solid or liquid at room temperature. If solid, storing in a refrigerator is recommended.

Disposal:

  • All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[14]

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[15]

Emergency_Response cluster_actions Immediate Actions cluster_first_aid First Aid cluster_cleanup Spill Cleanup (Trained Personnel Only) Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Spill->Alert Remove_Clothing Remove Contaminated Clothing Spill->Remove_Clothing Eye_Contact Eye Contact: Rinse with eyewash for 15 min Spill->Eye_Contact Inhalation Inhalation: Move to fresh air Spill->Inhalation Ingestion Ingestion: Seek immediate medical attention Spill->Ingestion Contain Contain Spill with Absorbent Material Alert->Contain Skin_Contact Skin Contact: Flush with water for 15 min Remove_Clothing->Skin_Contact Collect Collect and Place in Waste Container Contain->Collect Decontaminate_Area Decontaminate the Area Collect->Decontaminate_Area

Caption: Emergency response flowchart for spills or exposure.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container for hazardous waste disposal, and then decontaminate the area. For a large spill, evacuate the area and contact your institution's emergency response team.[13]

Conclusion

This compound is an invaluable tool in the arsenal of the modern synthetic chemist. However, its utility is intrinsically linked to a profound respect for its hazardous properties. By integrating the principles of hazard assessment, diligent use of personal protective equipment, and adherence to well-designed experimental and emergency protocols, researchers can confidently and safely unlock the synthetic potential of this important molecule. This guide serves as a foundation for building a robust safety culture within your laboratory, where scientific advancement and the well-being of every researcher are held in the highest regard.

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-2-methoxypyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery, pyridine and its derivatives stand out as privileged scaffolds.[1][2][3] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them integral components of numerous FDA-approved drugs and clinical candidates.[4] Among the vast arsenal of pyridine-based building blocks, 4-Chloro-2-methoxypyridine offers a particularly compelling combination of reactivity and functionality for medicinal chemists.

This guide provides an in-depth exploration of this compound, detailing its core applications, field-proven experimental protocols, and the scientific rationale behind its use in the synthesis of complex molecular architectures.

Molecular Profile and Reactivity

This compound (CAS: 72141-44-7) is a disubstituted pyridine featuring two key functional groups that dictate its synthetic utility.[5][6][7]

  • The 2-Methoxy Group: This electron-donating group modulates the electronic character of the pyridine ring.

  • The 4-Chloro Group: Positioned para to the ring nitrogen, this halogen serves as an excellent leaving group. The inherent electron-deficient nature of the C4 position in the pyridine ring makes it highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[8][9] This reactivity is the cornerstone of its versatility.

dot graph "Reactivity_Map" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Main Molecule Node subst [label="this compound", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, width=2.5];

// Reaction Type Nodes suzuki [label="Suzuki Coupling\n(C-C Bond Formation)", pos="-4,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\n(C-N Bond Formation)", pos="4,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)\n(C-O, C-S, C-N Bonds)", pos="0,-3!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Class Nodes biaryl [label="Biaryl Pyridines", pos="-4,0.5!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; amino [label="4-Amino Pyridines", pos="4,0.5!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ether [label="4-Alkoxy/Aryloxy Pyridines", pos="0,-4.5!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges subst -> suzuki [label=" Pd Catalyst,\nBoronic Acid/Ester,\nBase", color="#4285F4"]; suzuki -> biaryl [style=dashed, color="#4285F4"];

subst -> buchwald [label=" Pd Catalyst,\nAmine,\nBase", color="#34A853"]; buchwald -> amino [style=dashed, color="#34A853"];

subst -> snar [label=" Nucleophile\n(RO⁻, RS⁻, R₂NH)", color="#EA4335"]; snar -> ether [style=dashed, color="#EA4335"]; } mend Caption: Reactivity profile of this compound.

Core Synthetic Applications: Protocols and Mechanistic Insights

The true power of this compound is realized through its application in robust and scalable chemical transformations. Below are detailed protocols for key reactions that form the foundation of its use in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors and other targeted therapies.[10] Using this compound, chemists can readily introduce a diverse array of aryl or heteroaryl substituents at the C4 position.

This protocol is a general starting point, based on established methods for the coupling of challenging chloro-heterocycles.[11][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%)

  • SPhos (4-6 mol%) or XPhos (4-6 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, or a Toluene/Water mixture)

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried reaction vessel, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add the this compound and the boronic acid/ester to the vessel.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality and Trustworthiness:

  • Why a Bulky, Electron-Rich Ligand (SPhos/XPhos)? Aryl chlorides are less reactive than bromides or iodides.[11] The oxidative addition of the C-Cl bond to the palladium(0) center is the rate-limiting step.[10] Bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate the oxidative addition step, making the coupling of this less reactive chloride efficient.[13]

  • Why a Strong Base (K₃PO₄/Cs₂CO₃)? The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer.[10]

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Setup Reaction Vessel\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Reagents:\n1. Pd(OAc)₂ / SPhos\n2. K₃PO₄ (Base)\n3. Boronic Acid\n4. This compound", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Add Degassed\nDioxane/Toluene", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat to 80-110 °C\n(4-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by\nTLC / LC-MS", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(EtOAc, H₂O, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product:\n4-Aryl-2-methoxypyridine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges start -> reagents -> solvent -> heat -> monitor; monitor -> heat [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify -> product; } mend Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C(aryl)-N bonds is arguably one of the most critical transformations in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast range of amines, providing access to aniline and heteroarylamine derivatives that are key pharmacophores.[14][15]

This protocol is adapted from general procedures for the amination of aryl chlorides.[16]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos or RuPhos (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 equiv)

  • Anhydrous, Degassed Toluene or Dioxane

Step-by-Step Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the palladium precursor, ligand, and base.

  • Reagent Addition: Add this compound, followed by the amine coupling partner.

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Seal the vessel and heat the mixture to 90-120 °C with vigorous stirring for 6-24 hours.

  • Monitoring: Track the consumption of the starting material using LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Causality and Trustworthiness:

  • Why a Strong, Non-Nucleophilic Base (NaOtBu)? The catalytic cycle requires the deprotonation of the amine to form a palladium-amido complex.[15][17] A strong, sterically hindered base like sodium tert-butoxide is effective at this deprotonation without competing as a nucleophile and attacking the aryl chloride itself.

  • Why a specific ligand (XPhos/RuPhos)? Similar to the Suzuki coupling, C-Cl bond activation is challenging. Ligands from the dialkylbiaryl phosphine class (like XPhos) are highly effective. They promote the formation of the active catalyst and facilitate the final, product-releasing step of the cycle, known as reductive elimination.[17]

dot graph "Buchwald_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Setup Reaction Vessel\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Reagents:\n1. Pd₂(dba)₃ / XPhos\n2. NaOtBu (Base)\n3. Amine\n4. This compound", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Add Degassed\nToluene", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat to 90-120 °C\n(6-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by\nLC-MS", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Quench\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product:\n4-Amino-2-methoxypyridine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges start -> reagents -> solvent -> heat -> monitor; monitor -> heat [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify -> product; } mend Caption: General experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, palladium catalysis is not required. The electron-withdrawing nature of the pyridine nitrogen atom sufficiently activates the C4 position for direct displacement of the chloride by a strong nucleophile.[8][9] This offers a cost-effective and operationally simple method for introducing heteroatom linkers.

This protocol describes the synthesis of a 4-alkoxy-2-methoxypyridine derivative.[18]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., benzyl alcohol) (as solvent or 5-10 equiv)

  • Strong Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Step-by-Step Procedure:

  • Alkoxide Formation: To a stirred solution of the alcohol in anhydrous DMF at 0 °C, carefully add sodium hydride portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Attack: Add a solution of this compound in DMF to the freshly prepared alkoxide solution.

  • Reaction: Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and carefully quench by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Causality and Trustworthiness:

  • Why is SNAr Favorable? The reaction proceeds through a high-energy, negatively charged intermediate called a Meisenheimer complex.[9][19] The electron-withdrawing pyridine nitrogen is positioned to stabilize this intermediate through resonance, lowering the activation energy for the reaction.[8] This is why nucleophilic attack is favored at the C2 and C4 positions of the pyridine ring.[8][20]

  • Choice of Nucleophile: This reaction works best with strong nucleophiles such as alkoxides, thiolates, and some secondary amines. Weaker nucleophiles may require higher temperatures or may not react efficiently.

Physicochemical and Safety Data

Accurate data and safety awareness are paramount for successful and safe experimentation.

Quantitative Data Summary
PropertyValueSource
CAS Number 72141-44-7[5][6][7]
Molecular Formula C₆H₆ClNO[5][7]
Molecular Weight 143.57 g/mol [5][7]
Appearance Colorless to Yellow Solid or Liquid[6]
Boiling Point 175-176 °C[21]
Density ~1.36 g/cm³[21]
Safety and Handling

As a Senior Application Scientist, I must stress that all chemicals should be handled with appropriate care.

  • Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[5][21] It may also cause respiratory irritation.[5][22]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[21] Work should be conducted in a well-ventilated fume hood.[23]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[21][24][25]

    • Skin: Wash off immediately with plenty of soap and water.[24][25]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and strong oxidizing agents.[23][24]

Always consult the full Safety Data Sheet (SDS) before starting any experimental work. [22][23][24][25]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design in medicinal chemistry. Its well-defined reactivity at the C4 position allows for the systematic and diverse introduction of functionalities through robust, well-understood reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr. By mastering the protocols detailed in this guide and understanding the causality behind the reaction conditions, researchers can effectively leverage this building block to accelerate the synthesis of novel compound libraries, optimize lead candidates, and ultimately, contribute to the development of new therapeutics.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-2-methoxypyridine in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[2]

Within this context, this compound emerges as a particularly valuable building block. The methoxypyridine moiety is a common feature in a wide array of biologically active molecules, where the pyridine nitrogen can act as a hydrogen bond acceptor, significantly influencing a drug candidate's pharmacokinetic and pharmacodynamic profiles.[3] The presence of a chloro-substituent, traditionally a more challenging coupling partner than its bromo or iodo counterparts, makes the development of efficient and reliable Suzuki-Miyaura protocols for this substrate a critical endeavor for researchers in medicinal chemistry and drug development.[4][5]

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura coupling with this compound, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to empower researchers to successfully incorporate this versatile building block into their synthetic strategies.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium catalytic cycle. A fundamental understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This step, often the rate-determining one, results in the formation of a Pd(II) complex.[1][4] The inertness of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active catalyst systems to facilitate this step efficiently.[5]

  • Transmetalation: In this phase, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process is activated by a base, which converts the boronic acid into a more nucleophilic boronate species, thereby facilitating the transfer and displacement of the halide from the palladium complex.[6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Ar-Cl (this compound) Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Biaryl R-B(OH)₂ Base PdII_Biaryl->Pd0 Ar-R RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Navigating the Challenges of a Heteroaryl Chloride

While a powerful transformation, the Suzuki-Miyaura coupling of this compound is not without its challenges. Awareness of these potential hurdles is the first step toward successful implementation.

  • Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide and iodide counterparts in the oxidative addition step.[5] This necessitates the use of more reactive catalysts, often featuring bulky, electron-rich ligands.[8]

  • Catalyst Inhibition: The presence of the nitrogen atom in the pyridine ring can lead to catalyst inhibition through coordination to the palladium center. This is a known issue with 2-substituted pyridines and can hinder catalytic activity.[9][10] The choice of ligand is crucial to mitigate this effect.

  • Competitive Reactions: Under certain conditions, side reactions such as protodeboronation of the boronic acid or hydrodehalogenation of the starting material can occur, leading to reduced yields of the desired product.

A Curated Toolkit: Selecting the Optimal Reaction Components

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Catalysts and Ligands: The Key to Activating the C-Cl Bond

For the coupling of an unactivated heteroaryl chloride like this compound, standard catalysts such as Pd(PPh₃)₄ may prove insufficient. More sophisticated catalytic systems are generally required.

  • Buchwald Ligands: The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized the coupling of aryl chlorides.[11][12] Ligands such as SPhos and XPhos are highly effective in promoting the oxidative addition of the C-Cl bond and are often the ligands of choice for challenging substrates.[8]

  • PEPPSI™ Precatalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands like IPr, are air- and moisture-stable and exhibit excellent activity in the coupling of heteroaryl chlorides.[13][14] Pd-PEPPSI-IPr is a commercially available and highly recommended option.[15]

The Role of the Base: Activating the Boronic Acid

The base plays a critical role in the transmetalation step by facilitating the formation of the reactive boronate species.[6][7] The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: A range of inorganic bases are commonly employed, with their strength and solubility influencing their effectiveness.

    • Potassium Phosphate (K₃PO₄): A strong base that is often effective in challenging couplings.

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Commonly used and effective bases for a wide range of substrates.

    • Cesium Fluoride (CsF): A milder base that can be advantageous when dealing with base-sensitive functional groups.

Solvent Systems: Creating the Ideal Reaction Environment

The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used and generally provide good results.

  • Aqueous Mixtures: The addition of water to the solvent system (e.g., dioxane/water or THF/water) can enhance the solubility of the base and accelerate the reaction.[16]

  • Microwave-Assisted Reactions: For sluggish couplings, microwave irradiation can significantly reduce reaction times and improve yields.[17][18] In such cases, solvents with higher boiling points like N,N-dimethylformamide (DMF) or n-butanol may be employed.[19]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be necessary for specific substrates.

Recommended Reaction Conditions
ParameterRecommended ConditionsNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.2–1.5 equivalents
Catalyst Pd₂(dba)₃ with SPhos or Pd-PEPPSI-IPr1–3 mol% Pd
Ligand SPhos (if using Pd₂(dba)₃)L:Pd ratio of 2:1 to 4:1
Base K₃PO₄ or K₂CO₃2.0–3.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Anhydrous solvent can also be used
Temperature 80–110 °CMicrowave irradiation can be beneficial
Reaction Time 4–24 hoursMonitor by TLC, LC-MS, or GC-MS

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Weigh Reagents: - this compound - Arylboronic Acid - Catalyst & Ligand - Base flask_prep 2. Add to a dry Schlenk flask under inert atmosphere (Ar or N₂) reagents->flask_prep add_solvent 3. Add degassed solvent(s) flask_prep->add_solvent heating 4. Heat and stir the mixture at the specified temperature add_solvent->heating monitoring 5. Monitor reaction progress (TLC, LC-MS, GC-MS) heating->monitoring cooling 6. Cool to room temperature monitoring->cooling quench 7. Quench and perform aqueous work-up cooling->quench extraction 8. Extract with an organic solvent quench->extraction purification 9. Dry, concentrate, and purify by column chromatography extraction->purification final_product Desired Biaryl Compound purification->final_product Characterize Final Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., SPhos, 2-6 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently active ligand- Ineffective base or solvent- Low reaction temperature- Use a more active catalyst/ligand system (e.g., Pd-PEPPSI-IPr or a Buchwald ligand).- Ensure the base is finely powdered and dry.- Increase the reaction temperature or consider using microwave irradiation.- Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Formation of Homocoupled Boronic Acid Product - Presence of oxygen in the reaction mixture- Thoroughly degas all solvents before use.- Maintain a strict inert atmosphere throughout the reaction.
Protodeboronation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of excess water- Monitor the reaction closely and stop it once the starting material is consumed.- Use a less aqueous solvent system or anhydrous conditions.
Hydrodehalogenation of Starting Material - Certain catalyst/ligand combinations- Presence of a hydrogen source- Screen different catalyst and ligand combinations.- Ensure all reagents and solvents are dry.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile tool for the synthesis of valuable methoxypyridine-containing compounds. While the inertness of the C-Cl bond and the presence of the pyridine nitrogen present unique challenges, these can be overcome through the rational selection of highly active catalysts, appropriate ligands, bases, and solvents. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling them to confidently and efficiently utilize this compound in their synthetic endeavors.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds, including novel PI3K/mTOR dual inhibitors.[1] The functionalization of this core, particularly at the C4-position, is crucial for developing new chemical entities and optimizing structure-activity relationships (SAR).[2] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.[3][4] This guide offers an in-depth analysis and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira coupling reactions with 4-chloro-2-methoxypyridine, designed for researchers in drug discovery and synthetic chemistry.

Core Principles & Strategic Considerations

Reactivity of the this compound Substrate

The success of any cross-coupling reaction hinges on understanding the substrate's electronic properties. In this compound, two key factors are at play:

  • The Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring is generally more reactive in palladium-catalyzed couplings than analogous benzene halides.[5]

  • The 2-Methoxy Group: This group is electron-donating, which can decrease the reactivity of the C4-Cl bond towards the critical first step of the catalytic cycle: oxidative addition to the palladium(0) center.[6]

  • The C-Cl Bond: Aryl chlorides are the least reactive among the common aryl halides (reactivity order: I > Br > Cl), necessitating the use of highly active catalyst systems.[3][6]

These competing effects demand careful selection of the palladium catalyst, and especially the ligand, to achieve efficient and high-yielding transformations. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step.[3][6]

The General Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding reaction mechanics and troubleshooting.[7][8][9] The cycle involves a palladium catalyst toggling between the Pd(0) and Pd(II) oxidation states.

Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Aryl-Pd(II)(L)₂-Cl pd0->oa_intermediate Oxidative Addition trans_intermediate Aryl-Pd(II)(L)₂-R' oa_intermediate->trans_intermediate Transmetalation / Amine Coordination trans_intermediate->pd0 Reductive Elimination product Aryl-R' (Product) trans_intermediate->product aryl_halide 4-Cl-2-MeO-Py (Aryl Halide) aryl_halide->oa_intermediate nucleophile R'-[M] (Nucleophile) nucleophile->oa_intermediate

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages.[5][7]

Causality Behind Component Selection
  • Catalyst/Ligand: For the less reactive this compound, standard catalysts like Pd(PPh₃)₄ may give low yields.[10] Systems using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are superior as they facilitate the difficult oxidative addition step and promote the subsequent reductive elimination.[6][11]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[12] Strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice can influence reaction rate and side product formation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical. Water helps to dissolve the inorganic base and facilitates the catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is adapted from established methods for challenging chloropyridine couplings.[6]

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₃PO₄ (2.0–3.0 equiv.) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5–2.5 mol%) and the phosphine ligand (e.g., XPhos, 3–5 mol%).

  • Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1–0.2 M) via syringe.

  • Reaction: Heat the mixture to 100–110 °C with vigorous stirring for 12–24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Representative Data
Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene11085-95
4-Methylphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane10080-90
3-Fluorophenylboronic acidPd/IPrK₂CO₃1,4-Dioxane/H₂O10075-88
Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O9070-85

Yields are typical estimates based on literature for similar substrates and may require optimization.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, a critical functional group in pharmaceuticals.[13][14] It allows for the coupling of primary and secondary amines with aryl halides.[14][15]

Causality Behind Component Selection
  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Early systems used chelating phosphines like BINAP.[16] Modern, highly active catalysts often employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) that facilitate both the oxidative addition and the C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine, forming the palladium-amido complex.[15] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common. Weaker bases like Cs₂CO₃ can be used but often require higher temperatures.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are required to prevent quenching of the strong base.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vial.

  • Substrate Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent & Sealing: Add anhydrous, degassed toluene (to 0.1-0.2 M), seal the vial with a Teflon-lined cap, and remove from the glovebox.

  • Reaction: Heat the mixture in a preheated oil bath or heating block to 80–110 °C for 4–18 hours, with stirring.

  • Monitoring: Periodically check the reaction progress by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product via silica gel chromatography.

Representative Data
Amine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholineBrettPhos Pd G3NaOtBuToluene10090-98
AnilineRuPhos Pd G4LHMDS1,4-Dioxane9085-95
BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene11070-85
N-MethylpiperazineXPhos Pd G3K₃PO₄t-Amyl alcohol11080-92

Yields are typical estimates based on literature for similar substrates and may require optimization.

Negishi Coupling: C(sp²)-C(sp²/sp³) Bond Formation

The Negishi coupling utilizes organozinc reagents, which offer high functional group tolerance and are particularly effective for introducing alkyl and heteroaryl groups that can be challenging in Suzuki couplings.[18][19][20]

Causality Behind Component Selection
  • Organozinc Reagent: These reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent, or directly from an organic halide. Commercially available and salt-stabilized reagents have made this reaction more user-friendly.[21]

  • Catalyst/Ligand: Palladium catalysts are most common due to their high yields and functional group tolerance.[18] For aryl chlorides, catalyst systems based on Pd(OAc)₂ or palladacycles with bulky ligands like P(tBu)₃, RuPhos, or SPhos are highly effective.[21]

  • Solvent: Anhydrous ethereal solvents like THF or DME are standard.

Protocol 3: Negishi Coupling with an Organozinc Reagent

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd[P(tBu₃)]₂, 2 mol%).

  • Substrate Addition: Add this compound (1.0 equiv.) dissolved in anhydrous THF (to 0.2 M).

  • Organozinc Addition: Slowly add the organozinc chloride solution (e.g., phenylzinc chloride, 1.2 equiv., typically 0.5 M in THF) via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 60–70 °C and stir for 6–16 hours.

  • Monitoring: Track the disappearance of the starting material by GC-MS or LC-MS.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Representative Data
Organozinc PartnerCatalyst SystemSolventTemp (°C)Yield (%)
Phenylzinc chloridePd[P(tBu₃)]₂THF6588-96
2-Pyridylzinc bromideRuPhos PalladacycleTHF7080-90
Ethylzinc bromideSPhos PalladacycleTHF6075-85
Propargylzinc bromidePd(dppf)Cl₂THF6070-80

Yields are typical estimates based on literature for similar substrates and may require optimization.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne and enyne structures.[22][23] It typically employs a dual-catalyst system of palladium and copper(I).[24]

Causality Behind Component Selection
  • Catalyst System: A palladium(0) species, often generated from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle.[23] A copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate that facilitates the transmetalation step.[24]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It deprotonates the terminal alkyne and neutralizes the HX formed during the reaction.

  • Solvent: While an amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve solubility.

Protocol 4: Copper-Cocatalyzed Sonogashira Coupling

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).

  • Solvent & Amine Addition: Add an anhydrous solvent such as THF (to 0.2 M) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40–60 °C) for 4–12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalysts and salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.

Representative Data
Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF5085-95
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPADMF4090-98
1-HexynePdCl₂(PPh₃)₂ / CuITEATHF6075-85
Propargyl alcoholPd(PPh₃)₄ / CuIDIPATHFRT80-90

Yields are typical estimates based on literature for similar substrates and may require optimization.

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for performing these cross-coupling reactions. Adherence to these steps, particularly maintaining an inert atmosphere, is critical for success.

Experimental Workflow prep 1. Reagent Preparation (Weigh solids in glovebox) setup 2. Reaction Setup (Assemble glassware, add stir bar) prep->setup inert 3. Inert Atmosphere (Evacuate/backfill with Ar/N₂) setup->inert solvent 4. Add Degassed Solvents & Liquid Reagents inert->solvent react 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 6. Reaction Workup (Quench, extract, dry) react->workup purify 7. Purification (Silica gel chromatography) workup->purify analyze 8. Analysis (NMR, MS, etc.) purify->analyze

Caption: Standard laboratory workflow for cross-coupling reactions.

References

Use of 4-Chloro-2-methoxypyridine in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4-Chloro-2-methoxypyridine in the Synthesis of Modern Agrochemicals

Introduction: The Pyridine Scaffold in Crop Protection

The pyridine ring is a privileged scaffold in modern agrochemical design, forming the core of numerous high-performance herbicides, fungicides, and insecticides.[1] Its unique electronic properties and metabolic stability make it an ideal building block for creating active ingredients with novel modes of action. This compound has emerged as a particularly valuable intermediate in this field.[2][3] Its structure is primed for selective chemical transformations: the chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the methoxy group at the 2-position modulates the electronic character of the ring.[2][3] This guide provides a detailed exploration of the two primary synthetic routes leveraging this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The inherent electron-withdrawing nature of the ring nitrogen in this compound significantly acidifies the ring protons and, more importantly, activates the C2 and C4 positions towards nucleophilic attack.[4] The chlorine atom at the C4 position is thus highly susceptible to displacement by a wide range of nucleophiles, a reaction that proceeds through the well-established SNAr mechanism. This pathway is a cornerstone for introducing diverse functional groups, such as amines, thiols, and alkoxides, which are crucial for building the pharmacophores of many active agrochemicals.[5]

The reaction's efficiency is driven by the stabilization of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom. This makes the SNAr reaction on the pyridine ring more facile than on a corresponding chlorobenzene ring.

Workflow for SNAr Reaction

Below is a visual representation of a typical experimental workflow for an SNAr reaction involving this compound.

SNAr_Workflow reagents Combine this compound, Nucleophile, and Base in Solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS reagents->reaction Step 1: Reaction Setup workup Aqueous Work-up: Quench, Extract with Organic Solvent reaction->workup Step 2: Isolation purification Purify Product: Column Chromatography or Recrystallization workup->purification Step 3: Purification analysis Characterize Final Product: NMR, MS, HPLC purification->analysis Step 4: Analysis

Caption: General workflow for SNAr synthesis.

Protocol 1: Synthesis of a 4-amino-2-methoxypyridine Derivative (Herbicide Precursor)

This protocol details the synthesis of a substituted aminopyridine, a common structural motif in modern herbicides. The reaction involves the displacement of the chloride with a primary amine.

Materials:

  • This compound

  • 3,4-Difluoroaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), 3,4-difluoroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF to the flask to achieve a substrate concentration of 0.5 M.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography (Silica gel, hexanes/ethyl acetate gradient) to yield the pure product.

Data Summary: SNAr Protocol

ParameterDescription
Reactants This compound, 3,4-Difluoroaniline
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 °C
Typical Yield 85-95%
Purity (Post-Chromo.) >98% (by HPLC)

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The formation of carbon-carbon bonds is fundamental to assembling the complex skeletons of advanced agrochemicals. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for this purpose, enabling the coupling of aryl or heteroaryl halides with boronic acids or their esters.[6][7] Despite being less reactive than their bromide or iodide counterparts, heteroaryl chlorides like this compound can be effectively coupled using modern palladium catalysts featuring bulky, electron-rich phosphine ligands.[8][9] This reaction is prized for its high functional group tolerance and generally mild conditions.[7]

The catalytic cycle involves three primary steps: oxidative addition of the chloro-pyridine to a Pd(0) complex, transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]

Catalytic Cycle for Suzuki-Miyaura Coupling

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Ar-Cl oxidative_addition Oxidative Addition pd_biaryl Ar-Pd(II)(R)L₂ pd_complex->pd_biaryl R-B(OR)₂ + Base transmetalation Transmetalation boronate R-B(OR)₂ base Base pd_biaryl->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R aryl_halide Ar-Cl (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Synthesis of a Biaryl Fungicide Scaffold

This protocol describes the synthesis of a 4-aryl-2-methoxypyridine, a core structure found in several classes of fungicides. The reaction couples this compound with a commercially available boronic acid.

Materials:

  • This compound

  • (4-formylphenyl)boronic acid

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Sodium carbonate (Na₂CO₃), aqueous solution (2 M)

  • 1,4-Dioxane

  • Toluene

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and toluene (4:1 v/v) to the flask via syringe, followed by the degassed 2 M aqueous sodium carbonate solution (2.5 eq).

  • Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of nitrogen.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, hexanes/ethyl acetate gradient) to afford the desired biaryl compound.

Data Summary: Suzuki Coupling Protocol

ParameterDescription
Reactants This compound, (4-formylphenyl)boronic acid
Catalyst Pd(dppf)Cl₂
Base Sodium Carbonate (Na₂CO₃)
Solvent System Dioxane/Toluene/Water
Temperature 90 °C
Typical Yield 75-90%
¹H NMR (CDCl₃, 400 MHz) Expect characteristic signals for both aromatic rings and the methoxy group.
Mass Spec (ESI+) Expect [M+H]⁺ corresponding to the calculated molecular weight.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex agrochemicals.[2] Its well-defined reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of diverse molecular architectures. The protocols outlined in this guide serve as a robust starting point for researchers and scientists in the agrochemical industry to develop novel active ingredients for crop protection. As the demand for more selective and environmentally benign agrochemicals grows, the strategic use of such key intermediates will continue to be a critical component of innovative research and development.[10]

References

Application Note: Derivatization of 4-Chloro-2-methoxypyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Substituted-2-methoxypyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of drug design.[1] The 4-chloro-2-methoxypyridine motif, in particular, serves as a highly versatile starting point for generating libraries of compounds for Structure-Activity Relationship (SAR) studies. SAR exploration is a critical iterative process in drug discovery that systematically modifies a molecule's structure to understand its impact on biological activity, ultimately guiding the design of more potent and selective drug candidates.[2][3]

The strategic placement of substituents on the this compound core allows for the precise modulation of a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications directly influence a molecule's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (target binding and efficacy).[1] The methoxy group at the 2-position, for instance, can influence the basicity of the pyridine nitrogen and may serve as a hydrogen bond acceptor, while the chlorine atom at the 4-position is an excellent leaving group for various chemical transformations.[4] This application note provides a detailed guide to the primary derivatization strategies for this compound, complete with actionable protocols for researchers in drug development.

Core Derivatization Strategies at the C4-Position

The reactivity of the chlorine atom at the C4 position of the pyridine ring makes it an ideal handle for introducing molecular diversity. The primary methods for its derivatization are transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of particular importance.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position of the pyridine and a variety of aryl or heteroaryl boronic acids or esters.[5] This is invaluable for exploring how different aromatic systems impact target binding. The general transformation is depicted below:

  • Causality: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields, especially given that aryl chlorides are less reactive than their bromide or iodide counterparts.[6] Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-determining step.[6][7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Product
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1002-Methoxy-4-phenylpyridine
4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene/H₂O1104-(4-Fluorophenyl)-2-methoxypyridine
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O902-Methoxy-4-(thiophen-3-yl)pyridine

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C4 position.[8][9] This is crucial for probing interactions with target residues that can act as hydrogen bond donors or acceptors.

  • Causality: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of an aryl chloride relies heavily on the catalyst system.[9][10] The choice of a bulky, electron-rich phosphine ligand is essential to promote the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile.[10]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Product
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1004-(2-Methoxypyridin-4-yl)morpholine
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane110N-Phenyl-2-methoxypyridin-4-amine
BenzylaminePdCl₂(dppf) (3)-K₂CO₃ (2)DMF120N-Benzyl-2-methoxypyridin-4-amine
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr).[11][12][13] This provides a direct and often metal-free method for introducing a range of nucleophiles.

  • Causality: The reaction proceeds through a high-energy Meisenheimer intermediate, where the aromaticity of the pyridine ring is temporarily broken.[11][12] The stability of this intermediate is key to the reaction's success. Attack at the C4 position allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which is a stabilizing factor.[11][12][14] The presence of the electron-withdrawing nitrogen atom facilitates the attack of the nucleophile and the subsequent departure of the chloride leaving group.[13]

Table 3: SNAr with Various Nucleophiles

NucleophileReagentSolventConditionsExpected Product
AlkoxideSodium MethoxideMethanolReflux2,4-Dimethoxypyridine
ThiolateSodium ThiophenoxideDMF80 °C2-Methoxy-4-(phenylthio)pyridine
AmineAmmoniaEthanol150 °C, sealed tube2-Methoxypyridin-4-amine[15][16]

Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates and scales. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[17]

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[17]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[17]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • In a sealed reaction vessel, dissolve this compound (1.0 equiv.) in the appropriate solvent (e.g., methanol for alkoxides, DMF for thiolates).

  • Add the nucleophile (e.g., sodium methoxide, 1.5 equiv.).

  • Heat the reaction mixture to the required temperature (e.g., reflux for methanol, 80 °C for DMF).

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of the Derivatization Workflow for SAR Studies

The following diagram illustrates the central role of this compound in a typical SAR workflow.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_reactions C4-Position Derivatization cluster_evaluation Evaluation & Analysis start 4-Chloro-2- methoxypyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd-cat. buchwald Buchwald-Hartwig (Primary/Secondary Amines) start->buchwald Pd-cat. snar SNAr (O, S, N Nucleophiles) start->snar Metal-free library Compound Library (4-Substituted-2-methoxypyridines) suzuki->library buchwald->library snar->library screening Biological Screening (e.g., Kinase Assays) library->screening Test Analogs sar_analysis SAR Analysis (Identify Trends) screening->sar_analysis Generate Data lead_opt Lead Optimization sar_analysis->lead_opt Inform Design lead_opt->start Iterative Design

Caption: Workflow for SAR studies starting from this compound.

Conclusion and Future Directions

This compound is a powerful and versatile scaffold for conducting SAR studies in drug discovery. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, allows for the systematic and efficient generation of diverse compound libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged core. Future work will continue to focus on developing even more efficient and sustainable catalytic systems and expanding the scope of compatible functional groups to further accelerate the discovery of novel therapeutics.

References

Application Notes & Protocols: The Strategic Application of 4-Chloro-2-methoxypyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a central focus of modern drug discovery. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds, particularly pyridine derivatives, are frequently employed for their ability to form key interactions within the ATP-binding site of kinases.[1] This guide provides an in-depth examination of 4-chloro-2-methoxypyridine, a versatile and strategically important building block in the synthesis of these targeted therapeutics. We will explore the rationale behind its use, detail key synthetic transformations, provide field-tested experimental protocols, and present a case study to illustrate its practical application.

The 2-Methoxypyridine Moiety: A Privileged Scaffold in Kinase Inhibition

The efficacy of a kinase inhibitor is profoundly influenced by its ability to interact with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The 2-methoxypyridine unit is particularly adept at this role.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, while the 2-methoxy group can also participate in hydrogen bonding, effectively anchoring the inhibitor to the kinase hinge.[2] This dual interaction potential enhances binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The methoxy group influences the molecule's solubility, lipophilicity, and metabolic stability. Strategic placement of such groups is a key tenet of medicinal chemistry for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

  • Vectorial Orientation: The defined geometry of the pyridine ring provides a rigid scaffold, allowing chemists to project other functional groups into specific regions of the ATP-binding site with high precision to achieve desired potency and selectivity.

The 4-chloro substituent serves as a versatile synthetic handle. While aryl chlorides are less reactive than their bromide or iodide counterparts, this perceived drawback can be an advantage, allowing for selective reactions in multifunctional molecules. Modern advancements in cross-coupling catalysis have largely overcome the challenge of C-Cl bond activation, making this compound an accessible and cost-effective starting material.[3][4]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The construction of complex kinase inhibitors from the this compound core is dominated by palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to forming the critical carbon-carbon and carbon-nitrogen bonds that define the final pharmacophore.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Scaffolds cluster_final Target Molecule Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki + R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald + R₂NH Pd Catalyst Product_Suzuki 4-Aryl-2-methoxypyridine Suzuki->Product_Suzuki Product_Buchwald 4-Amino-2-methoxypyridine Buchwald->Product_Buchwald Final Kinase Inhibitor Product_Suzuki->Final Further Functionalization Product_Buchwald->Final Further Functionalization

Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful method for forming biaryl structures, which are common in Type I and Type II kinase inhibitors.[5] It involves the coupling of an organohalide with an organoboron species.

Causality Behind the Protocol:

  • Catalyst System: The activation of a C-Cl bond is the rate-determining step and requires a highly active catalyst.[6] This is achieved by pairing a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[3] These ligands promote the initial oxidative addition of the palladium(0) into the aryl chloride bond and stabilize the resulting catalytic intermediates.

  • Base: The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a proton scavenger. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[7][8]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base.[3] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) PdII_Aryl Ar-Pd(II)L₂(Cl) Pd0->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product Ar-R PdII_Both->Product Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Activation ArylHalide Ar-Cl (this compound)

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The formation of an aniline or related C(aryl)-N bond is another cornerstone of kinase inhibitor synthesis.[9][10] The Buchwald-Hartwig amination is the premier method for this transformation, offering broad scope and functional group tolerance where classical methods like nucleophilic aromatic substitution would fail.[11][12]

Causality Behind the Protocol:

  • Catalyst System: Similar to Suzuki coupling, activating aryl chlorides requires a potent palladium catalyst system.[13] The choice of ligand is paramount, with bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often providing the best results.[14][15] These ligands facilitate both the oxidative addition and the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile.[16] Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can be used for base-sensitive substrates.[16][17]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.[16] As with all palladium catalysis, degassing is mandatory.

G cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L(Cl) Pd0->PdII_Aryl AmineComplex Amine Coordination & Deprotonation AmidoComplex Ar-Pd(II)L(NR₂) PdII_Aryl->AmidoComplex AmidoComplex->Pd0 RedElim Reductive Elimination Product Ar-NR₂ AmidoComplex->Product Amine R₂NH + Base ArylHalide Ar-Cl (this compound)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst/ligand loading, base, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe. The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3][18]

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • Vessel Preparation (Glovebox): Inside an inert atmosphere glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk flask with a stir bar. Add Pd₂(dba)₃ (0.015 mmol) and BrettPhos (0.03 mmol). Finally, add this compound (1.0 mmol).

  • Reagent Addition (Glovebox): Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol).

  • Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.

  • Extraction & Purification: Perform an aqueous work-up as described in Protocol 1. The crude product is then purified by flash column chromatography.[14][17]

Data & Troubleshooting

Successful execution of these sensitive cross-coupling reactions requires careful attention to detail. The table below outlines common issues and potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base (for Buchwald-Hartwig).3. Poor quality or wet solvent/reagents.4. Ligand incompatible with the substrate.1. Ensure thorough degassing and use of a fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Use freshly dried, anhydrous solvents and reagents.4. Screen alternative ligands (e.g., XPhos, RuPhos).
Formation of Side Products 1. Homocoupling: (Aryl-Aryl from boronic acid).2. Protodehalogenation: (Loss of Cl).3. Hydrolysis of Boronic Acid. 1. Caused by oxygen; improve degassing procedure.2. Ensure the system is anhydrous; moisture can be a proton source.3. Add boronic acid slowly or use a boronate ester.
Difficulty in Purification 1. Residual palladium in the product.2. Product is highly polar and streaks on silica gel.1. Use a palladium scavenger resin or perform an activated carbon treatment.2. Add a small amount of triethylamine or acetic acid to the chromatography eluent.

Case Study: Synthesis of a Lapatinib-like Scaffold

Lapatinib is an FDA-approved dual tyrosine kinase inhibitor that targets the EGFR and HER2 pathways. While its reported syntheses may use different starting materials, we can illustrate the utility of this compound by outlining a convergent synthesis of a core structural analog.[19][20][21]

Synthetic Scheme Outline:

  • Step A (Suzuki Coupling): Couple this compound with a suitable boronic acid, such as (5-formylfuran-2-yl)boronic acid, using the conditions from Protocol 1 . This installs a key side chain required for further elaboration.

  • Step B (Buchwald-Hartwig Amination): Couple the product from Step A with a substituted aniline, for example, 3-chloro-4-fluoroaniline. This step would require demethylation of the methoxy group to a hydroxyl, followed by conversion to a triflate to enable a second cross-coupling, or a direct SₙAr reaction if the quinazoline core is built first. A more direct route involves building the quinazoline core and then using a C-N coupling reaction. For our building block, the key is its ability to be incorporated into such scaffolds. The 2-methoxypyridine unit mimics the quinazoline core found in many inhibitors.

  • Step C (Reductive Amination): The aldehyde installed in Step A can be reacted with an amine, such as 3-(methylsulfonyl)propan-1-amine, via reductive amination to complete the side chain.

This modular approach, enabled by the reactivity of the this compound handle, allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, a critical process in optimizing lead compounds in drug discovery.[9][22][23]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its combination of a privileged kinase-binding element (the 2-methoxypyridine moiety) and a versatile synthetic handle (the 4-chloro group) makes it an invaluable starting material for the synthesis of targeted kinase inhibitors. A thorough understanding of modern cross-coupling methodologies, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, is essential to fully exploit the potential of this building block in the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success of your experiments.

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1][2] However, the unique electronic properties of this compound—an electron-rich pyridine ring combined with a relatively unreactive chloro leaving group—present specific challenges.[3][4] The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation, while the electron-donating methoxy group can further complicate the oxidative addition step.[3][5] This guide will provide the expertise to navigate these complexities and achieve high-yielding, reproducible results.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the Suzuki coupling of this compound.

Question 1: Why is the yield of my coupled product consistently low or non-existent?

Answer: Low or no conversion is a frequent issue and can stem from several factors. A systematic approach is crucial to pinpoint the root cause.

  • Catalyst System Inactivity: The choice of palladium catalyst and ligand is paramount.

    • Cause: The pyridine nitrogen in your substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[6] Standard ligands like triphenylphosphine (PPh₃) may not be effective enough to prevent this or to facilitate the challenging oxidative addition of the C-Cl bond.

    • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[5] These ligands can sterically shield the palladium center, preventing pyridine coordination, and their electron-donating nature promotes the oxidative addition step.[7]

    • Pro-Tip: If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[5] The presence of a suitable phosphine ligand often aids in this process.

  • Ineffective Base: The base plays a critical role in the transmetalation step.

    • Cause: A base that is too weak or has poor solubility in the reaction medium will not efficiently activate the boronic acid for transmetalation.[5][8]

    • Solution: Screen stronger bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[1] Ensure the base is anhydrous, as water can lead to unwanted side reactions.

  • Suboptimal Solvent and Temperature:

    • Cause: Poor solubility of reagents or an insufficient reaction temperature can lead to a sluggish or stalled reaction.[3]

    • Solution: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[1][9] A mixture of an organic solvent with water can sometimes be beneficial, but for this substrate, careful control of water content is necessary to avoid side reactions.[1][10] Chloropyridines often require higher reaction temperatures (typically 80-110 °C) to facilitate the oxidative addition.[3]

  • Oxygen Contamination:

    • Cause: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[3][5]

    • Solution: It is imperative to rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction.[3]

Question 2: I'm observing significant amounts of 2-methoxypyridine as a byproduct. What is causing this?

Answer: The formation of 2-methoxypyridine is a result of a side reaction known as protodechlorination.

  • Cause: This occurs when the this compound starting material reacts with a proton source in the presence of the palladium catalyst, replacing the chlorine atom with hydrogen. The source of protons is often trace amounts of water in the reagents or solvents.

  • Solution:

    • Anhydrous Conditions: Ensure all reagents, especially the solvent and base, are thoroughly dried. Use flame-dried glassware for the reaction setup.

    • Boronic Acid Quality: Boronic acids can sometimes be a source of water. Consider using a boronic ester (e.g., a pinacol ester) which is generally more stable and less hygroscopic.[3][9]

Question 3: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?

Answer: Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[3] The Pd(II) species can then undergo two transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.

  • Solution:

    • Strict Exclusion of Oxygen: This is the most critical factor. As mentioned previously, ensure your reaction setup is under a rigorously inert atmosphere and that all reagents and solvents are thoroughly degassed.[3][5]

    • Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the extent of homocoupling compared to starting with a Pd(II) source.[6]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: Is this compound more or less reactive than 4-bromo-2-methoxypyridine in a Suzuki coupling?

A1: Generally, aryl chlorides are less reactive than aryl bromides in Suzuki couplings. The carbon-chlorine bond is stronger than the carbon-bromine bond, making the oxidative addition step of the catalytic cycle more challenging and often requiring more forcing conditions (higher temperature, more active catalyst).[3]

Q2: Can I use aqueous conditions for the Suzuki coupling of this compound?

A2: While aqueous conditions can be beneficial for some Suzuki couplings, they should be approached with caution for this substrate. Water can facilitate protodechlorination and protodeboronation side reactions.[5][10] If aqueous conditions are used, the amount of water should be carefully optimized, and anhydrous bases are still recommended.

Q3: What is the optimal ratio of boronic acid to this compound?

A3: It is common practice to use a slight excess of the boronic acid, typically in the range of 1.1 to 1.5 equivalents. This helps to drive the reaction to completion and compensate for any potential degradation or homocoupling of the boronic acid.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of the starting material and the formation of the product.

Data Summary and Recommended Conditions

The following table provides a starting point for optimizing your Suzuki coupling of this compound. These are generalized conditions and may require further optimization for your specific boronic acid partner.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst.
Ligand SPhos, RuPhos, or XPhosBulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.
Catalyst Loading 1-5 mol% PdLower loadings are desirable but may require more optimization.
Base K₃PO₄ or Cs₂CO₃ (anhydrous)Strong bases that are effective in promoting transmetalation.
Base Equivalents 2.0 - 3.0 eq.An excess of base is typically required.
Solvent Dioxane, Toluene, or THF (anhydrous)Aprotic solvents that are commonly used and effective for this type of coupling.[1][9]
Temperature 80 - 110 °CHigher temperatures are often necessary for the activation of aryl chlorides.[3]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[3][5]

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

Note: This is a general procedure and should be optimized for each specific substrate.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent if they are solids. Add the appropriate amount of the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Suzuki start Low or No Conversion check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Thoroughly degas solvents and reagents. check_atmosphere->degas No check_catalyst Is the catalyst system appropriate? check_atmosphere->check_catalyst Yes change_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->change_ligand No check_base Is the base strong and anhydrous? check_catalyst->check_base Yes change_base Use anhydrous K3PO4 or Cs2CO3. check_base->change_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes increase_temp Increase temperature to 80-110 °C. check_temp->increase_temp No

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: Troubleshooting Failed Reactions with 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Stability

Question 1: My this compound has a slight yellow tint. Is it still usable?

Answer: this compound is typically a colorless to light yellow solid or liquid. A slight yellow color does not necessarily indicate significant degradation. However, it is crucial to ensure the material has been stored correctly—refrigerated and protected from light and air, as it can be air-sensitive.[1] For critical applications, it is advisable to assess the purity by techniques like NMR or GC-MS before use. If significant impurities are detected, purification by distillation or chromatography may be necessary.

Question 2: What are the primary safety precautions when handling this compound?

Answer: this compound is an irritant to the eyes, skin, and respiratory system.[2][3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of vapors and direct contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[3]

Troubleshooting Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstone transformations in modern synthetic chemistry. However, the reduced reactivity of aryl chlorides compared to their bromide or iodide counterparts can present challenges.[4][5]

Suzuki-Miyaura Coupling

Question 3: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a Suzuki-Miyaura coupling involving this compound often points to issues with the catalytic system or reaction conditions, which are critical for activating the relatively strong carbon-chlorine bond.[4]

Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction

start Low/No Product in Suzuki Coupling catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Effective? catalyst->base No solution Problem Solved catalyst->solution Yes solvent Is the Solvent System Optimal? base->solvent No base->solution Yes side_reactions Are Side Reactions Occurring? solvent->side_reactions No solvent->solution Yes side_reactions->catalyst Re-evaluate Conditions side_reactions->solution Yes

Caption: Decision tree for troubleshooting Suzuki-Miyaura couplings.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this less reactive aryl chloride.[6] The oxidative addition of the C-Cl bond to Pd(0) is often the rate-limiting step and requires an electron-rich and sterically hindered ligand to facilitate this process.[4][6]

    • Recommendation: Switch to a more active, specialized catalyst system. Buchwald ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for coupling heteroaryl chlorides.[4][6] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[4]

  • Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] The strength and solubility of the base are critical factors.

    • Recommendation: Screen different bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful.[4] If base solubility is an issue, consider a solvent mixture like dioxane/water or using a soluble organic base.[4]

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: Aprotic polar solvents or mixtures with water are generally effective. Common choices include dioxane/water, toluene/water, or THF/water.[4] The presence of water can be beneficial for the activity of some catalytic systems.[7]

  • Side Reactions:

    • Dehalogenation: You may observe the formation of 2-methoxypyridine. This occurs when the aryl halide is reduced instead of undergoing cross-coupling.[6] This can be caused by sources of hydride in the reaction mixture. Ensure you are using anhydrous solvents and running the reaction under a strictly inert atmosphere.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[6] This is often exacerbated by the presence of oxygen, which can damage the Pd(0) catalyst.[5] Thoroughly degassing your solvents and reaction vessel is crucial.

    • Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water.[6] Using anhydrous conditions and an appropriate base can minimize this side reaction.

Optimized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium sources.
Ligand SPhos or XPhos (2-4 mol%)Electron-rich, bulky phosphine ligands that promote oxidative addition of the C-Cl bond.[4]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that effectively promotes transmetalation.[4]
Solvent 1,4-Dioxane/Water (e.g., 10:1)A versatile solvent system that aids in dissolving both organic and inorganic reagents.[4]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation and side reactions like homocoupling.[5]
Buchwald-Hartwig Amination

Question 4: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but I am only recovering starting materials. What should I do?

Answer: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of this compound is highly dependent on the catalytic system. Aryl chlorides are challenging substrates for this reaction due to the difficulty of the oxidative addition step.[8][9]

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The choice of ligand is paramount. The first-generation catalyst systems are often not effective for aryl chlorides.[9]

    • Recommendation: Employ modern, sterically hindered, and electron-rich phosphine ligands. The Buchwald laboratory has developed a range of highly effective ligands (e.g., XPhos, SPhos, RuPhos) that are commercially available.[4] For particularly challenging couplings, consider using specialized precatalysts that generate the active Pd(0) species more cleanly.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), depending on the substrate's sensitivity.[10]

  • Solvent Choice: Anhydrous, aprotic solvents are typically used.

    • Recommendation: Toluene, 1,4-dioxane, or THF are common choices.[8][11] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

Potential Side Reactions:

  • Dehalogenation: The formation of 2-methoxypyridine can occur, especially at higher temperatures.[8]

  • Hydrolysis of the Methoxy Group: Under certain conditions, particularly with aqueous workups or prolonged heating in the presence of water and base, the 2-methoxy group could potentially be hydrolyzed to a 2-pyridone.[12] While less common under standard Buchwald-Hartwig conditions, it is a possibility to consider if unexpected byproducts are observed.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially when an electron-withdrawing group is present.[13][14] In this compound, the nitrogen atom acts as an electron-withdrawing group, activating the C4 position for nucleophilic attack.[15][16]

Question 5: My SNAr reaction with this compound is sluggish and incomplete. How can I drive it to completion?

Answer: While the pyridine nitrogen activates the ring for SNAr, the reaction may still require forcing conditions to proceed at a reasonable rate.[17]

Workflow for Optimizing an SNAr Reaction

start Sluggish SNAr Reaction temperature Increase Temperature start->temperature solvent Change Solvent temperature->solvent Still Slow completion Reaction Complete temperature->completion Success nucleophile Increase Nucleophile Concentration solvent->nucleophile Still Slow solvent->completion Success nucleophile->completion Success

Caption: Workflow for optimizing SNAr reaction conditions.

Strategies for Optimization:

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with the initial nucleophilic attack and disruption of aromaticity.[17]

    • Recommendation: Gradually increase the reaction temperature, monitoring for any potential decomposition of starting materials or products.

  • Solvent: A polar, aprotic solvent is typically ideal as it can solvate the nucleophile without protonating it, thus maintaining its reactivity.

    • Recommendation: Solvents like DMSO, DMF, or NMP are excellent choices for SNAr reactions as they can accelerate the rate significantly compared to less polar solvents.

  • Nucleophile Concentration: Using an excess of the nucleophile can help to drive the reaction to completion according to Le Châtelier's principle.

    • Recommendation: Try increasing the equivalents of the nucleophile to 1.5-3.0 equivalents.

  • Competing Reactions: The 2-methoxy group is generally stable but can be a leaving group under certain harsh nucleophilic conditions, although the chloro group at the 4-position is significantly more labile in SNAr reactions.[15][16] If you observe a mixture of products, consider that substitution at the 2-position might be occurring, though it is less likely.

By systematically addressing these common issues, you can significantly improve the success rate of your reactions involving this compound. For further assistance, please consult the references provided below or contact our technical support team.

References

Technical Support Center: Optimizing Reactions with 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshoot common experimental challenges, and answer frequently asked questions. Our goal is to help you improve the yield, purity, and efficiency of your reactions involving this versatile synthetic intermediate.

Introduction to this compound

This compound is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is primarily defined by the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom. This electronic feature activates the chlorine atom at the C4-position (para to the nitrogen) for nucleophilic aromatic substitution (SNAr), making it a prime site for introducing a wide range of functional groups.[2][3] Understanding the interplay between the activating nitrogen, the C4-chloro leaving group, and the C2-methoxy group is critical for optimizing reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic analysis of potential causes and actionable solutions.

dot

Caption: A workflow for troubleshooting common reaction issues.

Question: My reaction yield is disappointingly low. What are the most common causes and how can I improve it?

Low yields are a frequent challenge. A systematic approach is the best way to identify and solve the underlying issue.[4][5]

Potential Cause Scientific Rationale Recommended Solution
1. Inactive or Impure Reagents The nucleophile may have degraded, or the this compound may contain inhibitors. Moisture can deactivate highly basic or water-sensitive nucleophiles.Ensure the purity of all starting materials. Use freshly opened or purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.[6]
2. Suboptimal Reaction Conditions The reaction may have a high activation energy barrier requiring more thermal energy, or conversely, high temperatures might be causing product degradation. The solvent may not adequately solubilize reactants or stabilize the transition state.Temperature: Screen a range of temperatures. If the reaction is stalled, try incrementally increasing the temperature. If degradation is suspected, run the reaction at a lower temperature for a longer period.[4] Solvent: Aprotic solvents like DMF, DMSO, or acetonitrile are often effective for SNAr reactions.[7] If solubility is an issue, consider a solvent mixture.
3. Incomplete Reaction / Stalled Reaction The reaction may not have been allowed to run to completion, or it may have reached an equilibrium state before all the starting material was consumed.Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Time: Extend the reaction time. If the reaction has stalled, a small, additional charge of the nucleophile or activating agent (if used) may restart it.
4. Inefficient Workup or Purification Significant product loss can occur during aqueous washes (if the product has some water solubility), extractions, or chromatography.Workup: Minimize the volume of aqueous washes. Back-extract the aqueous layer with the organic solvent to recover dissolved product. Purification: Ensure the chosen chromatography conditions provide good separation. Rinse all flasks and the drying agent thoroughly to recover all material.[4]
Question: My post-reaction analysis (TLC/HPLC) shows multiple spots. How do I identify and minimize these impurities?

The formation of byproducts is a key challenge to achieving high purity. Common impurities originate from starting materials, side reactions, or degradation.[8][9]

Common Impurity Likely Source Identification & Mitigation Strategy
Unreacted Starting Material Incomplete reaction due to suboptimal conditions or incorrect stoichiometry.Identification: Compare with a standard of this compound on TLC/HPLC. Mitigation: Drive the reaction to completion by optimizing conditions (see "Low Yield" section). During workup, an acidic wash (e.g., dilute HCl) can often remove unreacted amine nucleophiles, while a basic wash (e.g., NaHCO₃) can remove acidic ones.
2-Hydroxy-4-chloropyridine Hydrolysis of the C2-methoxy group, often catalyzed by acidic conditions or trace water. The hydrolysis of methoxypyridines is a known pathway.[10]Identification: Can be detected by LC-MS (M-14 peak relative to the product). Mitigation: Use anhydrous reagents and solvents. If an acid scavenger is not used, consider adding a non-nucleophilic base like triethylamine or DIPEA to neutralize any generated acid (e.g., HCl from a nucleophilic substitution).
Isomeric Byproducts If the synthesis of the starting material was not regioselective, isomeric impurities (e.g., 2-chloro-4-methoxypyridine) may be present and react alongside the desired compound.[9]Identification: Requires advanced analytical techniques like NMR or GC-MS for structural confirmation. Mitigation: Ensure the purity of the starting this compound before use. Purification may require careful column chromatography.
Polymeric Materials Pyridine derivatives can sometimes polymerize under harsh conditions (e.g., high heat, presence of radical initiators).[8]Identification: Often appear as baseline material in HPLC or an insoluble tar in the reaction flask. Mitigation: Maintain controlled reaction temperatures and ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental reactivity of this compound in nucleophilic substitution reactions?

The reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which reduces the electron density of the entire aromatic system. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen). The withdrawal of electron density makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. The attack forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized by the delocalization of the negative charge onto the ring nitrogen.[3] The subsequent loss of the chloride leaving group restores aromaticity and yields the substituted product. The C4 position is generally more reactive than the C2 position in many halopyridines.[11]

dot

Caption: SNAr mechanism on this compound.

Question 2: How do I choose the right solvent and temperature for my reaction?

The choice of solvent and temperature is critical for success.

  • Solvents: Polar aprotic solvents are generally the best choice. They can dissolve a wide range of nucleophiles (especially anionic ones) and effectively solvate the cationic counter-ion without interfering with the nucleophile's reactivity.

    • Good choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).

    • Cautions: Protic solvents like ethanol or water can compete as nucleophiles and should generally be avoided unless they are the intended reactant.[12] Chlorinated solvents like Dichloromethane (DCM) can be used, but care must be taken with certain reagents.[13]

  • Temperature: The optimal temperature depends on the nucleophile's reactivity.

    • Highly reactive nucleophiles (e.g., thiolates, alkoxides): Reactions may proceed readily at room temperature or with gentle heating (40-60 °C).[7]

    • Less reactive nucleophiles (e.g., anilines, certain heterocycles): May require higher temperatures (80-120 °C or even higher) to achieve a reasonable reaction rate.

    • General Strategy: Start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction. If it is too slow, increase the temperature in 20 °C increments. If byproducts form, reduce the temperature.

Question 3: Which analytical techniques are best for assessing the purity of my final product?

A multi-technique approach is recommended for comprehensive purity assessment.

Technique Primary Use Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Quantitative Purity Assessment. To determine the percentage purity and quantify impurities.Highly sensitive, accurate, and reproducible. The gold standard for purity analysis in the pharmaceutical industry.[8][14]Requires method development (column, mobile phase selection). Can be time-consuming.
TLC (Thin-Layer Chromatography) Qualitative Reaction Monitoring. To quickly check for the presence of starting materials and products.Fast, inexpensive, and requires minimal sample. Excellent for tracking reaction progress.[8][15]Not quantitative. Co-eluting spots can be misleading.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural Confirmation & Impurity ID. To confirm the structure of the desired product and identify unknown impurities.Provides definitive structural information. Can be made quantitative (qNMR).Lower sensitivity than HPLC. Complex spectra can be difficult to interpret. Requires a relatively pure sample for clear results.
MS (Mass Spectrometry) Molecular Weight Confirmation & Impurity ID. To confirm the molecular weight of the product and get mass information on impurities.Extremely sensitive. Provides molecular weight data essential for identifying byproducts. Often coupled with LC (LC-MS) for separation and identification.Does not provide structural information on its own. Isomer differentiation can be difficult.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a generalized method for reacting this compound with a primary or secondary amine. This should be adapted and optimized for your specific substrate.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous DMF (or other suitable aprotic solvent)

  • Round-bottom flask with stir bar, condenser, and nitrogen/argon inlet

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and the amine nucleophile (1.2 eq).

  • Solvent & Base Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. Add the base (e.g., TEA, 1.5 eq).

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase) every 1-2 hours until the starting this compound spot is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation & Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent to yield the final product. Confirm structure and purity using NMR, MS, and HPLC.

References

Side reactions and byproducts in 4-Chloro-2-methoxypyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-methoxypyridine Chemistry

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and best practices rooted in chemical principles to help you mitigate side reactions and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with this compound.

Q1: What is the primary reactivity profile of this compound?

A1: this compound is primarily used as an electrophilic building block in nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the C4 position (para to the nitrogen) for attack by nucleophiles.[1] This makes the chlorine atom a good leaving group. The methoxy group at the C2 position also influences the ring's electronic properties and can direct certain reactions.[2][3] It is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2]

Q2: What are the most common classes of impurities or byproducts I should expect?

A2: The most common byproducts stem from the inherent reactivity of the molecule. These typically include:

  • Hydrolysis Products: Formation of 4-hydroxy-2-methoxypyridine (which exists as the 2-methoxy-4-pyridone tautomer) from reaction with water.[4]

  • N-Oxidation Products: Oxidation of the pyridine nitrogen to form this compound N-oxide.[5]

  • Polymeric Materials: Pyridine derivatives can be prone to polymerization under certain conditions, leading to intractable tars or colored oils.[6]

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.[6]

Q3: What are the initial signs of product degradation or a failed reaction?

A3: Visual inspection is the first step. The pure compound is typically a light-yellow liquid.[2] The appearance of dark brown colors or the formation of a thick, viscous oil or solid often indicates polymerization or extensive degradation. Analytically, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the presence of byproducts and unreacted starting materials.[6]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from moisture and light.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture-driven hydrolysis and air-driven oxidation.

Part 2: Troubleshooting Guide: Side Reactions & Byproducts

This guide provides a problem-oriented approach to resolving specific issues encountered during synthesis and workup.

Issue 1: Hydrolysis - Formation of 2-methoxy-4-pyridone
  • Problem: My NMR and Mass Spectrometry data show a significant peak corresponding to the loss of chlorine and the addition of a hydroxyl group (M-Cl+OH, M-35+17).

  • Causality (The "Why"): The C4 position is highly activated towards nucleophilic attack. Water, even in trace amounts, can act as a nucleophile, leading to the hydrolysis of the C-Cl bond.[4] This reaction is often catalyzed by acidic or basic conditions that may arise during the reaction or workup. The resulting 4-hydroxypyridine exists predominantly in its more stable pyridone tautomeric form.

  • Solution & Mitigation Strategy:

    • Rigorous Drying: Ensure all solvents, reagents, and glassware are scrupulously dried before use. Use freshly distilled solvents or those from a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

    • Non-Aqueous Workup: If possible, avoid aqueous workups. If an aqueous wash is necessary, use deionized, degassed water and perform the extraction quickly at low temperatures. Minimize the contact time between the organic layer containing your product and the aqueous phase.

    • Temperature Control: Hydrolysis is often accelerated at higher temperatures. Maintain strict temperature control throughout the reaction and workup.

Issue 2: N-Oxidation - Unwanted N-Oxide Formation
  • Problem: I've identified an impurity with a mass of (M+16), consistent with the formation of this compound N-oxide.

  • Causality (The "Why"): The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. This can occur if oxidizing agents are present, either intentionally as part of the synthetic scheme for a different functional group or unintentionally from sources like atmospheric oxygen or peroxide impurities in solvents (e.g., THF, ether). The synthesis of pyridine N-oxides via oxidation is a well-established procedure.[5][7]

  • Solution & Mitigation Strategy:

    • Solvent Purity: Use freshly purified or inhibitor-free solvents to eliminate peroxide contaminants.

    • Degassing: Degas solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles, especially for reactions sensitive to oxidation.

    • Avoid Oxidants: Carefully review all reagents to ensure no unintended oxidizing agents are present.

    • Inert Atmosphere: Running the reaction under a positive pressure of nitrogen or argon will help exclude atmospheric oxygen.

Issue 3: Polymerization & Discoloration
  • Problem: My product is a dark, intractable oil or tar, not the expected light-yellow liquid. Purification by chromatography is difficult, with material streaking or remaining on the column.

  • Causality (The "Why"): Pyridine derivatives can undergo polymerization or self-condensation reactions, particularly in the presence of strong acids, bases, or upon heating.[6] These side reactions often produce highly colored, high-molecular-weight materials that are difficult to characterize and remove.

  • Solution & Mitigation Strategy:

    • Strict Temperature Control: Avoid excessive heating. Run reactions at the lowest effective temperature and monitor closely.

    • Control Stoichiometry: Ensure precise control over the stoichiometry of reagents, as an excess of a reactive species can initiate polymerization.

    • Dilution: Working in more dilute conditions can sometimes disfavor intermolecular polymerization reactions.

    • Purification: If minor discoloration occurs, purification can be attempted via column chromatography using a less polar solvent system or by vacuum distillation if the product is thermally stable.

Common Byproducts Summary
Byproduct NameMolecular FormulaΔ Mass from ProductKey Analytical Signature
2-methoxy-4-pyridoneC₆H₇NO₂-18.5Absence of Cl isotope pattern in MS; presence of broad N-H or O-H peak in NMR.
This compound N-oxideC₆H₆ClNO₂+16M+16 peak in MS; downfield shift of pyridine ring protons in ¹H NMR.
4-chloro-2-pyridoneC₅H₄ClNO-14Loss of methoxy signal (OCH₃) in ¹H NMR; M-14 peak in MS.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a validated starting point for reacting this compound with a generic nucleophile (Nu-H).

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve the nucleophile (Nu-H, 1.0 eq.) and a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, 1.1 eq.) in a rigorously dried aprotic solvent (e.g., DMF, THF, Acetonitrile).

  • Reactant Addition: Cool the mixture to the desired starting temperature (e.g., 0 °C). Slowly add a solution of this compound (1.05 eq.) in the same dry solvent via a syringe.

  • Reaction: Allow the reaction to warm to the target temperature (e.g., room temperature or elevated) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup (Non-Aqueous): Cool the reaction mixture. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

  • Workup (Aqueous): Cool the reaction mixture and cautiously quench with cold water or a saturated NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Choose silica gel as the stationary phase.

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate. The goal is to achieve a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Part 4: Visualization of Reaction Pathways

Visual aids help in understanding the competition between the desired reaction and common side reactions.

Side_Reactions cluster_reactants Reactants & Conditions cluster_products Potential Products Reactant This compound Desired Desired Product (4-Nu-2-methoxypyridine) Reactant->Desired  Desired SₙAr Path Hydrolysis Hydrolysis Byproduct (2-methoxy-4-pyridone) Reactant->Hydrolysis  Hydrolysis Oxidation N-Oxide Byproduct Reactant->Oxidation  N-Oxidation Nucleophile Nucleophile (Nu-H) Nucleophile->Desired Base Base Base->Desired H2O Trace H₂O H2O->Hydrolysis O2 Trace O₂ / Peroxides O2->Oxidation

Caption: Competing reaction pathways for this compound.

Troubleshooting_Flowchart start Analysis Shows Impurity q_mass What is the impurity mass? start->q_mass m_plus_16 M+16 (N-Oxidation) q_mass->m_plus_16 M+16 m_minus_cl_oh M-18.5 (Hydrolysis) q_mass->m_minus_cl_oh M-Cl+OH m_other Other (e.g., Polymer, Starting Material) q_mass->m_other Other sol_oxidation Solution: - Degas solvents - Use inert atmosphere - Check solvent purity m_plus_16->sol_oxidation sol_hydrolysis Solution: - Rigorously dry all reagents/solvents - Use inert atmosphere - Non-aqueous workup m_minus_cl_oh->sol_hydrolysis sol_other Solution: - Optimize reaction conditions - Control temperature - Purify via chromatography/distillation m_other->sol_other

Caption: Troubleshooting flowchart for common byproduct identification.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of cross-coupling reactions with 4-chloro-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common challenges associated with this specific substrate. As a heteroaromatic halide, this compound presents unique challenges due to the electronic properties of the pyridine ring and the potential for catalyst inhibition. This guide provides in-depth, field-proven insights to help you achieve successful and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions grounded in mechanistic principles.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. I'm using a standard Pd(PPh₃)₄ catalyst. What's going wrong?

Answer:

This is a very common issue. The low reactivity of 4-chloropyridines in Suzuki-Miyaura couplings is often due to the electron-deficient nature of the pyridine ring, which can make oxidative addition, the rate-limiting step, more difficult. Furthermore, the nitrogen lone pair of the pyridine can coordinate to the palladium center, leading to catalyst inhibition or deactivation. While Pd(PPh₃)₄ is a workhorse catalyst, it is often not effective for challenging substrates like this.

Troubleshooting Steps:

  • Switch to an Electron-Rich, Bulky Ligand: The key to success with electron-deficient heteroaryl chlorides is often the use of specialized phosphine ligands. These ligands promote oxidative addition and stabilize the active catalytic species. I strongly recommend using a biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are designed to enhance catalytic activity for sterically hindered and electronically challenging substrates.

  • Optimize the Palladium Precursor: While Pd₂(dba)₃ is a common choice, consider using Pd(OAc)₂ as it can be more readily reduced to the active Pd(0) species in the presence of phosphine ligands.

  • Solvent Considerations: Aprotic polar solvents are generally preferred. A mixture of toluene and water or dioxane and water is a good starting point. Ensure your solvents are thoroughly degassed to prevent oxidation of the catalyst and the boronic acid reagent.

Experimental Protocol Example (Suzuki-Miyaura Coupling):

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the boronic acid partner (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Question 2: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm observing significant amounts of hydrodechlorination. How can I minimize this side reaction?

Answer:

Hydrodechlorination is a common side reaction in palladium-catalyzed cross-couplings, especially with heteroaryl chlorides. It occurs when the aryl-palladium intermediate undergoes reaction with a hydride source instead of the desired coupling partner. The choice of ligand and base is crucial to suppress this pathway.

Troubleshooting Steps:

  • Ligand Selection is Key: For Buchwald-Hartwig aminations, ligands that promote rapid reductive elimination are essential to outcompete hydrodechlorination. Josiphos-type ligands or a bulky biarylphosphine ligand like BrettPhos are excellent choices for this transformation. These ligands create a sterically hindered environment around the palladium center that favors the desired C-N bond formation.

  • Base Selection and Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. However, if hydrodechlorination is severe, consider using a slightly weaker base like K₃PO₄, although this may require higher reaction temperatures.

  • Control of Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize side reactions. Start at a lower temperature (e.g., 80 °C) and slowly increase it if the reaction is sluggish.

Illustrative Catalytic Cycle and Point of Intervention:

Here is a simplified diagram of the Buchwald-Hartwig catalytic cycle, highlighting where hydrodechlorination can occur and how ligand choice can influence the outcome.

Buchwald_Hartwig_Cycle cluster_caption Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Complex Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + R'NH₂ Hydrodechlorination Hydrodechlorination (Side Reaction) PdII_Complex->Hydrodechlorination β-hydride elimination or reaction with H₂ source PdII_Amine [Ar-Pd(II)(NHR')(L)₂]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'(L)₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 (Regenerated Catalyst) Product Ar-NR' RedElim->Product Hydride_Source Hydride Source caption_node Bulky ligands (L) accelerate reductive elimination, minimizing hydrodechlorination.

Caption: Buchwald-Hartwig Amination Cycle

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling?

A1: The primary challenge lies in the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the C-Cl bond towards oxidative addition compared to a typical aryl chloride. Additionally, the lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially leading to the formation of inactive species.

Q2: Can I use nickel catalysts for cross-coupling with this compound?

A2: Yes, nickel catalysis can be a powerful alternative to palladium, especially for reactions involving less reactive electrophiles like aryl chlorides. Nickel catalysts are generally more cost-effective and can exhibit different reactivity patterns. For Suzuki-Miyaura couplings, Ni(II) precursors like NiCl₂(dme) with a suitable ligand (e.g., an N-heterocyclic carbene like IPr) can be very effective.

Q3: What is the role of the ligand in these cross-coupling reactions?

A3: The ligand plays a multifaceted and critical role:

  • Solubility: It helps to solubilize the metal center in the organic solvent.

  • Stability: It stabilizes the active catalytic species and prevents decomposition (e.g., formation of palladium black).

  • Reactivity: The electronic and steric properties of the ligand directly influence the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For electron-deficient substrates like this compound, electron-rich and bulky ligands are generally preferred to promote the oxidative addition and reductive elimination steps.

Q4: How do I properly degas my reaction mixture, and why is it so important?

A4: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The most common methods are:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

  • Freeze-Pump-Thaw: This is a more rigorous method for highly sensitive reactions. The solvent is frozen with liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.

For most cross-coupling reactions, sparging is sufficient.

Catalyst System Comparison Table

The following table summarizes recommended starting conditions for different cross-coupling reactions with this compound.

Reaction TypePalladium PrecursorLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 110
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃BrettPhos, JosiphosNaOtBu, LHMDSToluene, Dioxane80 - 100
Sonogashira PdCl₂(PPh₃)₂(none)Et₃N, i-Pr₂NHTHF, DMF25 - 60
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile80 - 120

Note: These are general recommendations. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, and temperature is often necessary for specific substrates.

Technical Support Center: Analytical Methods for Monitoring 4-Chloro-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 4-Chloro-2-methoxypyridine. This guide is designed for researchers, chemists, and quality control analysts who require robust and reliable analytical methods to track reaction progress, determine purity, and identify impurities. As a key intermediate in pharmaceutical and agrochemical synthesis, precise monitoring of its reactions is critical for ensuring product quality, optimizing yield, and maintaining process safety.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Critical Role of In-Process Monitoring

Reactions with this compound often involve nucleophilic substitution at the 4-position. Incomplete reactions can leave unreacted starting material, while side reactions may generate isomeric or degradation impurities.[2] Real-time or frequent in-process monitoring allows for:

  • Kinetic Analysis: Understanding the reaction rate to determine the optimal endpoint.

  • Impurity Profiling: Identifying and quantifying byproducts as they form.

  • Yield Optimization: Making informed decisions to adjust reaction parameters (e.g., temperature, catalyst loading) to maximize the desired product.

  • Safety: Preventing runaway reactions or the accumulation of hazardous intermediates.

dot graph "Analytical_Workflow" { layout=dot; rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", color="#5F6368"]; edge [color="#4285F4", fontname="Arial", fontsize=10];

subgraph "cluster_Sampling" { label = "Step 1: Sampling & Quenching"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction Mixture"]; Quench [label="Quench Reaction"]; Reaction -> Quench [label="Aliquot"]; }

subgraph "cluster_Prep" { label = "Step 2: Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilute [label="Dilute / Dissolve"]; Filter [label="Filter (e.g., 0.45 µm)"]; Quench -> Dilute; Dilute -> Filter; }

subgraph "cluster_Analysis" { label = "Step 3: Instrumental Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC / GC"]; NMR [label="NMR"]; MS [label="MS"]; Filter -> HPLC [label="Quantitative"]; Filter -> NMR [label="Structural"]; HPLC -> MS [label="Identification"]; }

subgraph "cluster_Data" { label = "Step 4: Data Interpretation"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Process [label="Process Chromatogram / Spectrum"]; Quantify [label="Quantify Components"]; Report [label="Report Results"]; HPLC -> Process; NMR -> Process; MS -> Process; Process -> Quantify; Quantify -> Report; } } caption: General workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring these reactions due to its high resolution, sensitivity, and quantitative accuracy.[3][4] A reversed-phase C18 column is typically the first choice for separating the aromatic, moderately polar this compound from its reactants and products.[4]

HPLC Troubleshooting Q&A

Q1: Why is my this compound peak tailing or showing poor shape?

A1: This is the most common issue encountered with pyridine-containing compounds. The basic nitrogen atom (pKa ≈ 5.2-6.0) can undergo secondary ionic interactions with acidic residual silanol groups on the silica backbone of the HPLC column.[5][6][7] This leads to a portion of the analyte being retained longer, causing the peak to tail.

  • Solution 1 (Mobile Phase Modifier): Add a basic competitor to the mobile phase to saturate the active silanol sites. A low concentration (0.05-0.1%) of triethylamine (TEA) or a similar amine can dramatically improve peak shape. However, be aware that TEA is not compatible with mass spectrometry.[6]

  • Solution 2 (Column Choice): Use a modern, high-purity silica column that is "end-capped." End-capping masks most of the residual silanols. Columns with polar-embedded groups are also designed to shield silanols and improve the peak shape of basic compounds.[6][8]

  • Solution 3 (pH Adjustment): Lowering the mobile phase pH (e.g., to <3 with formic or trifluoroacetic acid) will fully protonate the pyridine nitrogen.[8] This creates a single, positively charged species that often behaves more predictably. It also protonates the silanol groups, reducing their ionic interaction potential.

Q2: I'm not getting enough separation (resolution) between my starting material and the product peak. What should I do?

A2: Poor resolution means the peaks are overlapping, making accurate quantification impossible.

  • Solution 1 (Optimize Organic Content): If using a C18 column, the two compounds may have very similar hydrophobicity. Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve separation.

  • Solution 2 (Switch Organic Solvent): Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. This can alter the elution order or the spacing between peaks.

  • Solution 3 (Try a Different Stationary Phase): If a C18 column is not providing resolution, the difference in hydrophobicity is too small. Switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase, which offer different interaction mechanisms (e.g., pi-pi interactions).

Q3: My retention times are drifting and not reproducible from one injection to the next.

A3: Drifting retention times compromise data integrity. The cause is often related to the column or the mobile phase.[9]

  • Cause 1 (Insufficient Equilibration): The column is not fully equilibrated with the mobile phase before injection. This is especially common with gradient methods. Ensure the column is flushed with at least 5-10 column volumes of the initial mobile phase before the first injection.[6]

  • Cause 2 (Mobile Phase Instability): Buffers can degrade, or volatile organic components can evaporate over time, changing the mobile phase composition.[8] Prepare fresh mobile phase daily and keep reservoirs covered.[9]

  • Cause 3 (Temperature Fluctuations): Column temperature significantly affects retention. Use a column oven to maintain a constant, stable temperature.[9]

Protocol: Generic RP-HPLC Method for Reaction Monitoring
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Gradient Program (Example):

    • Start at 10% B, hold for 1 min.

    • Ramp to 90% B over 8 min.

    • Hold at 90% B for 2 min.

    • Return to 10% B and equilibrate for 4 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 270 nm.

  • Sample Preparation:

    • Carefully take a ~50 µL aliquot from the reaction mixture.

    • Quench the reaction immediately in a known volume (e.g., 1 mL) of a suitable diluent (e.g., 50:50 acetonitrile/water).

    • Vortex to mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

Gas Chromatography (GC)

GC is an excellent alternative to HPLC, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification. It is suitable for the volatile this compound and many of its derivatives.[10][11]

GC Troubleshooting Q&A

Q1: I'm seeing broad or tailing peaks in my GC chromatogram. Why?

A1: Similar to HPLC, peak tailing in GC can be caused by active sites in the system.

  • Cause 1 (Active Sites in Injector/Column): The pyridine nitrogen can interact with active sites in the inlet liner or on the column stationary phase.

    • Solution: Use a deactivated inlet liner (often sold as "silanized"). For the column, a wax-based phase (e.g., DB-WAX) or a low-bleed 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms) are good choices.[12]

  • Cause 2 (Slow Injection/Vaporization): If the sample is introduced too slowly or the inlet temperature is too low, the sample band will be broad before it even reaches the column.

    • Solution: Ensure the injection is performed rapidly. Optimize the inlet temperature to ensure flash vaporization of the sample without causing thermal degradation. A typical starting point is 250°C.

Q2: My results are not quantitative. The peak area for my analyte is inconsistent.

A2: Quantitative issues in GC often stem from the injection process or analyte stability.

  • Solution 1 (Use an Internal Standard): The most reliable way to achieve accurate quantification in GC is to use an internal standard (ISTD).[13] The ISTD is a non-interfering compound added at a constant concentration to every sample and standard. You then quantify using the ratio of the analyte peak area to the ISTD peak area. This corrects for variations in injection volume.[13]

  • Solution 2 (Check for Thermal Degradation): Your analyte might be degrading in the hot GC inlet.

    • Troubleshooting Step: Perform an inlet temperature study. Analyze the same sample at progressively lower inlet temperatures (e.g., 250°C, 225°C, 200°C). If the peak area increases or the appearance of degradation peaks decreases at lower temperatures, thermal degradation is likely occurring. Find the highest temperature that provides good peak shape without degradation.

Protocol: Generic GC-MS Method for Reaction Monitoring
  • Instrumentation: GC system with a mass spectrometer (MS) detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/Splitless injector at 250°C. Use a split ratio of 50:1 for concentrated samples.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp to 280°C at 15°C/min.

    • Hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan from m/z 40 to 400.

  • Sample Preparation:

    • Quench a reaction aliquot in a solvent compatible with the reaction mixture and GC analysis (e.g., ethyl acetate, dichloromethane).

    • Add an internal standard if required.

    • Filter through a 0.45 µm syringe filter.

NMR and MS Specific FAQs

Q1: How can NMR be used for quantitative reaction monitoring?

A1: Nuclear Magnetic Resonance (NMR) is a powerful tool for both structural confirmation and quantification (a technique known as qNMR).[14][15] To monitor a reaction, you can compare the integral of a proton signal unique to the starting material against a signal unique to the product. For example, the methoxy (-OCH₃) protons of this compound will have a specific chemical shift. If the product has a different group at the 4-position, the electronic environment will change, and the methoxy signal of the product will appear at a different chemical shift. The relative ratio of the integrals of these two peaks directly corresponds to the molar ratio of the two compounds in the solution.

Q2: How can Mass Spectrometry (MS) help identify this compound and its products?

A2: Mass spectrometry is critical for confirming the identity of compounds. For this compound (C₆H₆ClNO), the key feature in the mass spectrum is the isotopic pattern of chlorine.[16] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[17][18] Therefore, the molecular ion (the peak representing the intact molecule) will appear as a pair of peaks separated by 2 m/z units, with a height ratio of roughly 3:1. This is a definitive signature for a compound containing one chlorine atom.[17] When the starting material is converted to a product, you can track the disappearance of this isotopic cluster and the appearance of the molecular ion corresponding to the new product's mass.

dot graph "Troubleshooting_Tree" { layout=dot; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial"]; edge [color="#202124", fontname="Arial", fontsize=10];

// Nodes Start [label="Problem: Poor Peak Shape in HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Tailing [label="Is the peak tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Tailing [label="Likely secondary interaction\nwith silanols.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Sol_Modifier [label="Solution: Add TEA or\nuse low pH mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Column [label="Solution: Use end-capped\nor polar-embedded column.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Q_Fronting [label="Is the peak fronting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Fronting [label="Likely column overload\nor solvent mismatch.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Sol_Concentration [label="Solution: Dilute sample or\nreduce injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Solution: Dissolve sample\nin mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Other [label="Other Issue", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Q_Tailing; Q_Tailing -> A_Tailing [label="Yes"]; A_Tailing -> Sol_Modifier; A_Tailing -> Sol_Column;

Q_Tailing -> Q_Fronting [label="No"]; Q_Fronting -> A_Fronting [label="Yes"]; A_Fronting -> Sol_Concentration; A_Fronting -> Sol_Solvent;

Q_Fronting -> Other [label="No"]; } caption: Decision tree for HPLC peak shape issues.

Summary Data Table

The following table provides key analytical parameters for this compound to assist in method development.

ParameterValueTechniqueNotes
Molecular Formula C₆H₆ClNO--
Molecular Weight 143.57 g/mol MSFor ³⁵Cl isotope. The M+2 peak will be at ~145.57 g/mol .
UV λmax ~225 nm, ~270 nmHPLC-UVAromatic pyridine ring. 270 nm often provides better selectivity.
¹H NMR (CDCl₃) δ ~7.9 (d, H6), ~6.8 (d, H5), ~6.7 (s, H3), ~3.9 (s, OCH₃)NMRChemical shifts are approximate and can vary with solvent.
Boiling Point ~214°CGCIndicates suitability for GC analysis without derivatization.[1]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-methoxypyridine and Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Halopyridines in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold is a cornerstone. Its presence in numerous blockbuster drugs and vital agrochemicals underscores its importance. Within this class of compounds, halopyridines serve as exceptionally versatile building blocks. The carbon-halogen bond is a key functional handle, enabling a vast array of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of 4-Chloro-2-methoxypyridine with other common halopyridines. We will explore the fundamental electronic and steric factors that govern their reactivity, present comparative data, and provide a practical experimental protocol to illustrate these principles in a laboratory setting. Our goal is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal building block for their synthetic campaigns.

I. The Underpinnings of Halopyridine Reactivity

The reactivity of a halopyridine is not a simple matter of the halogen's identity. It is a complex interplay of electronic effects inherent to the pyridine ring, the position of the halogen and other substituents, and the nature of the reaction.

A. The Electron-Deficient Nature of the Pyridine Ring

Unlike benzene, the pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This nitrogen atom exerts a powerful electron-withdrawing effect (a -I and -M effect), rendering the entire ring electron-deficient. This deficiency is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2] Consequently, these positions are activated towards attack by nucleophiles. Conversely, the C3 and C5 positions (meta) are significantly less reactive in nucleophilic substitutions.[1][2][3]

B. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. It proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily broken in this step. In the second, typically fast step, the halide ion is eliminated, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is paramount and is the primary determinant of the reaction rate.[2] For halopyridines, attack at the C2 and C4 positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, a highly stabilizing interaction.[1][2] Attack at the C3 position does not allow for this stabilization, hence the significantly lower reactivity at this position.[1]

C. Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have revolutionized the synthesis of complex molecules.[5][6] In these reactions, the key initial step is often the oxidative addition of a low-valent transition metal catalyst (typically palladium) into the carbon-halogen bond.[7][8][9] The ease of this step is generally inversely proportional to the carbon-halogen bond strength. Thus, the reactivity trend for the halogen is typically I > Br > Cl.[10] Chloropyridines, including this compound, are often the most cost-effective starting materials but can be the most challenging to react, frequently requiring more sophisticated and reactive catalyst systems.[10][11]

II. Comparative Reactivity Analysis

A. This compound vs. Other Chloropyridines

The reactivity of this compound is best understood by comparing it to its simpler isomers: 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine.

CompoundRelative SNAr ReactivityRelative Cross-Coupling ReactivityKey Considerations
This compound ModerateModerateThe 2-methoxy group is electron-donating by resonance (+M) but weakly electron-withdrawing by induction (-I). The net effect can slightly deactivate the ring towards SNAr compared to 4-chloropyridine. However, it can also influence regioselectivity in subsequent reactions.
2-Chloropyridine HighHighHighly activated towards both SNAr and oxidative addition due to the proximity of the chlorine to the ring nitrogen.[12][13]
3-Chloropyridine Very LowLowThe C3 position is not activated towards SNAr as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen.[1] Oxidative addition is also generally slower than at the C2 or C4 positions.
4-Chloropyridine HighHighSimilar to 2-chloropyridine, the C4 position is highly activated towards SNAr.[1]

The 2-methoxy group in this compound introduces an interesting electronic balance. While its electron-donating resonance effect can temper the inherent electron deficiency at the C4 position, making SNAr reactions slightly slower than with 4-chloropyridine, this effect is often modest. In cross-coupling reactions, the electronic nature of the methoxy group can also influence the rate of oxidative addition.

B. The Influence of the Halogen: A Look at the 4-Halo-2-methoxypyridine Series

When keeping the substitution pattern constant and varying the halogen, the reactivity trends become more predictable.

CompoundC-X Bond Dissociation Energy (approx. kcal/mol)General SNAr ReactivityGeneral Cross-Coupling Reactivity
4-Fluoro-2-methoxypyridine 125HighestLowest
This compound 96HighModerate
4-Bromo-2-methoxypyridine 81ModerateHigh
4-Iodo-2-methoxypyridine 65LowestHighest
  • For SNAr reactions , where the rate-determining step is often the initial nucleophilic attack, the high electronegativity of fluorine stabilizes the developing negative charge in the Meisenheimer intermediate most effectively. This leads to the reactivity trend F > Cl > Br > I.[4]

  • For cross-coupling reactions , where the oxidative addition is often rate-limiting, the reactivity is dictated by the carbon-halogen bond strength. The weaker the bond, the faster the reaction. This results in the well-established trend I > Br > Cl >> F.[10]

III. Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

To provide a practical context for these reactivity principles, we present a detailed protocol for a Suzuki-Miyaura coupling reaction, a powerful tool for forming C-C bonds. This protocol is designed to be a robust starting point for the coupling of this compound with a generic arylboronic acid.

Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Rationale: This experiment will demonstrate the conditions typically required for the coupling of a moderately reactive chloropyridine. The choice of a modern, highly active catalyst system (a palladium precatalyst with a sterically hindered biarylphosphine ligand) is crucial for achieving good yields with chloro-heteroaromatic substrates.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 143.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (21.9 mg, 0.03 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The use of a mixed solvent system often improves solubility and reaction rates.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methoxy-4-phenylpyridine.

IV. Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key reaction mechanism and a decision-making workflow for substrate selection.

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination cluster_stabilization Stabilization Start 4-Halopyridine + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Fast Stabilization Negative charge delocalized onto ring Nitrogen Intermediate->Stabilization End Substituted Pyridine + Halide (X⁻) TS2->End Restores Aromaticity

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 4-halopyridine.

Workflow Start Define Synthetic Goal ReactionType Select Reaction Type Start->ReactionType SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr C-N, C-O, C-S bonds Coupling Cross-Coupling (e.g., Suzuki, Buchwald) ReactionType->Coupling C-C bonds HalogenSelect_SNAr Choose Halogen (Reactivity: F > Cl > Br > I) SNAr->HalogenSelect_SNAr HalogenSelect_Coupling Choose Halogen (Reactivity: I > Br > Cl) Coupling->HalogenSelect_Coupling Fluoro 4-Fluoro-pyridine (Highest Reactivity) HalogenSelect_SNAr->Fluoro Fastest rate needed Chloro 4-Chloro-pyridine (Good Balance of Reactivity & Cost) HalogenSelect_SNAr->Chloro Standard conditions HalogenSelect_Coupling->Chloro Cost-sensitive, robust catalyst Iodo 4-Iodo-pyridine (Highest Reactivity, Higher Cost) HalogenSelect_Coupling->Iodo Mild conditions Final Proceed with Synthesis Fluoro->Final Chloro->Final Iodo->Final

Caption: Decision workflow for selecting a halopyridine substrate.

V. Conclusion

The selection of a halopyridine building block is a critical decision in the design of a synthetic route. This compound represents a substrate of moderate reactivity, offering a balance between stability, cost, and synthetic utility. Its reactivity is governed by the inherent electron-deficient nature of the pyridine ring, modulated by the electronic effects of both the chloro and methoxy substituents. A thorough understanding of the principles of SNAr and cross-coupling reactions, as outlined in this guide, allows the medicinal and process chemist to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Efficacy of 4-Chloro-2-methoxypyridine Derivatives

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, with the pyridine ring being a particularly privileged scaffold. Its presence in numerous FDA-approved drugs is a testament to its versatility. The strategic functionalization of this ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of therapeutic agents.[1] this compound, a substituted pyridine, serves as a crucial intermediate and building block in the synthesis of a diverse array of biologically active molecules.[2][3] Its unique arrangement of a reactive chloro group and a methoxy group provides medicinal chemists with multiple sites for synthetic modification, making it an invaluable starting point for developing complex molecular architectures aimed at specific biological targets.[4]

This guide offers a comprehensive analysis of this compound derivatives, focusing on their efficacy as therapeutic agents, particularly in oncology. We will delve into their synthesis, mechanisms of action, comparative performance based on experimental data, and the protocols used to validate their activity.

Synthetic Strategies: Building the Core Moiety

The synthesis of therapeutically active this compound derivatives often begins with the this compound core, which itself can be prepared through various methods.[5][6] A common approach involves the chlorination of a corresponding pyridine precursor. For instance, 3-methoxy-2-methyl-4-pyranone can be treated with phosphorus oxychloride to yield 4-chloro-3-methoxy-2-methylpyridine.[5][6] From this core, a wide range of derivatives can be generated through reactions like palladium-catalyzed cross-coupling, which allows for the introduction of diverse substituents.[3]

One notable synthetic route leads to the creation of 2-methoxypyridine-3-carbonitriles. This involves the condensation of chalcones with malononitrile in a basic medium, a process that yields the desired pyridine derivatives in good quantities.[7] This flexibility in synthesis is paramount, as it enables the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for therapeutic efficacy.

Below is a generalized workflow for the synthesis and subsequent screening of these derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_optimization Optimization Phase A Starting Materials (e.g., Chalcones, Malononitrile) B Condensation Reaction A->B C This compound Derivative Library B->C D In Vitro Cytotoxicity Assay (e.g., MTT Assay) C->D E Mechanism of Action Studies (e.g., Kinase Inhibition Assay) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Vivo Efficacy Studies (Xenograft Models) F->H G->C Iterative Redesign I Preclinical Candidate H->I

Generalized workflow for derivative synthesis and evaluation.

Therapeutic Efficacy in Oncology

The primary therapeutic application explored for this compound derivatives is in the field of oncology.[2] Cancer is often driven by aberrant signaling pathways, and protein kinases are central regulators of these pathways, making them prime targets for therapeutic intervention.[8] The pyridine scaffold has proven to be an effective core for numerous kinase inhibitors.[1][9]

Mechanism of Action: Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation. This acts as a molecular switch, turning protein activity on or off and thereby controlling a majority of cellular pathways.[1] In many cancers, kinases become constitutively active through mutation or overexpression, leading to uncontrolled cell growth, proliferation, and survival.[8]

Derivatives of this compound can be designed to fit into the ATP-binding pocket of specific kinases, preventing the phosphorylation of downstream substrates and halting the oncogenic signaling cascade. The chloro and methoxy groups, along with other strategically added substituents, can modulate binding affinity, metabolic stability, and selectivity for the target kinase.[1]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., RAS/MAPK) Receptor->KinaseCascade Transcription Transcription Factors KinaseCascade->Transcription CellularResponse Gene Expression (Proliferation, Survival) Transcription->CellularResponse Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->KinaseCascade Blocks ATP Binding Site

Inhibition of a generic kinase signaling pathway.

Some pyridine-based compounds have also been investigated as dual inhibitors, targeting multiple kinases simultaneously, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] This multi-targeted approach can be a powerful strategy to overcome resistance and improve therapeutic outcomes.[10]

Comparative Analysis of 2-Methoxypyridine-3-carbonitrile Derivatives

A study by T. S. Chmielewska et al. provides valuable quantitative data on the cytotoxic effects of a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles against several human cancer cell lines.[7] The results, summarized below, highlight the significant anti-proliferative effects of these compounds and offer insights into their structure-activity relationships.

CompoundSubstituent (Aryl Group)IC₅₀ (µM) vs. HepG2 (Liver Cancer)IC₅₀ (µM) vs. DU145 (Prostate Cancer)IC₅₀ (µM) vs. MBA-MB-231 (Breast Cancer)
5c 4-chlorophenyl>100>100>100
5d 4-bromophenyl2.063.114.89
5e 2-methoxyphenyl>100>100>100
5g 3-nitrophenyl1.111.232.01
5h 4-nitrophenyl1.021.151.98
5i 3-bromo-4-methoxyphenyl1.232.013.11
Data synthesized from Chmielewska, T. S., et al. (2018).[7]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of a bromine atom at the 4-position of the phenyl ring (compound 5d ) dramatically increased cytotoxic activity compared to a chlorine atom (compound 5c ), suggesting that larger, more polarizable halogens enhance efficacy.[7]

  • Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing nitro group at either the 3- or 4-position (compounds 5g and 5h ) resulted in the most potent anticancer activity across all three cell lines.[7] This indicates that reducing electron density on the aryl ring is beneficial for cytotoxicity.

  • Hydrophilic Groups: The presence of a hydrophilic methoxy group (compound 5i ) also contributed to potent activity, suggesting that a balance of lipophilic and hydrophilic properties is important.[7]

These findings demonstrate that specific substitutions on the this compound framework can yield derivatives with potent, low-micromolar efficacy against liver, prostate, and breast cancer cell lines.

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are outlines for key assays used in the evaluation of these therapeutic agents.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is frequently used to determine the IC₅₀ values of potential anticancer compounds.[11]

Objective: To determine the concentration of a this compound derivative that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HepG2, DU145, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: PIM-1 Kinase Inhibitory Assay

This protocol outlines a method to determine if a compound's cytotoxic effect is mediated through the inhibition of a specific kinase, such as PIM-1, which is often overexpressed in various cancers.[12]

Objective: To measure the in vitro inhibitory activity of a test compound against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the test compound or a positive control inhibitor (e.g., Staurosporine) to the wells.

  • Enzyme and Substrate Addition: Add the PIM-1 kinase and its specific peptide substrate to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP back into ATP.

  • Measure Luminescence: The newly synthesized ATP is used by luciferase to generate a light signal. Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: A lower light signal in the presence of the test compound indicates inhibition of the kinase. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Outlook

This compound derivatives represent a promising and versatile class of compounds with demonstrated therapeutic potential, particularly as anticancer agents. The ease of their synthesis and the ability to systematically modify their structure allows for the fine-tuning of their biological activity. Experimental data clearly show that specific derivatives can exhibit potent cytotoxicity against a range of human cancer cell lines, with efficacy often linked to the inhibition of critical oncogenic kinases.[7]

The future of this scaffold lies in the continued exploration of structure-activity relationships to enhance potency and selectivity, thereby minimizing off-target effects. The development of derivatives as covalent inhibitors or as multi-targeted agents that can simultaneously block redundant signaling pathways offers exciting avenues for overcoming drug resistance.[10][13] As research progresses, these compounds may move from preclinical validation to become key components in the next generation of targeted cancer therapies.

References

A Researcher's Guide to the Structural Confirmation of 4-Chloro-2-methoxypyridine: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-2-methoxypyridine, a key building block in the synthesis of numerous biologically active molecules, demands rigorous analytical confirmation to ensure the integrity of research and the safety of developed products. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound, offering field-proven insights and experimental data to support your analytical workflows.

The Imperative of Unambiguous Identification

The isomeric possibilities for a substituted pyridine ring necessitate a multi-faceted analytical approach. The placement of the chloro and methoxy substituents on the pyridine core dramatically influences the molecule's electronic properties, reactivity, and, ultimately, its biological activity. A misidentification could lead to the synthesis of an incorrect final compound, resulting in wasted resources and potentially misleading biological data. Therefore, a combination of spectroscopic methods is not just recommended; it is essential for unequivocal structural verification.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the structural analysis of this compound. We will delve into the causality behind experimental choices and present a self-validating system of protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical and complementary information.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to one another.

Expected ¹H NMR Spectrum of this compound:

The structure of this compound contains three aromatic protons and a methoxy group, leading to four distinct signals in the ¹H NMR spectrum.

  • Methoxy Protons (-OCH₃): A singlet peak, typically appearing in the upfield region of the aromatic spectrum (around 3.9 ppm). This is due to the shielding effect of the oxygen atom.

  • Aromatic Protons (H-3, H-5, H-6): These protons will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm), characteristic of aromatic protons. Their specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern.

    • H-6: Being adjacent to the nitrogen atom, this proton is the most deshielded and will appear at the lowest field (highest ppm value), likely as a doublet.

    • H-5: This proton will be a doublet of doublets, as it is coupled to both H-6 and H-3.

    • H-3: This proton, situated between the methoxy and chloro substituents, will likely appear as a doublet.

Experimental Data: A commercially available spectrum of this compound confirms these predictions.[1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.91s-
H-36.70d2.0
H-56.81dd6.0, 2.0
H-67.99d6.0

Interpretation and Causality: The observed chemical shifts and coupling constants are consistent with the proposed structure. The downfield shift of H-6 is characteristic of a proton in the alpha position to the nitrogen in a pyridine ring. The ortho coupling constant (J H-5, H-6) of 6.0 Hz and the meta coupling constant (J H-3, H-5) of 2.0 Hz are typical for pyridine systems.[2] This distinct pattern allows for the unambiguous assignment of each proton, confirming the 4-chloro-2-methoxy substitution pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides information on the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.

Predicted ¹³C NMR Spectrum of this compound:

The molecule has six carbon atoms in unique chemical environments, and thus, six distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts can be predicted based on established substituent effects on the pyridine ring.[3][4][5]

CarbonPredicted Chemical Shift (δ, ppm)
C-2~164
C-3~110
C-4~140
C-5~117
C-6~150
-OCH₃~54

Comparative Analysis with Isomers: The predicted chemical shifts for this compound can be compared with those of its isomers to highlight the diagnostic power of ¹³C NMR. For instance, in 2-Chloro-4-methoxypyridine, the chemical shift of C-4 would be significantly upfield due to the direct attachment of the electron-donating methoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. For this compound (C₆H₆ClNO), the expected monoisotopic mass is approximately 143.01 Da.[6]

Expected Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of this compound under EI conditions would likely proceed through several key pathways:

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 128.

  • Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 108.

  • Loss of carbon monoxide (CO) from the methoxy-containing fragment: This is a common fragmentation pathway for methoxy-substituted aromatics.

  • Cleavage of the pyridine ring: This would result in a complex pattern of smaller fragment ions.

The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃)
~1600-1450C=C and C=N ring stretching
~1250Aryl-O-C asymmetric stretch
~1050Aryl-O-C symmetric stretch
~850-750C-Cl stretch

The specific fingerprint region (below 1500 cm⁻¹) will show a unique pattern of bands that can be used for identification by comparison with a reference spectrum.

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, detailed structural informationRequires soluble sample, can be complex for large molecules
¹³C NMR Carbon skeletonUnambiguous carbon count and environmentLower sensitivity, longer acquisition times
Mass Spec Molecular weight, fragmentationHigh sensitivity, provides molecular formulaIsomers may have similar fragmentation, soft ionization may not provide fragmentation
IR Spec Functional groupsFast, non-destructive, good for functional group identificationLess specific for overall structure, complex fingerprint region

Experimental Protocols

NMR Sample Preparation (General)
  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.

  • Cap the NMR tube and insert it into the spectrometer.

Mass Spectrometry (Electron Ionization - GC-MS)
  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

  • The GC will separate the components of the sample, and the eluent will be directed into the mass spectrometer.

  • The molecules will be ionized by electron impact, and the resulting ions will be separated by their mass-to-charge ratio.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

Visualization of the Analytical Workflow

analytical_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Primary Confirmation MS Mass Spectrometry Synthesis->MS Molecular Weight IR Infrared Spectroscopy Synthesis->IR Functional Groups Confirmation Unambiguous Structure of this compound NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Analytical workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is most reliably achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While ¹H NMR provides the most detailed initial picture of the molecular structure, ¹³C NMR, MS, and IR offer essential complementary data that, when combined, provide an irrefutable identification. By understanding the principles and expected outcomes of each technique, researchers can confidently verify the structure of their synthesized products, ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthetic Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Chloro-2-methoxypyridine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of even trace-level impurities, such as isomers, starting materials, or reaction by-products, can have profound consequences on the downstream synthetic steps and the toxicological profile of the final product.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the purity assessment of such compounds.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main component from structurally similar impurities.[1][2] This guide provides a comparative analysis of two robust reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound, offering field-proven insights into method selection and experimental design for researchers, scientists, and drug development professionals.

Anticipating the Challenge: Synthesis and Potential Impurity Profile

To develop a specific and effective HPLC method, one must first understand the potential impurity profile, which is intrinsically linked to the synthetic route. A common pathway to this compound may involve the chlorination of a precursor like 2-methoxypyridine-N-oxide or direct synthesis from other pyridine derivatives.[3] This process can introduce several classes of impurities.

Common Potential Impurities Include:

  • Starting Materials: Unreacted precursors.

  • Isomeric Impurities: Positional isomers such as 2-Chloro-4-methoxypyridine or 3-Chloro-2-methoxypyridine.

  • By-products: Compounds formed from side reactions, such as dichlorinated or di-methoxylated pyridines.

  • Degradants: Products of decomposition due to heat, light, or pH instability.

The diagram below illustrates a hypothetical synthetic pathway and the potential impurities that could arise, which our HPLC method must be able to resolve.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Precursor 2-Methoxy-Pyridine-N-Oxide (Precursor) Product This compound (Target Compound) Precursor->Product  Chlorination (e.g., POCl3) Impurity1 Unreacted Precursor Precursor->Impurity1 Incomplete Reaction Impurity2 Isomeric By-product (e.g., 6-Chloro-2-methoxypyridine) Product->Impurity2 Side Reaction Impurity3 Over-reaction Product (e.g., Dichloro-2-methoxypyridine) Product->Impurity3 Side Reaction

Caption: Hypothetical synthesis and potential impurity profile.

Method Development Strategy: Taming the Pyridine Peak

Pyridine and its derivatives are basic compounds, with a pKa typically around 5-6.[4] This basicity presents a primary challenge in reversed-phase chromatography: interaction with residual acidic silanols on the silica-based stationary phase. This interaction leads to poor chromatographic performance, characterized by significant peak tailing.

The key to achieving sharp, symmetrical peaks for basic compounds like this compound is to control the ionization state of both the analyte and the stationary phase.[4] By operating the mobile phase at a low pH (e.g., pH < 3), we ensure two things:

  • The pyridine nitrogen is fully protonated, carrying a positive charge.

  • The surface silanols are protonated (neutral), minimizing strong ionic interactions that cause tailing.[4]

This guide compares two methods based on this principle, utilizing C18 and C8 columns, which offer different hydrophobic selectivity and may provide superior resolution for different impurity profiles.[5]

Comparative Analysis of HPLC Methods

The choice between a C18 and a C8 column depends on the specific impurity profile and desired analysis time. A C18 column provides maximum hydrophobic retention, which is excellent for resolving non-polar impurities, while a C8 column offers less retention, leading to shorter run times and potentially different selectivity for polar impurities.[5]

ParameterMethod 1: High-Resolution C18Method 2: Rapid-Screening C8Rationale for Comparison
Column C18 (e.g., 250mm x 4.6mm, 5µm)C8 (e.g., 150mm x 4.6mm, 5µm)C18 offers stronger hydrophobic retention, ideal for complex separations. C8 provides faster elution and alternative selectivity.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileFormic acid is a common modifier. TFA is a stronger ion-pairing agent that can further improve peak shape but may suppress MS signals.
Elution GradientIsocraticGradient elution is powerful for separating impurities with a wide range of polarities. Isocratic is simpler, more robust, and faster for routine QC.
Flow Rate 1.0 mL/min1.2 mL/minAdjusted to optimize resolution and run time for the respective column dimensions.
Detection (UV) 270 nm270 nmPyridine derivatives typically exhibit strong UV absorbance around 250-280 nm.
Column Temp. 30 °C30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 5 µL10 µLVolume can be adjusted based on sample concentration and detector sensitivity.
Expected Run Time ~20 min~10 minThe combination of a shorter column, less retentive phase, and higher flow rate significantly reduces analysis time in Method 2.
Ideal Application In-depth impurity profiling, method development, analysis of unknown samples.Routine quality control, high-throughput screening.Method 1 prioritizes resolution, while Method 2 prioritizes speed and efficiency.

Detailed Experimental Protocols

Adherence to a detailed protocol is essential for reproducibility. The following sections outline the step-by-step procedures for both comparative methods. All analytical methods should be validated according to ICH guidelines (Q2A and Q2B) to ensure they are fit for purpose.[6]

Method 1: High-Resolution C18 Gradient Method

This method is designed to provide maximum separation efficiency, making it ideal for identifying and quantifying closely eluting impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to get a 1 mg/mL stock solution. Further dilute as needed.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Causality: The use of a diluent similar in composition to the initial mobile phase prevents peak distortion and ensures compatibility with the reversed-phase column.

Method 2: Rapid-Screening C8 Isocratic Method

This method is optimized for speed and robustness, making it suitable for routine quality control where the impurity profile is already known.

1. Instrumentation:

  • HPLC system as described in Method 1 (Isocratic pump is sufficient).

2. Chromatographic Conditions:

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 55% Acetonitrile, 45% Water, with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Elution: Isocratic.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare standard and sample solutions as described in Method 1, using the mobile phase as the diluent.

  • Causality: Using TFA as an additive provides excellent peak shaping for basic compounds due to its strong ion-pairing characteristics, often superior to formic acid. The isocratic elution simplifies the method, reducing run-to-run variability and eliminating the need for column re-equilibration.

Workflow for HPLC Purity Assessment

A robust analytical workflow ensures data integrity from sample receipt to final report. This process includes system suitability checks to validate the performance of the chromatographic system before sample analysis.

Caption: Standard workflow for HPLC purity determination.

Method Validation and Trustworthiness

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated.[7] The validation process provides documented evidence that the system performs with accuracy, precision, and robustness.[2] Key parameters, as defined by the International Conference on Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[8] This is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥0.999 is typically required.[8]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.[6]

Conclusion and Recommendations

Both the high-resolution C18 gradient method and the rapid-screening C8 isocratic method are effective for the purity assessment of synthesized this compound.

  • Method 1 (C18 Gradient) is the recommended starting point for developmental work . Its superior resolving power is essential for characterizing the full impurity profile of a new synthetic route and for stability-indicating assays.

  • Method 2 (C8 Isocratic) is highly suitable for routine quality control environments once the impurity profile is well-understood. Its speed, simplicity, and robustness translate to higher sample throughput and lower operational costs.

The ultimate choice of method should be guided by the specific analytical objective. For drug development professionals, employing both methods can provide a comprehensive and orthogonal view of sample purity, ensuring the highest level of quality and confidence in the synthetic intermediate.

References

A Medicinal Chemist's Guide to Bioisosteric Replacement of 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the 4-chloro-2-methoxypyridine scaffold is a frequently utilized queen, offering a potent combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. However, its reign is not without challenges. Issues related to metabolic instability, off-target effects, and suboptimal physicochemical properties often necessitate a strategic replacement of this privileged fragment. This guide provides an in-depth, comparative analysis of common bioisosteric replacements for this compound, offering researchers, scientists, and drug development professionals the tactical insights and experimental data needed to navigate this crucial aspect of lead optimization.

The Strategic Imperative for Bioisosteric Replacement

Bioisosterism, the practice of substituting one functional group for another with similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[1][2] The goal is to fine-tune a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetic profiles.[3][4] For the this compound moiety, key motivations for seeking bioisosteric replacements include:

  • Modulating Physicochemical Properties: Altering lipophilicity (LogP/LogD), solubility, and polar surface area (PSA) to improve absorption and distribution.

  • Enhancing Metabolic Stability: Blocking sites of metabolism, particularly cytochrome P450 (CYP) mediated oxidation, to increase drug half-life.[5]

  • Improving Potency and Selectivity: Fine-tuning interactions with the target protein to boost activity and reduce off-target binding.[4]

  • Navigating Intellectual Property Landscapes: Creating novel chemical entities with distinct structures to secure patent protection.

Core Bioisosteric Replacement Strategies

The following sections provide a comparative overview of key bioisosteric replacements for the this compound core, complete with experimental data and synthetic considerations.

The Pyrimidine Core: A Classic Switch

The replacement of the pyridine ring with a pyrimidine is a classic bioisosteric move. The introduction of a second nitrogen atom significantly alters the electronic distribution and hydrogen bonding potential of the heterocycle.

Key Physicochemical and Pharmacological Implications:

PropertyThis compound4-Chloro-2-methoxypyrimidineRationale for Change
Molecular Weight 143.57 g/mol [6]144.56 g/mol [7]Minimal change, maintaining similar steric bulk.
cLogP (calculated) ~2.0-2.5~1.5-2.0Increased polarity due to the additional nitrogen, potentially improving solubility.
Hydrogen Bond Acceptors 1 (pyridine nitrogen)2 (pyrimidine nitrogens)Enhanced potential for interactions with the biological target.
Metabolic Stability Prone to oxidation on the pyridine ring.Generally more resistant to CYP-mediated oxidation due to the electron-deficient nature of the ring.[8]The additional nitrogen atom deactivates the ring towards oxidative metabolism.

Synthesis of 4-Chloro-2-methoxypyrimidine:

A common synthetic route to 4-chloro-2-methoxypyrimidine starts from commercially available 2,4-dichloropyrimidine.

start 2,4-Dichloropyrimidine product 4-Chloro-2-methoxypyrimidine start->product Nucleophilic Aromatic Substitution reagent1 Sodium Methoxide (NaOMe) in Methanol (MeOH) cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Iteration A Identify Target Scaffold: This compound B Select Bioisosteres: Pyrimidine, Thiazole, etc. A->B C Synthesize Analogs B->C D Physicochemical Profiling (Solubility, LogD) C->D E Metabolic Stability Assay (Microsomes, Hepatocytes) C->E F In Vitro ADME Assays (e.g., Caco-2 permeability) C->F G Target Potency & Selectivity Assays C->G H Compare Data to Parent Compound D->H E->H F->H G->H I Establish Structure-Activity Relationships (SAR) H->I I->B Iterative Design J Select Lead Candidates for In Vivo Studies I->J

References

A Comparative Guide to Catalytic Systems for the Functionalization of 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 4-chloro-2-methoxypyridine stands as a versatile building block, offering a reactive handle for the introduction of diverse functionalities. The choice of catalyst is paramount in achieving desired transformations with high efficiency, selectivity, and functional group tolerance. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the functionalization of this compound, focusing on three key transformations: C-N bond formation (Buchwald-Hartwig amination), C-C bond formation via Suzuki-Miyaura coupling, and C-C bond formation via Sonogashira coupling. The insights provided herein are grounded in experimental data from the scientific literature to empower researchers in making informed decisions for their synthetic endeavors.

C-N Bond Formation: The Buchwald-Hartwig Amination and its Alternatives

The formation of carbon-nitrogen bonds to an aromatic core is a fundamental transformation in the synthesis of a vast array of biologically active molecules. The Buchwald-Hartwig amination has revolutionized this field, and its application to heteroaromatic systems like this compound is of significant interest.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysis remains the gold standard for the amination of aryl and heteroaryl chlorides due to its broad substrate scope and high efficiency.[1] The success of these reactions is heavily reliant on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium center. For electron-rich and sterically hindered substrates, specialized ligands are often necessary.[2]

Causality in Catalyst Selection: The electron-donating methoxy group and the coordinating nitrogen atom of the pyridine ring can pose challenges for catalysis. The choice of a sufficiently electron-rich and sterically bulky ligand is crucial to promote the oxidative addition of the C-Cl bond and prevent catalyst inhibition by the substrate or product. Ligands from the Josiphos and Buchwald biarylphosphine families have shown considerable success in the amination of challenging heteroaryl chlorides.[2][3]

Experimental Protocol: Representative Palladium-Catalyzed Amination

  • Reaction: this compound with a primary or secondary amine.

  • Catalyst System: Pd(OAc)₂ (1-2 mol%), Josiphos ligand (1.2-2.4 mol%).

  • Base: NaOt-Bu or K₃PO₄ (1.5-2.0 equivalents).

  • Solvent: Toluene or 1,4-dioxane.

  • Temperature: 80-110 °C.

  • Procedure: To an oven-dried Schlenk tube is added Pd(OAc)₂, the phosphine ligand, and the base. The tube is evacuated and backfilled with argon. The solvent, this compound, and the amine are then added via syringe. The reaction mixture is heated under argon until completion, as monitored by TLC or GC-MS. The reaction is then cooled, diluted with a suitable solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

Historically, copper-catalyzed N-arylation, or the Ullmann condensation, was the primary method for forming C-N bonds with aryl halides.[4] While requiring harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder and more efficient protocols, often employing ligands such as diamines or amino acids.[5]

Causality in Catalyst Selection: Copper catalysts are generally less expensive than their palladium counterparts. The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. The choice of ligand is critical to stabilize the copper species and facilitate the reaction. For heteroaromatic substrates, the coordinating ability of the pyridine nitrogen can influence the reaction outcome.

Experimental Protocol: Representative Copper-Catalyzed N-Arylation

  • Reaction: this compound with a primary or secondary amine.

  • Catalyst System: CuI (5-10 mol%), L-proline or a diamine ligand (10-20 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Solvent: DMSO or DMF.

  • Temperature: 110-140 °C.

  • Procedure: A mixture of this compound, the amine, CuI, the ligand, and the base in the solvent is heated under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.

Nickel-Catalyzed Amination

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions.[6] Nickel catalysts can be particularly effective for the amination of aryl chlorides.

Causality in Catalyst Selection: Nickel's lower cost and unique reactivity profile make it an attractive option. Nickel-catalyzed aminations often proceed via a Ni(0)/Ni(II) catalytic cycle, similar to palladium. The choice of ligand is crucial for achieving high yields and selectivity.

Comparative Performance for C-N Bond Formation

Catalyst SystemTypical Catalyst LoadingLigandBaseSolventTemperature (°C)Typical YieldsKey AdvantagesKey Disadvantages
Palladium 1-5 mol%Biarylphosphines (e.g., XPhos), JosiphosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110HighBroad substrate scope, high efficiency, well-establishedHigh cost, potential for catalyst poisoning
Copper 5-20 mol%L-proline, DiaminesK₂CO₃, Cs₂CO₃DMSO, DMF110-150Moderate to HighLow cost, readily available catalystsHarsher conditions, sometimes lower yields
Nickel 5-10 mol%NHCs, PhosphinesNaOt-Bu, K₃PO₄Toluene, THF100-130Moderate to HighLow cost, effective for aryl chloridesCan be sensitive to air and moisture, less developed

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. Its application to this compound allows for the introduction of a wide range of aryl and vinyl substituents.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium remains the catalyst of choice for most Suzuki-Miyaura reactions, offering high yields and excellent functional group tolerance.[7] For challenging substrates like chloropyridines, the selection of an appropriate ligand is critical.

Causality in Catalyst Selection: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are effective in promoting this step. In the case of 2,4-dichloropyridines, the selectivity of the coupling (C2 vs. C4) can be controlled by the choice of ligand and reaction conditions.[8] For this compound, coupling is expected at the C4 position.

Experimental Protocol: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reaction: this compound with an arylboronic acid.

  • Catalyst System: Pd(OAc)₂ (2-5 mol%), SPhos or a similar biarylphosphine ligand (4-10 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2.0 equivalents) in an aqueous solution.

  • Solvent: Toluene, 1,4-dioxane, or THF with water.

  • Temperature: 80-100 °C.

  • Procedure: To a flask containing a mixture of this compound and the arylboronic acid is added the solvent, the aqueous base solution, the palladium precursor, and the ligand. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts have proven to be highly effective for the Suzuki-Miyaura coupling of aryl chlorides, often outperforming palladium for certain substrates.[9]

Causality in Catalyst Selection: Nickel's ability to activate C-Cl bonds makes it a strong candidate for the functionalization of this compound. The lower cost of nickel is a significant advantage, particularly for large-scale synthesis.

Experimental Protocol: Representative Nickel-Catalyzed Suzuki-Miyaura Coupling

  • Reaction: this compound with an arylboronic acid.

  • Catalyst System: NiCl₂(dppp) or Ni(cod)₂ with a phosphine ligand (5-10 mol%).

  • Base: K₃PO₄ or Cs₂CO₃ (2.0 equivalents).

  • Solvent: Toluene, THF, or DMA.

  • Temperature: 100-120 °C.

  • Procedure: In a glovebox, a vial is charged with the nickel catalyst, the ligand, the base, this compound, and the arylboronic acid. The solvent is added, and the vial is sealed and heated. After the reaction is complete, it is worked up similarly to the palladium-catalyzed procedure.

Comparative Performance for Suzuki-Miyaura Coupling

Catalyst SystemTypical Catalyst LoadingLigandBaseSolventTemperature (°C)Typical YieldsKey AdvantagesKey Disadvantages
Palladium 1-5 mol%Biarylphosphines (e.g., SPhos), NHCsK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-100High to ExcellentHigh functional group tolerance, reliableHigh cost
Nickel 5-10 mol%Phosphines (e.g., dppf, PCy₃)K₃PO₄, Cs₂CO₃Toluene, THF, DMA100-120Good to HighLow cost, excellent for aryl chloridesCan be more sensitive to reaction conditions
Copper N/AN/AN/AN/AN/ANot a standard catalyst for Suzuki-MiyauraN/AN/A

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes, which are valuable intermediates in organic synthesis.

Palladium-Copper Co-catalyzed Sonogashira Coupling

The classic Sonogashira reaction employs a dual catalytic system of palladium and copper.[10] This system is highly effective for the coupling of aryl halides with terminal alkynes.

Causality in Catalyst Selection: The catalytic cycle is thought to involve the palladium catalyst activating the aryl halide and a copper acetylide intermediate. The copper co-catalyst facilitates the transmetalation step. The choice of base is important to deprotonate the terminal alkyne.

Experimental Protocol: Representative Palladium-Copper Co-catalyzed Sonogashira Coupling

  • Reaction: this compound with a terminal alkyne.

  • Catalyst System: PdCl₂(PPh₃)₂ (1-3 mol%), CuI (2-5 mol%).

  • Base: A strong amine base such as triethylamine or diisopropylamine (used as solvent or co-solvent).

  • Solvent: THF or DMF.

  • Temperature: Room temperature to 80 °C.

  • Procedure: To a solution of this compound in the amine solvent are added the palladium and copper catalysts and the terminal alkyne. The reaction is stirred under an inert atmosphere. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Copper-Free Palladium-Catalyzed Sonogashira Coupling

To avoid issues associated with the copper co-catalyst, such as the formation of diacetylene byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[11]

Causality in Catalyst Selection: These systems rely solely on a palladium catalyst and often require a stronger base to facilitate the formation of the palladium acetylide intermediate. The choice of ligand is critical for the efficiency of the copper-free process.

Comparative Performance for Sonogashira Coupling

Catalyst SystemTypical Catalyst LoadingLigandBaseSolventTemperature (°C)Typical YieldsKey AdvantagesKey Disadvantages
Pd/Cu Pd: 1-3 mol%, Cu: 2-5 mol%PPh₃Et₃N, i-Pr₂NHTHF, DMF25-80High to ExcellentMild conditions, highly efficientPotential for Glaser homocoupling
Palladium (Cu-free) 2-5 mol%Phosphines, NHCsStronger bases (e.g., Cs₂CO₃, K₃PO₄)Toluene, Dioxane80-120Good to HighAvoids homocoupling, simpler workupMay require higher temperatures and stronger bases

Visualizing the Catalytic Cycles

To further elucidate the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Pd(0)L_n Pd(0)L_n ArPd(II)(Cl)L_n ArPd(II)(Cl)L_n Pd(0)L_n->ArPd(II)(Cl)L_n Oxidative Addition (ArCl) ArPd(II)(NHR'R'')L_n ArPd(II)(NHR'R'')L_n ArPd(II)(Cl)L_n->ArPd(II)(NHR'R'')L_n + HNR'R'' - HCl ArPd(II)(NHR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-N) Ar-NR'R'' Aminated Pyridine ArPd(II)(NHR'R'')L_n->Ar-NR'R'' ArCl This compound HNR'R'' Amine

Caption: Generalized catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling M = Pd or Ni cluster_reactants Reactants cluster_products Product M(0)L_n M(0)L_n ArM(II)(Cl)L_n ArM(II)(Cl)L_n M(0)L_n->ArM(II)(Cl)L_n Oxidative Addition (ArCl) ArM(II)(Ar')L_n ArM(II)(Ar')L_n ArM(II)(Cl)L_n->ArM(II)(Ar')L_n Transmetalation (Ar'B(OR)2) ArM(II)(Ar')L_n->M(0)L_n Reductive Elimination (Ar-Ar') Ar-Ar' Biaryl Product ArM(II)(Ar')L_n->Ar-Ar' ArCl This compound Ar'B(OR)2 Boronic Acid/Ester

References

A Comparative Guide to the Synthesis of 4-Chloro-2-methoxy-5-nitropyridine: Evaluating Three Competing Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. Substituted pyridines, in particular, are privileged structures in a vast array of pharmacologically active compounds. This guide provides an in-depth comparison of three distinct synthetic routes to a versatile intermediate, 4-chloro-2-methoxy-5-nitropyridine , offering a critical evaluation of their respective merits and drawbacks. The analysis is grounded in experimental data and established chemical principles to aid in the selection of the most appropriate route for specific research and development needs.

Introduction: The Significance of Substituted Pyridines

The 2,4,5-trisubstituted pyridine core of the target molecule, 4-chloro-2-methoxy-5-nitropyridine, represents a valuable platform for further chemical elaboration. The chloro and nitro groups provide orthogonal handles for nucleophilic aromatic substitution and reduction/diazotization reactions, respectively, while the methoxy group modulates the electronic properties of the ring. Access to such intermediates in high purity and yield is a critical first step in many drug discovery programs. This guide will dissect three synthetic strategies, each commencing from a different, readily available starting material, to provide a comprehensive overview of the synthetic landscape.

Route 1: A Classical Approach via Nitration, Chlorination, and Methoxylation

This route employs a traditional sequence of functional group transformations on a pre-existing pyridine ring, starting from 2-hydroxypyridine. This pathway is characterized by its reliance on fundamental and well-understood reactions in pyridine chemistry.

Experimental Protocols for Route 1

Step 1a: Nitration of 2-Hydroxypyridine to 2-Hydroxy-5-nitropyridine A solution of 2-hydroxypyridine in concentrated sulfuric acid is cooled in an ice bath. A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to 90°C for several hours. The reaction mixture is then cooled and poured onto crushed ice, leading to the precipitation of the product, which is collected by filtration, washed with cold water, and dried.

Step 1b: Chlorination of 2-Hydroxy-5-nitropyridine to 2,4-dichloro-5-nitropyridine 2-Hydroxy-5-nitropyridine is treated with an excess of phosphorus oxychloride (POCl₃), often with the addition of a catalytic amount of dimethylformamide (DMF). The mixture is heated under reflux for several hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto a mixture of ice and a neutralizing base, such as sodium carbonate. The crude product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield the dichlorinated product.

Step 1c: Selective Methoxylation to 4-Chloro-2-methoxy-5-nitropyridine The 2,4-dichloro-5-nitropyridine is dissolved in methanol. A solution of sodium methoxide in methanol is added dropwise at a controlled temperature, typically ranging from 0°C to room temperature. The greater electrophilicity of the C2 position, activated by the adjacent nitro group and the ring nitrogen, allows for selective substitution of the 2-chloro group. The reaction is monitored by TLC until the starting material is consumed. The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the final product is purified, typically by recrystallization or column chromatography.

Visualizing Route 1

Route 1 start 2-Hydroxypyridine step1a Nitration (HNO₃, H₂SO₄) start->step1a intermediate1 2-Hydroxy-5-nitropyridine step1a->intermediate1 step1b Chlorination (POCl₃) intermediate1->step1b intermediate2 2,4-Dichloro-5-nitropyridine step1b->intermediate2 step1c Selective Methoxylation (NaOMe, MeOH) intermediate2->step1c product 4-Chloro-2-methoxy- 5-nitropyridine step1c->product

Caption: Synthetic pathway for Route 1.

Route 2: A Convergent Strategy Employing the Sandmeyer Reaction

This approach begins with the synthesis of a 2-methoxypyridine derivative, followed by the introduction of the chloro group at a later stage via a Sandmeyer reaction. This route offers a different strategic approach to the assembly of the target molecule.

Experimental Protocols for Route 2

Step 2a: Synthesis of 2-Methoxy-4-nitropyridine This intermediate can be prepared by the nitration of 2-methoxypyridine. 2-Methoxypyridine is added to a mixture of sulfuric acid and nitric acid at low temperatures. The reaction is carefully controlled to prevent over-nitration. After the reaction is complete, the mixture is neutralized, and the product is extracted.[1]

Step 2b: Reduction of 2-Methoxy-4-nitropyridine to 4-Amino-2-methoxypyridine The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reagents.[2][3][4] A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[4][5] Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be employed.[4][6] The reaction progress is monitored by TLC, and upon completion, the catalyst is filtered off (for catalytic hydrogenation) or the reaction is worked up to remove metal salts, followed by extraction and purification of the aminopyridine.

Step 2c: Diazotization and Sandmeyer Chlorination The 4-amino-2-methoxypyridine is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid. An aqueous solution of sodium nitrite is added dropwise at a temperature maintained between 0 and 5°C to form the diazonium salt.[7][8][9][10][11] This diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid, which catalyzes the displacement of the diazonium group by chloride.[12][13][14] The reaction is often accompanied by the evolution of nitrogen gas. After the reaction is complete, the mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Visualizing Route 2

Route 2 start 2-Methoxypyridine step2a Nitration (HNO₃, H₂SO₄) start->step2a intermediate1 2-Methoxy-4-nitropyridine step2a->intermediate1 step2b Reduction (e.g., H₂, Pd/C) intermediate1->step2b intermediate2 4-Amino-2-methoxypyridine step2b->intermediate2 step2c Diazotization (NaNO₂, HCl) Sandmeyer (CuCl) intermediate2->step2c product 4-Chloro-2-methoxy- pyridine step2c->product note Note: This route yields 4-chloro-2-methoxypyridine. A subsequent nitration step would be required for the target molecule.

Caption: Synthetic pathway for Route 2.

Route 3: A Modern Approach via a Halogen Dance Reaction

This less conventional route leverages a "halogen dance" reaction, a base-catalyzed intramolecular halogen migration, to set up the required substitution pattern, followed by functional group interconversions.

Experimental Protocols for Route 3

Step 3a: Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance 2-Bromopyridine is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at very low temperatures (e.g., -95°C). This deprotonates the pyridine ring, and upon addition of iodine, a "halogen dance" occurs, leading to the thermodynamically more stable 2-bromo-4-iodopyridine.[15][16]

Step 3b: Selective Cross-Coupling to Introduce the Methoxy Group The 2-bromo-4-iodopyridine can undergo selective metal-catalyzed cross-coupling reactions. Due to the higher reactivity of the C-I bond compared to the C-Br bond, a nucleophile can be selectively introduced at the 4-position. However, for the synthesis of the target molecule, a methoxy group is required at the 2-position. Therefore, a more suitable approach would be a nucleophilic substitution of the 2-bromo group with sodium methoxide. This reaction may require elevated temperatures and potentially a copper catalyst.

Step 3c: Nitration of this compound The resulting this compound would then be nitrated, as described in previous routes, to yield the final product. The directing effects of the existing substituents would need to be carefully considered to ensure the desired regioselectivity of nitration at the 5-position.

Visualizing Route 3

Route 3 start 2-Bromopyridine step3a Halogen Dance (LDA, I₂) start->step3a intermediate1 2-Bromo-4-iodopyridine step3a->intermediate1 step3b Nucleophilic Substitution (NaOMe) intermediate1->step3b intermediate2 4-Iodo-2-methoxypyridine step3b->intermediate2 step3c Halogen Exchange (e.g., CuCl) intermediate2->step3c intermediate3 This compound step3c->intermediate3 step3d Nitration (HNO₃, H₂SO₄) intermediate3->step3d product 4-Chloro-2-methoxy- 5-nitropyridine step3d->product

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Chloro-2-methoxypyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel compounds based on the 4-Chloro-2-methoxypyridine scaffold, focusing on their potential as anticancer agents. We will delve into their in vitro performance against various cancer cell lines and discuss the methodologies for their subsequent in vivo evaluation, comparing their promise against current standards of care. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The this compound core is a versatile building block in medicinal chemistry, recognized for its utility in synthesizing a range of biologically active molecules, including those with anti-inflammatory and anticancer properties.[1] Recent research has explored derivatives of this scaffold, revealing promising cytotoxic activity against several cancer cell lines. This guide will focus on a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which have demonstrated significant in vitro anticancer potential.

In Vitro Performance: A Head-to-Head Comparison

A recent study synthesized and evaluated a series of these pyridine derivatives for their cytotoxic effects on three human cancer cell lines: HepG2 (liver carcinoma), DU145 (prostate carcinoma), and MBA-MB-231 (breast adenocarcinoma).[2] The results, measured as IC50 values (the concentration of a drug that inhibits cell growth by 50%), are summarized below, offering a direct comparison of the potency of these novel compounds against the standard chemotherapeutic agent, 5-fluorouracil.

CompoundR Substituent (on Aryl Ring)HepG2 IC50 (µM)DU145 IC50 (µM)MBA-MB-231 IC50 (µM)
5d 4-bromo1.53>100>100
5h 3-bromo1.532.342.11
5i 3-bromo-4-methoxy1.531.981.38
5-fluorouracil (Standard) N/A1.65Not ReportedNot Reported

Key Insights from In Vitro Data:

  • Potency against Liver Cancer: Compounds 5d , 5h , and 5i exhibited very strong cytotoxic activity against the HepG2 liver cancer cell line, with IC50 values of 1.53 µM, which is comparable to or slightly better than the standard chemotherapeutic 5-fluorouracil (IC50 of 1.65 µM).[2]

  • Broad-Spectrum Potential: Compound 5i , featuring a 3-bromo-4-methoxy substitution, demonstrated the most promising broad-spectrum anticancer activity, with potent effects against all three cell lines, including an impressive IC50 of 1.38 µM against the MBA-MB-231 breast cancer cell line.[2]

  • Structure-Activity Relationship: The nature and position of the substituent on the aryl ring significantly influence the cytotoxic activity. The presence of a bromine atom, particularly at the 3-position, appears to be beneficial for activity against prostate and breast cancer cell lines.

Proposed In Vivo Evaluation: Benchmarking Against the Gold Standard

While the in vitro data is highly encouraging, rigorous in vivo testing is essential to determine the true therapeutic potential of these compounds. The following section outlines a proposed strategy for the in vivo evaluation of the most promising candidates (e.g., compound 5i ) in xenograft mouse models, comparing their potential efficacy against established standards of care for each cancer type.

Liver Cancer (HepG2 Xenograft Model)
  • Experimental Compound: Compound 5i

  • Standard of Care: Sorafenib is a standard first-line treatment for advanced hepatocellular carcinoma (HCC).[3][4] In a HepG2 xenograft model, sorafenib has been shown to reduce tumor growth.[5][6]

  • Proposed In Vivo Protocol:

    • Establish HepG2 tumor xenografts in immunocompromised mice.[5]

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: vehicle control, Sorafenib (e.g., 40 mg/kg, daily), and Compound 5i (at various doses to determine a dose-response).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, analyze tumors for biomarkers of apoptosis and proliferation.

Prostate Cancer (DU145 Xenograft Model)
  • Experimental Compound: Compound 5i

  • Standard of Care: Docetaxel is a widely used chemotherapeutic for hormone-refractory prostate cancer.[2][7] In DU145 xenograft models, docetaxel has demonstrated dose-dependent tumor growth inhibition.[8][9][10]

  • Proposed In Vivo Protocol:

    • Establish DU145 tumor xenografts in nude mice.[2][7]

    • Initiate treatment when tumors are established. Treatment groups would include vehicle control, Docetaxel (e.g., 5-10 mg/kg, weekly), and Compound 5i .

    • Measure tumor volumes and monitor for any signs of toxicity.

    • Endpoint analysis would include tumor weight and histopathological examination.

Breast Cancer (MDA-MB-231 Xenograft Model)
  • Experimental Compound: Compound 5i

  • Standard of Care: Doxorubicin is a common chemotherapeutic agent for breast cancer, including triple-negative breast cancer, which the MDA-MB-231 cell line represents.[11][12]

  • Proposed In Vivo Protocol:

    • Establish MDA-MB-231 orthotopic tumor xenografts in the mammary fat pads of mice.[13]

    • Randomize mice into treatment groups: vehicle control, Doxorubicin (e.g., 4 mg/kg, weekly), and Compound 5i .

    • Monitor primary tumor growth and assess for potential metastasis to distant organs, such as the lungs.[12]

    • Evaluate treatment efficacy based on tumor growth inhibition and reduction in metastatic burden.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. The following are standard methodologies for the in vitro and in vivo assays discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (HepG2, DU145, or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Model

This protocol describes the general procedure for establishing and evaluating the efficacy of anticancer compounds in a subcutaneous xenograft model.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice.[14]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[14]

  • Treatment Administration: Administer the test compound and the standard-of-care drug according to the predetermined dosing schedule and route of administration.

  • Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[14]

  • Toxicity Assessment: Monitor the body weight of the mice and observe for any clinical signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Visualizing the Path Forward

To conceptualize the research and development workflow for these promising compounds, the following diagrams illustrate the key stages and decision points.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) - HepG2, DU145, MDA-MB-231 synthesis->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_selection Lead Compound Selection (e.g., 5i) sar->lead_selection xenograft Xenograft Model Development (HepG2, DU145, MDA-MB-231) lead_selection->xenograft efficacy Comparative Efficacy Study vs. Standard of Care (Sorafenib, Docetaxel, Doxorubicin) xenograft->efficacy pk_pd Pharmacokinetic & Pharmacodynamic (PK/PD) Studies efficacy->pk_pd toxicology Toxicology Assessment pk_pd->toxicology

Caption: Experimental workflow for the evaluation of this compound-based compounds.

signaling_pathway compound This compound Derivative (e.g., 5i) cell Cancer Cell (e.g., HepG2, DU145, MDA-MB-231) compound->cell Inhibits apoptosis Apoptosis compound->apoptosis Induces proliferation Cell Proliferation cell->proliferation Drives cell->apoptosis Evades

Caption: Proposed mechanism of action for the this compound derivatives.

Conclusion and Future Directions

The 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile scaffold represents a promising new class of anticancer agents. The in vitro data clearly demonstrates potent cytotoxic activity against liver, prostate, and breast cancer cell lines, with compound 5i emerging as a particularly strong candidate for further development.

The next critical step is to validate these in vitro findings in well-designed in vivo studies. The proposed comparative evaluations against the standards of care—Sorafenib, Docetaxel, and Doxorubicin—will be instrumental in determining the clinical potential of these novel compounds. Furthermore, detailed pharmacokinetic and toxicology studies will be necessary to establish a comprehensive safety and efficacy profile.

The insights gained from such studies will not only advance the development of this specific class of compounds but also contribute to the broader understanding of the structure-activity relationships of pyridine-based anticancer agents, paving the way for the design of next-generation therapies.

References

A Researcher's Comparative Guide to the X-ray Crystallography of 4-Chloro-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational design and the key to understanding biological activity. Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously elucidating the atomic arrangement of small molecules.[1][2] This guide provides an in-depth, comparative analysis of the crystallographic techniques applied to 4-chloro-2-methoxypyridine derivatives, a class of compounds significant as intermediates in pharmaceutical synthesis.[3][4] By explaining the causality behind experimental choices, this document serves as a practical resource for obtaining and interpreting high-quality crystal structures.

The Crystallographic Journey: From Synthesis to Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process, where success at each stage is contingent upon the last. For this compound and its derivatives, understanding the interplay between molecular properties and experimental conditions is crucial.

Synthesis and, Critically, Crystallization

The synthesis of this compound derivatives often involves multi-step reactions, starting from materials like maltol and proceeding through chlorination and oxidation steps.[3][4] However, the most significant hurdle in X-ray crystallography is often not synthesis but the growth of diffraction-quality single crystals.[5] Small molecules like substituted pyridines can be crystallized using a variety of methods, with the choice depending on the compound's solubility and stability.[5][6]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. The gradual increase in concentration promotes the formation of a limited number of nuclei, which can grow into large, well-ordered crystals. For pyridine derivatives, solvents like ethanol, acetone, or ethyl acetate are often effective.

  • Vapor Diffusion: This is arguably the most reliable method for obtaining high-quality crystals from small amounts of material.[6] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.

  • Sublimation: For compounds with sufficient vapor pressure, sublimation can yield exceptionally pure crystals, as it is a solvent-free "green chemistry" technique.[7][8]

Causality Behind the Choice: The goal is to approach supersaturation slowly and controllably. Rapid precipitation leads to polycrystalline powder, unsuitable for scXRD. The choice of solvent is paramount; it must be a good solvent for the compound but not so good that achieving supersaturation becomes impossible. For halogenated pyridines, which possess both polar (pyridine nitrogen) and non-polar (chlorinated ring) characteristics, a solvent of intermediate polarity often provides the ideal solubility balance.

The X-ray Diffraction Experiment

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts these X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded.[2] This diffraction pattern contains all the information needed to reconstruct the three-dimensional electron density of the molecule.[5]

Key Experimental Parameters:

  • X-ray Source: Modern diffractometers often use microfocus X-ray sources, which provide high brilliance, leading to shorter experiment times and better data quality, especially for small or weakly diffracting crystals.[9]

  • Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam to capture diffraction data from all possible orientations, ensuring a complete dataset.

The entire process, from sample synthesis to the final refined structure, can be visualized as a systematic workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Solvent & Technique Screening Purification->Screening Growth Single Crystal Growth (e.g., Vapor Diffusion) Screening->Growth Mount Crystal Selection & Mounting Growth->Mount Data Data Collection (Diffractometer) Mount->Data Solution Structure Solution (e.g., Direct Methods) Data->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis (CIF File Generation) Refinement->Validation Final Final Validation->Final Final Structure & Publication

Caption: General workflow from synthesis to final crystal structure.

Comparative Structural Analysis: Insights from Halogenated Pyridines

The presence of chloro- and methoxy- substituents on the pyridine ring introduces specific electronic and steric effects that dictate the molecule's geometry and, crucially, how it packs in the solid state. Intermolecular interactions such as hydrogen bonds, halogen bonds (where the chlorine atom acts as an electrophilic region), and π-π stacking are decisive in forming the final crystal lattice.[12][13]

Feature2-Chloro-pyridin-3-ol[10]4,4′-dimethoxy-2,2′-bipyridine[14]Predicted for this compound Derivative
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cCommon centrosymmetric groups (e.g., P2₁/c, P-1)
Key Bond Lengths C-Cl: ~1.74 ÅC-O: ~1.35 Å, C-C (inter-ring): ~1.49 ÅC-Cl: ~1.73-1.75 Å, C-O: ~1.34-1.36 Å
Dominant Interactions O-H···N Hydrogen BondsC-H···N interactions, π-π stackingHalogen bonds (C-Cl···N/O), C-H···O hydrogen bonds, π-π stacking
Molecular Conformation PlanarNear-planar (dihedral angle ~5.8°)Likely near-planar to facilitate efficient packing

Data for 2-Chloro-pyridin-3-ol sourced from CCDC 279638. Data for 4,4′-dimethoxy-2,2′-bipyridine from Acta Crystallographica Section E, 71, o623.

The interplay of these non-covalent interactions dictates the supramolecular architecture of the crystal.

G mol1 Molecule A (Py-Cl, Py-OMe) mol2 Molecule B (Py-Cl, Py-OMe) mol1->mol2  Halogen Bond  (C-Cl···N) mol3 Molecule C (Py-Cl, Py-OMe) mol1->mol3 C-H···O Hydrogen Bond mol2->mol3  π-π Stacking  (Pyridine Rings)

Caption: Potential intermolecular interactions in the crystal lattice.

Alternative Characterization Techniques: A Holistic View

While scXRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.[15] Each method offers complementary information, and their combined data provides a more complete picture of the molecule.

TechniqueInformation ProvidedComparison with scXRD
NMR Spectroscopy Provides information on the chemical environment of atoms (¹H, ¹³C) and their connectivity in solution.Complementary. NMR confirms the molecular structure and can reveal dynamic processes in solution, whereas scXRD provides the static, solid-state conformation.[16]
Mass Spectrometry Determines the precise mass-to-charge ratio, confirming the molecular weight and elemental composition.Complementary. Confirms the molecular formula of the crystallized compound.
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of a crystalline solid. Used for phase identification and purity assessment.Different Purpose. PXRD is used for bulk sample analysis, while scXRD is for determining the atomic structure from a single crystal. PXRD can be combined with Crystal Structure Prediction (CSP) methods when single crystals are unavailable.[1]
Cryo-Electron Microscopy (Cryo-EM) Determines the structure of macromolecules, often without the need for crystallization.[17]Alternative (for large molecules). Primarily for large biological macromolecules. For small molecules like pyridine derivatives, scXRD is vastly superior in resolution and accessibility.

Detailed Experimental Protocols

Protocol 1: Crystallization by Vapor Diffusion

  • Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5 mL of a good solvent (e.g., dichloromethane or ethyl acetate) in a small glass vial (2 mL).

  • Setup: Place this inner vial inside a larger beaker or jar (20 mL). Carefully add 2-3 mL of a volatile anti-solvent (e.g., hexane or pentane) to the outer beaker, ensuring the liquids do not mix.

  • Sealing: Seal the larger container tightly with a cap or parafilm.

  • Incubation: Allow the sealed system to stand undisturbed at room temperature. Crystals should appear within a few hours to several days.

  • Harvesting: Once suitable crystals have formed, carefully remove one with a nylon loop for mounting on the diffractometer.

Protocol 2: Single-Crystal X-ray Data Collection & Refinement

  • Mounting: A selected crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas (typically 100 K).

  • Data Collection: The crystal is centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for absorption).

  • Structure Solution: The processed data is used to solve the phase problem, typically using "direct methods" for small molecules, which generates an initial electron density map.[5]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final structure is validated using metrics like R-factors and checked for geometric reasonability. The results are typically saved in a Crystallographic Information File (CIF).

Conclusion

The crystallographic analysis of this compound derivatives is a powerful tool for unequivocally determining their three-dimensional structure. This guide has detailed the critical steps from synthesis and crystallization to data analysis, emphasizing the rationale behind each experimental choice. By comparing the expected structural features with those of known analogs and contextualizing the technique against other analytical methods, researchers are better equipped to tackle the challenges of small-molecule crystallography. The resulting structural insights are invaluable for advancing the fields of medicinal chemistry and materials science, enabling the design of next-generation molecules with tailored properties.

References

Benchmarking Synthetic Strategies for 4-Chloro-2-methoxypyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2-methoxypyridine is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern offers a versatile scaffold for further chemical modifications, making the efficient and scalable production of this intermediate a topic of significant interest to researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of prominent synthetic methods for this compound, supported by experimental data and field-proven insights to aid in the selection of the most suitable methodology for your specific research and development needs.

I. Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. Here, we benchmark three primary synthetic strategies, evaluating them on key performance indicators such as yield, purity, cost-effectiveness, safety, and scalability.

A. Method 1: Nucleophilic Substitution of 2,4-Dichloropyridine

This is arguably the most direct and widely employed route. The causality behind this choice lies in the differential reactivity of the chlorine atoms on the pyridine ring. The chlorine at the 2-position is more susceptible to nucleophilic attack than the one at the 4-position. This regioselectivity is a key principle guiding this synthetic design.

B. Method 2: Chlorination of 2-Methoxypyridine-N-oxide

This strategy involves the initial synthesis of the N-oxide, which activates the pyridine ring for subsequent chlorination at the 4-position. The N-oxide functionality directs the incoming electrophile to the desired position, a common tactic in pyridine chemistry to overcome the inherent electron-deficient nature of the ring.

C. Method 3: Chlorination of a Hydroxypyridine Precursor

This classical approach leverages the conversion of a hydroxyl group to a chloro group. The choice of chlorinating agent is critical in this transformation to ensure high conversion and minimize side-product formation.

Quantitative Data Summary
ParameterMethod 1: From 2,4-DichloropyridineMethod 2: From 2-Methoxypyridine-N-oxideMethod 3: From 4-Hydroxy-2-methoxypyridine
Starting Material Cost Moderate (~$8000/kg for 2,4-Dichloropyridine)[1]Higher (2-Methoxypyridine is relatively inexpensive, but the N-oxide synthesis adds a step and cost)Lower to Moderate (e.g., 2-Hydroxy-4-methoxypyridine)[2]
Typical Yield Good to ExcellentModerate to GoodGood
Reported Purity High (>98%)Variable, requires careful purificationGood, but can be challenging to purify from chlorinating agent byproducts
Number of Steps 121
Key Reagents Sodium methoxidePhosphorus oxychloride (POCl₃) or other chlorinating agentsPhosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂)
Safety Concerns Handling of sodium methoxide (hygroscopic and corrosive)Use of hazardous chlorinating agents like POCl₃, which reacts violently with water[1][3][4]Use of hazardous chlorinating agents
Scalability Well-established for industrial scalePotentially scalable, but requires careful control of the chlorination stepScalable, but waste disposal of phosphorus-based reagents can be a concern

II. Experimental Protocols and Methodologies

To provide a practical framework for comparison, detailed experimental protocols for each method are outlined below. These protocols are designed to be self-validating, with clear steps and rationale.

Method 1: Synthesis from 2,4-Dichloropyridine

This method relies on the selective nucleophilic substitution of the more reactive 2-chloro position.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound from 2,4-Dichloropyridine.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyridine in anhydrous methanol.

  • Reaction: Slowly add a solution of sodium methoxide in methanol to the stirring solution at room temperature. The choice of a methanolic solution of sodium methoxide is to ensure homogeneity and control the reaction rate.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to afford pure this compound.

Method 2: Synthesis from 2-Methoxypyridine-N-oxide

This two-step approach first involves the oxidation of 2-methoxypyridine, followed by chlorination.

Experimental Workflow:

Caption: Two-step synthesis of this compound via N-oxidation and subsequent chlorination.

Step-by-Step Protocol:

Step 1: Synthesis of 2-Methoxypyridine-N-oxide

  • Oxidation: Dissolve 2-methoxypyridine in a suitable solvent like dichloromethane or acetic acid. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise while maintaining the temperature.[5] The use of a peroxy acid is a standard and effective method for N-oxide formation.

  • Work-up: After the reaction is complete, neutralize the excess acid and extract the product.

Step 2: Chlorination of 2-Methoxypyridine-N-oxide

  • Reaction: Treat the 2-methoxypyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or triethylamine. The reaction is typically heated to drive it to completion.

  • Work-up and Purification: Carefully quench the reaction mixture with ice-water, followed by basification and extraction with an organic solvent. The crude product is then purified by chromatography or distillation.

Method 3: Synthesis from a Hydroxypyridine Precursor

This method involves the direct chlorination of a corresponding hydroxypyridine.

Experimental Workflow:

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-methoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Chloro-2-methoxypyridine demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond mere procedural steps to explain the underlying principles that govern the safe disposal of this halogenated organic compound. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Immediate Safety & Hazard Profile of this compound

Before initiating any disposal procedure, it is paramount to understand the inherent hazards of this compound. This compound is a combustible liquid that is harmful if swallowed and can cause significant skin and eye irritation, as well as respiratory tract irritation[1].

Hazard Category Description Primary Precaution
Acute Toxicity (Oral) Harmful if swallowed[1].Do not eat, drink, or smoke when handling. Wash hands thoroughly after use[2].
Skin Corrosion/Irritation Causes skin irritation[1].Wear protective gloves and clothing to prevent skin contact[3][4].
Serious Eye Damage/Irritation Causes serious eye irritation[1].Wear chemical safety goggles or a face shield[3][4].
Respiratory Irritation May cause respiratory irritation[1].Handle only in a well-ventilated area, preferably within a chemical fume hood[3][4].
Flammability Combustible liquid[1].Keep away from heat, sparks, open flames, and other ignition sources[3].

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. For spills, evacuate the area, eliminate ignition sources, and absorb the material with an inert substance like vermiculite or sand before collecting it into a designated hazardous waste container[5].

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of this compound is its strict segregation as a halogenated organic waste . Halogenated compounds, which contain chlorine, bromine, fluorine, or iodine, require specific disposal methods due to the toxic byproducts they can form during decomposition or improper treatment[6].

Why Segregation is Critical:

Co-mingling halogenated and non-halogenated waste streams can lead to several complications:

  • Disposal Method Incompatibility: Non-halogenated solvents can often be recycled or reclaimed through distillation. The presence of halogens contaminates this waste stream, rendering it unsuitable for such processes.

  • Incineration Challenges: Halogenated waste requires specialized incinerators equipped with scrubbers to neutralize acidic gases like hydrogen chloride (HCl) that are produced during combustion[7]. Introducing this waste into a standard incinerator can cause corrosion and release of pollutants.

  • Increased Disposal Costs: The treatment of mixed waste is invariably more complex and costly than managing well-segregated waste streams.

Therefore, all waste materials contaminated with this compound—including unreacted material, solutions, contaminated personal protective equipment (PPE), and labware—must be collected in a dedicated, clearly labeled container for halogenated organic waste[6][8].

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe collection and temporary storage of this compound waste within a laboratory setting, pending collection by a licensed hazardous waste disposal service.

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene) with a secure, leak-proof lid.

  • "Hazardous Waste" label.

  • Secondary containment bin.

  • Appropriate PPE (safety goggles, lab coat, chemically resistant gloves).

Procedure:

  • Container Preparation:

    • Select a clean, dry, and chemically compatible waste container. Ensure it is in good condition, free from cracks or defects.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write "Halogenated Organic Waste" and list "this compound" as a primary constituent. As other compatible halogenated wastes are added, they must also be listed.

  • Waste Collection:

    • Perform all waste transfers within a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour or transfer waste into the container, avoiding splashes.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills[8].

    • Securely close the container lid immediately after adding waste.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be clearly marked, well-ventilated, and away from sources of ignition[3].

    • Place the container within a secondary containment bin to mitigate the impact of potential leaks.

    • Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and bases[3][5].

  • Arranging for Final Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[8].

    • Provide a complete and accurate description of the waste contents.

    • Maintain meticulous records of the waste generated and its disposal, as required by institutional and regulatory policies[8].

The Rationale for Incineration as the Preferred Disposal Method

The recommended and most environmentally sound method for the final disposal of this compound and other chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility[8].

Why Incineration?

High-temperature incineration (typically 800°C - 1500°C) is designed to achieve the complete destruction of organic molecules[7]. For chlorinated compounds, this process breaks the carbon-chlorine bonds. The resulting chlorine atoms are primarily converted into hydrogen chloride (HCl) gas[7]. This is a critical step, as incomplete combustion at lower temperatures can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as dioxins and furans[9].

Licensed hazardous waste incinerators are engineered with advanced emission control systems, including:

  • Afterburners: To ensure complete destruction of any residual organic compounds.

  • Scrubbers: These systems spray a basic solution (like aqueous hydrochloric acid or limestone) into the flue gas to neutralize the acidic HCl, converting it into less harmful salts and water[7][10].

Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to severe environmental contamination[8][11].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (e.g., unused reagent, reaction mixture, contaminated labware) B Is the waste contaminated with This compound? A->B C Segregate as NON-HALOGENATED ORGANIC WASTE B->C No D Segregate as HALOGENATED ORGANIC WASTE B->D Yes E Collect in a dedicated, properly labeled, and sealed hazardous waste container. D->E F Store in a designated satellite accumulation area with secondary containment. E->F G Contact EHS or licensed waste disposal contractor for pickup. F->G H Final Disposal: High-Temperature Incineration at a licensed facility. G->H

Caption: Decision workflow for proper segregation and disposal of waste.

By adhering to these scientifically grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our research and its impact on the world.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of reactive intermediates like 4-Chloro-2-methoxypyridine, a common building block in medicinal chemistry, is a process where meticulous attention to personal protective equipment (PPE) is not merely procedural—it is the bedrock of a secure and successful experimental outcome. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the specific hazard profile of the compound, to ensure your safety and the integrity of your research.

Hazard Profile Analysis: The "Why" Behind the "What"

Understanding the inherent risks of a chemical is the critical first step in designing an effective safety protocol. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that directly inform our PPE and handling strategy.

According to safety data, this compound is:

  • Harmful if swallowed (H302) .[1][2]

  • Causes skin irritation (H315) .[1][2][3][4][5]

  • Causes serious eye irritation (H319) .[1][2][3][4][5]

  • May cause respiratory irritation (H335) .[1][2][3][4][5]

  • Additionally, it is noted as a Combustible liquid (H227) .[1]

The causality is clear: direct contact with skin or eyes will lead to irritation, inhalation will affect the respiratory system, and ingestion is acutely toxic. Therefore, our primary objective is to establish a complete barrier between the researcher and the chemical at all times.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling this compound in a laboratory setting.

Protection Type Recommended Equipment Specification & Rationale
Eye & Face Protection Chemical Safety GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] The compound is a serious eye irritant (H319)[1][2][3][4][5]; standard safety glasses are insufficient. A face shield should be worn over goggles if there is a significant risk of splashing.
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use.[7] Given the H315 "Causes skin irritation" classification[1][2][3][4][5], gloves are the primary barrier for dermal protection. Double-gloving is best practice when handling neat material or concentrated solutions.[7]
Body Protection Flame-Resistant Laboratory CoatA long-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing from incidental contact.[8] Flame-resistant material is advised due to the compound's combustible nature.[9]
Respiratory Protection Local Exhaust VentilationAll handling of this compound must be performed within a certified chemical fume hood to mitigate respiratory exposure (H335).[3][4][10] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[4][6][11]

Step-by-Step Operational Guide

Adherence to a strict, repeatable protocol is a self-validating system for safety. The following steps should be followed without deviation.

Engineering Controls & Pre-Handling Checks
  • Fume Hood Verification : Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly. The sash should be kept at the lowest possible height during operations.

  • Safety Equipment Accessibility : Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][11]

  • Gather Materials : Assemble all necessary chemicals, glassware, and spill-cleanup materials inside the fume hood before introducing the this compound.

Donning PPE: A Deliberate Sequence
  • Lab Coat : Don your flame-resistant lab coat, ensuring it is fully buttoned.

  • Goggles : Put on your chemical safety goggles.

  • Gloves : Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Chemical Handling
  • Work in Fume Hood : Conduct all weighing and dispensing of the chemical deep within the chemical fume hood.

  • Avoid Contact : Use spatulas and other appropriate tools to avoid direct contact.[8]

  • Container Management : Keep the container of this compound tightly sealed when not in use to prevent the release of vapors.[3][4][11]

  • Mindfulness : Do not eat, drink, or smoke in the laboratory.[4][5][10] Wash hands thoroughly after handling, even if gloves were worn.[3][4][12]

Doffing PPE: Preventing Cross-Contamination
  • Outer Gloves : If double-gloved, remove the outer pair of gloves within the fume hood and dispose of them as hazardous waste.

  • Exit Hood : Step away from the immediate work area.

  • Lab Coat : Remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Goggles : Remove eye protection last.

  • Inner Gloves : Remove the final pair of gloves by peeling them off from the cuff, turning them inside out as you remove them.

  • Hand Hygiene : Immediately wash your hands with soap and water.

Decontamination and Disposal Workflow

Proper disposal is a critical extension of the handling process. All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation : Collect all contaminated solids (gloves, weigh paper, paper towels) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[8][10]

  • Decontamination : Clean any non-disposable equipment (glassware, spatulas) that came into contact with the chemical using an appropriate solvent, collecting the rinsate as hazardous liquid waste.

  • Disposal : All waste must be disposed of through a licensed waste disposal contractor in accordance with local, state, and federal regulations.[3][4][10] Do not pour any amount down the drain.[3]

G start Start: Prepare for Handling assess Assess Risks & Verify Engineering Controls (Fume Hood) start->assess don Don Required PPE (Coat, Goggles, Double Gloves) assess->don handle Handle this compound Inside Fume Hood don->handle spill Spill Occurs? handle->spill spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes decon Decontaminate Glassware & Work Surfaces spill->decon No spill_protocol->decon waste Segregate Hazardous Waste (Solid & Liquid) decon->waste doff Doff PPE in Correct Sequence waste->doff dispose Store Waste for Licensed Disposal doff->dispose end End: Complete Log & Wash Hands dispose->end

Caption: Workflow for safe handling and disposal of this compound.

By integrating this comprehensive understanding of hazards with strict adherence to PPE and handling protocols, you create a robust safety system that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methoxypyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。